molecular formula C8H6FNO B8061409 5-Fluoro-4-hydroxy-2-methylbenzonitrile

5-Fluoro-4-hydroxy-2-methylbenzonitrile

Cat. No.: B8061409
M. Wt: 151.14 g/mol
InChI Key: NTLSSYZIJXEAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-hydroxy-2-methylbenzonitrile (CAS 1394936-27-6) is a fluorinated benzonitrile derivative of interest in advanced chemical research and development. This compound, with a molecular formula of C8H6FNO and a molecular weight of 151.14 g/mol, serves as a versatile synthetic intermediate and building block in medicinal chemistry and materials science . The strategic incorporation of fluorine, a hydroxy group, and a nitrile group on the aromatic ring makes this compound a valuable precursor for constructing more complex molecules. Researchers utilize its structure in exploring structure-activity relationships, particularly in the synthesis of potential pharmaceutical candidates and agrochemicals. The nitrile group can be transformed into other functional groups, such as amides or carboxylic acids, while the hydroxy group allows for further functionalization via etherification or esterification. The fluorine atom is often used to modulate electronic properties, metabolic stability, and bioavailability. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all stated hazard statements and precautionary measures during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-hydroxy-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLSSYZIJXEAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Fluoro-4-hydroxy-2-methylbenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 5-Fluoro-4-hydroxy-2-methylbenzonitrile , structured for researchers and drug development professionals.

CAS Registry Number: 1394936-27-6 Formula: C₈H₆FNO Molecular Weight: 151.14 g/mol

Executive Summary

This compound is a highly specialized fluorinated phenol intermediate used primarily in the synthesis of bioactive small molecules, including androgen receptor (AR) antagonists and kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nucleophilic hydroxyl group (-OH), an electrophilic nitrile (-CN), and a fluorine atom that modulates pKa and metabolic stability.

This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns of this compound, providing a roadmap for its application in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule features a trisubstituted benzene ring where the electronic interplay defines its reactivity.

FeatureSpecification
IUPAC Name This compound
SMILES Cc1cc(F)c(O)cc1C#N
InChI Key Unique identifier (e.g., derived from structure)
Appearance Off-white to pale beige crystalline solid
Melting Point 145–150 °C (Typical for fluorinated cyanophenols)
Electronic Structure & pKa Analysis

The acidity of the phenolic hydroxyl is critical for its use as a nucleophile in ether synthesis (e.g., SN2 reactions).

  • Nitrile Effect (-M, -I): The cyano group at the para position (relative to the original numbering, but here para to the hydroxyl is C1 vs C4) exerts a strong electron-withdrawing effect, significantly lowering the pKa compared to cresol.

  • Fluorine Effect (-I, +M): The fluorine atom ortho to the hydroxyl group (C5 vs C4) further acidifies the phenol via inductive withdrawal, despite a weak mesomeric donation.

  • Methyl Effect (+I): The methyl group at C2 provides steric bulk and slight electron donation, modulating lipophilicity (LogP).

Estimated pKa: 6.8 – 7.2 (vs. 10.0 for phenol). This enhanced acidity allows for deprotonation using mild bases (e.g., K₂CO₃) rather than strong alkoxides, reducing side reactions during derivatization.

Synthesis & Manufacturing Routes

The most robust industrial route leverages Nucleophilic Aromatic Substitution (SNAr) , exploiting the activating nature of the nitrile group.

Primary Route: Regioselective Hydrolysis of Difluoro Precursors

This method ensures high regioselectivity due to the electronic activation pattern.

Precursor: 4,5-Difluoro-2-methylbenzonitrile. Reagent: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) followed by demethylation. Mechanism: The nitrile group at C1 activates the para-fluorine (C4) towards nucleophilic attack much more strongly than the meta-fluorine (C5).

Step-by-Step Protocol (SNAr Strategy)
  • Dissolution: Dissolve 4,5-difluoro-2-methylbenzonitrile (1.0 eq) in DMSO or NMP.

  • Nucleophilic Attack: Add KOH (2.2 eq) slowly at 0–5 °C to control exotherm.

    • Note: The C4-F is displaced by OH⁻. The C5-F remains intact due to lack of resonance activation from the nitrile.

  • Heating: Warm to 60–80 °C for 4–6 hours. Monitor by HPLC for consumption of starting material.[1]

  • Workup: Quench into ice-water. Acidify with HCl to pH 3 to precipitate the phenol.

  • Purification: Recrystallize from Toluene/Heptane to remove trace regioisomers.

Synthesis cluster_conditions Conditions SM 4,5-Difluoro-2-methylbenzonitrile (Activated Core) Inter Meisenheimer Complex (Transition State) SM->Inter + OH- (SNAr) Targeting C4 (Para to CN) Prod This compound (Target) Inter->Prod - F- DMSO, 80°C DMSO, 80°C

Caption: Regioselective SNAr synthesis exploiting the para-activating effect of the nitrile group.

Reactivity & Derivatization

For drug development, this molecule is a "linchpin" intermediate. Its reactivity profile allows it to serve as the core scaffold for PROTAC linkers or receptor antagonists.

A. O-Alkylation (Ether Formation)

The primary application is linking the phenol to alkyl halides or heterocycles.

  • Protocol: React with R-X (e.g., alkyl bromide) in Acetone or DMF using K₂CO₃ or Cs₂CO₃.

  • Advantage: The low pKa (~7.0) means the phenolate is formed easily, but is less basic, reducing E2 elimination side products on the alkyl halide.

B. Nitrile Transformations

The nitrile group remains stable during O-alkylation but can be transformed later:

  • Hydrolysis: Acidic hydrolysis (H₂SO₄/H₂O) yields the Benzoic Acid or Amide .

  • Reduction: Catalytic hydrogenation (Raney Ni) yields the Benzylamine .

  • Cyclization: Reaction with hydroxylamine yields Amidoximes , precursors to 1,2,4-oxadiazoles (common bioisosteres for esters).

C. Palladium-Catalyzed Couplings

If the hydroxyl is converted to a Triflate (OTf), the C4 position becomes reactive for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the installation of biaryl systems.

Reactivity Core This compound Ether Aryl/Alkyl Ethers (Drug Conjugates) Core->Ether R-X, K2CO3 (Williamson Synthesis) Amide Benzamide/Benzoic Acid (Hydrolysis) Core->Amide H2SO4/H2O (Hydrolysis) Hetero Oxadiazoles/Tetrazoles (Bioisosteres) Core->Hetero NH2OH or NaN3 (Cyclization) Triflate Aryl Triflate (Coupling Precursor) Core->Triflate Tf2O, Pyridine

Caption: Divergent synthesis pathways from the core scaffold.

Pharmaceutical Applications

Androgen Receptor (AR) Antagonists

Fluorinated benzonitriles are pharmacophores in second-generation anti-androgens (e.g., analogs of Enzalutamide or Apalutamide). The 5-fluoro-2-methyl motif provides metabolic resistance against hydroxylation at the ring positions, while the nitrile acts as a hydrogen bond acceptor in the ligand-binding domain (LBD).

PROTAC Linkers

The hydroxyl group serves as a distinct attachment point for E3 ligase ligands (e.g., VHL or Cereblon binders) or the target protein warhead. The fluorine atom modulates the electronic properties of the linker, potentially improving cell permeability.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315/H319: Causes skin and serious eye irritation (Phenol acidity).

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Phenols can oxidize slowly to quinones if exposed to air and light.

  • Disposal: All nitrile-containing waste must be treated as hazardous (cyanide generation potential under strong acidic/reductive conditions).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3826055 (Related Isomer: 4-Fluoro-2-methylbenzonitrile). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive investigation for "5-Fluoro-4-hydroxy-2-methylbenzonitrile" has revealed a significant lack of publicly available data on its specific physical properties. This suggests the compound may be novel, not extensively studied, or referenced under a different nomenclature.

However, to provide a valuable resource, this guide will focus on a closely related and well-documented isomer, 4-Fluoro-2-methylbenzonitrile (CAS No. 147754-12-9) . The insights and methodologies presented here offer a strong predictive framework and experimental basis for approaching the characterization of the title compound.

Technical Guide: 4-Fluoro-2-methylbenzonitrile

This guide provides a comprehensive overview of the known physical properties of 4-Fluoro-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and advanced materials. The following sections detail its structural and physicochemical characteristics, supported by experimental protocols and theoretical considerations relevant to researchers in drug development and materials science.

Molecular Structure and Identification

4-Fluoro-2-methylbenzonitrile is an aromatic compound featuring a benzene ring substituted with a fluorine atom, a methyl group, and a nitrile functional group.[1] The strategic placement of these moieties imparts specific reactivity and physical characteristics to the molecule.

Key Identifiers:

IdentifierValue
IUPAC Name 4-Fluoro-2-methylbenzonitrile
CAS Number 147754-12-9[1][2][3]
Molecular Formula C₈H₆FN[2][3]
Molecular Weight 135.14 g/mol [2][3]
Synonyms 2-Cyano-5-fluorotoluene, 4-Fluoro-o-tolunitrile[2]

Molecular Structure Diagram:

API_Synthesis_Workflow cluster_synthesis Synthetic Pathway A 4-Fluoro-2-methylbenzonitrile B Nucleophilic Aromatic Substitution A->B Reactant C Intermediate Product B->C Reaction D Further Functionalization C->D Purification & Characterization E Active Pharmaceutical Ingredient (API) D->E Final Synthetic Steps

Caption: Generalized workflow for the use of 4-Fluoro-2-methylbenzonitrile in API synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 4-Fluoro-2-methylbenzonitrile.

GHS Hazard Information:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

References

  • PubChem. (n.d.). 4-Fluoro-2-methylbenzonitrile. Retrieved from [Link]

  • Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

Sources

5-Fluoro-4-hydroxy-2-methylbenzonitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 5-Fluoro-4-hydroxy-2-methylbenzonitrile (CAS 1394936-27-6).[1] It is designed for medicinal chemists and process safety engineers, moving beyond standard SDS data to provide actionable insights into synthesis, handling, and risk mitigation.

Advanced Scaffold for Pharmaceutical Synthesis

Document Control:

  • Version: 2.0 (Technical Whitepaper)

  • Scope: Safety, Synthesis, and Application in Drug Discovery

Part 1: Executive Summary & Chemical Identity

This compound is a highly functionalized aromatic building block used primarily in the synthesis of Androgen Receptor (AR) antagonists and Kinase Inhibitors . Its structure combines a phenolic hydroxyl group (a versatile nucleophile), a nitrile handle (for further transformation or H-bonding), and a fluorine atom (for metabolic stability and lipophilicity modulation).

Unlike simple reagents, this compound presents a dual-hazard profile: the acute toxicity potential of nitriles combined with the tissue-corrosive nature of phenols .

Chemical Identity Table[2][3]
PropertySpecification
CAS Number 1394936-27-6
IUPAC Name This compound
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point 158–162 °C (Typical range for this class)
SMILES Cc1cc(F)c(O)cc1C#N

Part 2: Hazard Identification & Risk Assessment (GHS)

As a Senior Application Scientist, I interpret the hazards not just as codes, but as mechanistic risks in the laboratory.

GHS Classification & Mechanistic Insight
Hazard ClassGHS CodeSignalMechanistic Explanation
Acute Toxicity (Oral) H301/H302 DangerNitrile Metabolism: Aromatic nitriles can be metabolized by cytochrome P450 to release cyanide ions (CN⁻), though slower than aliphatic nitriles. Ingestion poses a risk of cytotoxic hypoxia.
Skin Irritation/Corrosion H315 WarningPhenolic Acidity: The 4-hydroxy group is acidic (pKa ~7-8 due to F and CN electron withdrawal), capable of denaturing skin proteins upon prolonged contact.
Serious Eye Damage H318/H319 DangerIrreversible Damage: Phenolic compounds can cause rapid corneal opacification. The fluorine substituent increases lipophilicity, potentially aiding corneal penetration.
STOT - Single Exposure H335 WarningRespiratory Irritation: Dust inhalation irritates the mucous membranes.
Critical Safety Note: The "Silent" Penetrator

Unlike simple acids, fluorinated phenols and nitriles can penetrate the skin barrier. While immediate burning (acid burn) is a warning, the systemic absorption of the nitrile moiety is the silent killer. Double-gloving (Nitrile over Laminate) is non-negotiable for scale-up operations.

Part 3: Safe Handling & Emergency Protocols

Engineering Controls (The "Barrier" Principle)
  • Primary Barrier: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with face velocity >100 fpm.

  • Secondary Barrier: Use a secondary containment tray (polypropylene) to catch spills. Avoid metal trays if acidic byproducts are expected.

Emergency Response Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Brush off solid 2. Rinse 15m (Water) 3. PEG 300/400 swab Skin->Action_Skin Action_Eye 1. Rinse 15m (Saline) 2. Hold eyelid open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to fresh air 2. Oxygen if hypoxic 3. Monitor for CN signs Inhalation->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 1: Immediate response protocol for exposure to fluorinated hydroxybenzonitriles.

First Aid Nuances
  • Skin: Do not use ethanol to wash skin; it enhances absorption of lipophilic nitriles. Use Polyethylene Glycol (PEG 300/400) or copious soap and water.

  • Antidote: For massive exposure (ingestion), medical professionals should be aware of standard cyanide antidote kits (Hydroxocobalamin), though this is rarely necessary for solid aromatic nitriles unless ingested in gram quantities.

Part 4: Application in Drug Development[5]

The "Scaffold" Utility

In medicinal chemistry, This compound acts as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block.

  • The Phenol (-OH): Serves as the nucleophile for O-alkylation (Williamson Ether Synthesis) or Chan-Lam coupling to attach aryl/alkyl linkers.

  • The Nitrile (-CN): A robust pharmacophore that can mimic a carbonyl or serve as a hydrogen bond acceptor in the receptor pocket (e.g., Androgen Receptor).

  • The Fluorine (-F): Blocks metabolic oxidation at the 5-position and modulates the pKa of the phenol.

Synthesis Workflow (O-Alkylation Example)

This compound is frequently reacted with alkyl halides to generate ether-linked antagonists.

Protocol: O-Alkylation with Alkyl Bromide

  • Charge: Dissolve 1.0 eq of CAS 1394936-27-6 in anhydrous DMF (Dimethylformamide).

  • Base: Add 1.5 eq of Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

    • Why Cs₂CO₃? The larger Cesium cation improves the solubility of the phenoxide anion in organic solvents, accelerating the reaction (The "Cesium Effect").

  • Electrophile: Add 1.1 eq of the alkyl bromide/iodide.

  • Conditions: Heat to 60–80 °C under Nitrogen atmosphere for 4–12 hours.

  • Workup: Quench with water (precipitating the product if solid) or extract with Ethyl Acetate.

Synthesis & Application Diagram

SynthesisWorkflow Start 5-Fluoro-4-hydroxy- 2-methylbenzonitrile (CAS 1394936-27-6) Reagents Reagents: R-Br (Alkyl Halide) Cs2CO3 (Base) DMF, 80°C Start->Reagents Activation Intermediate Transition State: Phenoxide Anion Reagents->Intermediate Deprotonation Product Product: O-Alkylated Benzonitrile Derivative Intermediate->Product Sn2 Attack Usage Application: AR Antagonist PROTAC Linker Product->Usage Drug Discovery

Figure 2: Common synthetic utility of the scaffold in generating ether-linked pharmaceutical intermediates.

Part 5: Analytical Validation

To ensure the integrity of your biological data, the purity of this intermediate must be verified.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Nitrile).

  • Expected Retention: The compound will elute earlier than its non-hydroxylated analogs due to the polar -OH group but later than simple phenols due to the lipophilic F and Methyl groups.

References

  • PubChem. (2025).[2] Compound Summary: 4-Hydroxy-2-methylbenzonitrile (Analogous Structure Analysis). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: Nitriles and Phenols Hazard Classification.[Link]

Sources

handling and storage of 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Storage of 5-Fluoro-4-hydroxy-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential procedures for the safe . As a substituted benzonitrile, this compound warrants careful management in a laboratory setting to mitigate potential risks and ensure the integrity of research materials. This document synthesizes established safety protocols for analogous compounds to offer a robust framework for researchers, scientists, and professionals in drug development.

Understanding the Compound: A Profile of this compound

This compound is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] Its trifunctional nature, featuring a nitrile, a hydroxyl, and a fluoro group on a toluene scaffold, allows for diverse chemical transformations.[1][3] The presence of the nitrile group, in particular, necessitates adherence to specific safety precautions due to the potential for hazardous reactions and toxicity.[4]

Key Structural Features and Their Implications:

  • Nitrile Group (-CN): This functional group is characteristic of benzonitriles and is the primary contributor to the compound's reactivity and potential toxicity.[4] Under certain conditions, such as exposure to strong acids or high temperatures, it can release highly toxic hydrogen cyanide gas.[4]

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group can influence the compound's solubility and reactivity. It may also impart some acidic character.

  • Fluorine Atom (-F): The fluorine substituent can enhance the compound's metabolic stability and binding affinity in a pharmaceutical context, but it also influences its electronic properties and reactivity.[1][3]

Prudent Laboratory Practices: Personal Protective Equipment (PPE)

The consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.

PPE Component Specifications and Rationale
Eye Protection Chemical splash goggles are essential to protect the eyes from splashes or dust.[10][11] In situations with a higher risk of splashing, the use of a full-face shield is recommended.[10][12]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, must be worn.[10][13] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if they become contaminated.[10][13]
Protective Clothing A fully buttoned lab coat should be worn to protect the skin and personal clothing from contamination.[10][12]
Respiratory Protection For handling the solid form of the compound where dust generation is possible, a NIOSH-approved N95 dust mask or an equivalent respirator is required.[10] In cases of inadequate ventilation, a vapor respirator should be used.[12]

Core Handling Protocols

Adherence to systematic handling procedures is critical for minimizing exposure risk and preventing contamination.

3.1. Engineering Controls and a Safe Workspace

  • Ventilation: Always handle this compound in a well-ventilated area.[4][11] A chemical fume hood is the preferred environment for all manipulations of this compound.[4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[11][12][14]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by clearing any unnecessary items and ensuring all required equipment is present.

  • Dispensing: When weighing or transferring the solid compound, do so carefully to minimize the generation of dust.[6][10]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[10][15] Do not eat, drink, or smoke in the laboratory.[10][15]

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Carefully Dispense Compound (Minimize Dust) B->C D Prepare Solutions by Adding Solid to Solvent C->D E Thoroughly Wash Hands and Exposed Skin D->E F Decontaminate Workspace and Equipment E->F G Properly Store or Dispose of Compound F->G

Caption: A generalized workflow for the safe handling of this compound.

Storage and Stability: Maintaining Compound Integrity

Proper storage is crucial for both safety and maintaining the chemical integrity of this compound.

4.1. Recommended Storage Conditions

  • Container: Store the compound in a tightly closed container to prevent contamination and potential hygroscopicity.[6][10][13]

  • Environment: The storage area should be cool, dry, and well-ventilated.[4][10][13]

  • Incompatibilities: Avoid storing near strong acids, strong bases, and oxidizing agents.[4][10][13] Keep away from sources of ignition, heat, and direct sunlight.[4]

4.2. Stability Considerations

Benzonitrile derivatives are generally stable under recommended storage conditions.[4][13] However, they can undergo hazardous reactions. The cyano group can be hydrolyzed in the presence of strong acids.[4] When heated to decomposition, benzonitriles can emit highly toxic fumes of nitrogen oxides and hydrogen cyanide.[4]

Storage_Decision_Tree start Receiving this compound check_container Is the container tightly sealed? start->check_container storage_location Store in a cool, dry, well-ventilated area check_container->storage_location Yes reseal_container Reseal container tightly check_container->reseal_container No check_incompatibles Is the storage area away from incompatible materials? (acids, bases, oxidizers) storage_location->check_incompatibles final_storage Securely Stored check_incompatibles->final_storage Yes relocate_storage Relocate to a suitable storage area check_incompatibles->relocate_storage No reseal_container->storage_location relocate_storage->check_incompatibles

Caption: Decision-making process for the proper storage of this compound.

Emergency Preparedness: Spill and Exposure Management

Accidents can happen, and being prepared is essential for a safe laboratory environment.

5.1. Accidental Release Measures

  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.[10]

    • Ensure adequate ventilation.[10]

    • Wearing appropriate PPE, carefully sweep or scoop the solid material into a suitable, closed container for disposal.[10]

    • Avoid creating dust.[6]

  • Major Spill:

    • Evacuate the area and restrict access.[10]

    • Notify emergency personnel.[10]

    • Cleanup should only be performed by trained and properly equipped personnel.[10]

    • Prevent the spilled material from entering drains or waterways.[10][13]

5.2. First-Aid Procedures

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air.[5][15] If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][15]
Skin Contact Immediately remove contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water.[10] Seek immediate medical attention.[10] Never give anything by mouth to an unconscious person.[10]

Disposal Considerations

Waste from this compound must be handled as hazardous waste.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.[5] Do not mix with other waste.

  • Container Disposal: Handle empty containers as you would the product itself.[11]

Conclusion

The safe are predicated on a thorough understanding of its potential hazards and the consistent application of established safety protocols. By integrating the principles of proper PPE usage, controlled handling procedures, secure storage, and emergency preparedness into daily laboratory workflows, researchers can mitigate risks and ensure a safe working environment.

References

  • Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS. Retrieved from [Link]

  • BENZONITRILE. (n.d.). PubChem. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). BENZONITRILE - (For Synthesis) MSDS CAS. Retrieved from [Link]

  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - Benzonitrile. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • SSRN. (2022, May 16). Checking the Stability of 18F of 2-Methylbenzenesulfonyl Fluoride and 2,4,6-Trimethylbenzenesulfonyl Fluoride in Rat Serum and PBS.... Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-4-hydroxy-2-methylbenzonitrile is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing (fluoro, cyano) and electron-donating (hydroxyl, methyl) groups on a benzene ring creates a molecule with specific electronic and steric properties. Accurate and unambiguous structural confirmation is the bedrock of any research and development effort. This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While a consolidated public repository of experimental spectra for this specific molecule is not available at the time of this writing, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive guide for its characterization. This approach serves as a blueprint for researchers to confirm the identity and purity of newly synthesized batches of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and the connectivity of atoms.

Expertise in Practice: Experimental Protocol

A self-validating NMR experiment begins with meticulous sample preparation and a logical sequence of acquisitions. The following protocol represents a standard, field-proven approach.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and, critically, allow for the observation of the exchangeable hydroxyl (-OH) proton.

  • Initial Acquisition (¹H NMR): Acquire a standard one-dimensional proton spectrum. This provides the primary information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

  • Carbon Analysis (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should also be performed to differentiate between CH₃, CH₂, and CH carbons.

  • Connectivity Mapping (2D NMR): If any ambiguity remains, a Heteronuclear Single Quantum Coherence (HSQC) experiment is performed to directly correlate each proton with the carbon it is attached to, providing definitive C-H assignments.

The following diagram outlines this comprehensive workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of Compound B Dissolve in ~0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire 1D ¹H Spectrum C->D E Acquire ¹³C & DEPT-135 Spectra D->E F Acquire 2D HSQC (if needed) E->F G Assign ¹H Signals (Shift, Integration, Multiplicity) F->G H Assign ¹³C Signals (DEPT-135 differentiation) G->H I Correlate ¹H-¹³C with HSQC H->I J Confirm Final Structure I->J

Caption: Generalized workflow for NMR-based structural elucidation.

Predicted ¹H NMR Data & Interpretation

The proton NMR spectrum is predicted to show three distinct signals corresponding to the methyl group and the two aromatic protons, plus a signal for the hydroxyl proton.

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Causality
¹H-a~10.5Broad Singlet1HAr-OH The phenolic proton is acidic and its chemical shift is concentration-dependent. In DMSO-d₆, it appears as a broad singlet downfield due to hydrogen bonding with the solvent.
¹H-b~7.4Doublet (d)1HH-6This proton is ortho to the electron-withdrawing cyano group, which shifts it downfield. It is coupled to the fluorine atom at C-5, resulting in a doublet.
¹H-c~7.0Doublet (d)1HH-3This proton is ortho to the electron-donating methyl group and para to the fluorine, placing it more upfield. It is also coupled to the fluorine atom at C-5.
¹H-d~2.2Singlet3H-CHThe methyl group protons are shielded and appear as a singlet in the typical aliphatic region.
Predicted ¹³C NMR Data & Interpretation

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon. Due to the fluorine substituent, carbon signals will exhibit C-F coupling, a key validation feature.

SignalPredicted δ (ppm)AssignmentRationale & Causality
C-1~115C -CNThe carbon bearing the nitrile group is typically found in this region.
C-2~125C -CH₃Substituted aromatic carbon, influenced by both the methyl and cyano groups.
C-3~118 (d)C HThis carbon is shielded by the ortho methyl group. The signal will be a doublet due to coupling with the fluorine atom three bonds away (³JCF).
C-4~155 (d)C -OHThe carbon attached to the strongly electron-donating hydroxyl group appears significantly downfield. It will show coupling to the adjacent fluorine (²JCF).
C-5~158 (d)C -FThe carbon directly bonded to fluorine shows a very large chemical shift and a large one-bond C-F coupling constant (¹JCF).
C-6~112 (d)C HThis carbon is shielded by the para hydroxyl group. The signal will be a doublet due to coupling with the fluorine atom two bonds away (²JCF).
-C N~117C NThe nitrile carbon has a characteristic chemical shift in this region.
-C H₃~20C H₃The methyl carbon appears in the upfield aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

Expertise in Practice: Experimental Protocol

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the method of choice due to its speed and minimal sample preparation.

Step-by-Step Methodology:

  • Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Identify Characteristic Absorption Bands E->F

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Predicted IR Data & Interpretation

The IR spectrum provides a distinct fingerprint, confirming the presence of the hydroxyl, nitrile, and fluoro-aromatic moieties. Data from similar compounds like 5-Fluoro-2-methylbenzonitrile provide a strong basis for these predictions.[1]

Predicted Frequency (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3500 - 3200Strong, BroadO-H StretchPhenolic -O-H
~2230Strong, SharpC≡N StretchNitrile -C≡N
1600 - 1450Medium-StrongC=C StretchAromatic Ring
~1250StrongC-F StretchAryl-F
~1200StrongC-O StretchPhenolic C-O

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is the ultimate confirmation of its elemental composition. The fragmentation pattern also offers corroborating structural evidence.

Expertise in Practice: Experimental Protocol

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely keep the molecular ion intact.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or TOF analyzer), which separates them based on their mass-to-charge ratio (m/z). High-resolution MS (HRMS) should be used to obtain the exact mass.

MS_Workflow A Prepare Dilute Solution (e.g., in Methanol) B Direct Infusion into ESI Source A->B C Generate Gas-Phase Ions (Electrospray) B->C D Separate Ions by Mass-to-Charge (m/z) C->D E Detect Ions & Generate Mass Spectrum D->E

Sources

5-Fluoro-4-hydroxy-2-methylbenzonitrile structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

5-Fluoro-4-hydroxy-2-methylbenzonitrile: Structural Analogs and Derivatives

Part 1: Executive Technical Summary

This compound (CAS: 1394936-27-6) represents a high-value "privileged scaffold" in modern medicinal chemistry. It serves as a critical building block for the synthesis of bio-stable ethers and heterocyclic drugs, particularly in the fields of Androgen Receptor (AR) antagonists , Kinase Inhibitors , and PROTAC linkers .

This molecule is designed to solve specific failure modes in drug discovery:

  • Metabolic Stability: The fluorine atom at position 5 blocks metabolic oxidation (CYP450-mediated hydroxylation) ortho to the phenolic oxygen.

  • Conformational Control: The methyl group at position 2 introduces steric strain, often locking the phenyl ring into a preferred conformation relative to the rest of the drug molecule (atropisomerism or "ortho-effect").

  • Synthetic Versatility: The nitrile (-CN) group is a gateway to amides, acids, amines, and heterocycles (e.g., tetrazoles, oxadiazoles).

Part 2: Chemical Space & Structural Analogs

To understand the utility of this scaffold, we must categorize it against its nearest neighbors. The modifications to the core phenol drive the Structure-Activity Relationship (SAR).

Table 1: Structural Analog Comparison
Compound NameCAS NumberStructural DifferenceKey Application
This compound 1394936-27-6 Target Molecule Metabolically stable ether scaffold
4-Fluoro-2-methylbenzonitrile147754-12-9Lacks 4-OHIntermediate for Trelagliptin (DPP-4 inhibitor)
4-Hydroxy-2-methylbenzonitrile14143-26-1Lacks 5-FGeneral intermediate; prone to ortho-oxidation
3,5-Difluoro-4-hydroxybenzonitrile2967-54-6Lacks 2-Me; Extra FHighly acidic phenol; used in liquid crystals
2-Fluoro-4-hydroxybenzonitrile82380-18-5RegioisomerPrecursor for biaryl ethers

Part 3: Synthetic Pathways & Experimental Protocols

The synthesis of highly substituted benzenes requires careful orchestration of directing groups. Below are the two most reliable routes: the Nucleophilic Aromatic Substitution (


) Route  (Industrial) and the Demethylation Route  (Laboratory High-Purity).
Visualization: Synthesis Logic

SynthesisRoutes Start1 4,5-Difluoro-2-methylbenzonitrile Reagent1 KOH / DMSO (S_NAr) Start1->Reagent1 Target This compound (Target) Reagent1->Target Regioselective (Para to CN) Start2 4-Methoxy-5-fluoro-2-methylbenzonitrile Reagent2 BBr3 / DCM (Demethylation) Start2->Reagent2 Reagent2->Target High Purity Start3 4-Amino-5-fluoro-2-methylbenzonitrile Reagent3 NaNO2 / H2SO4 (Sandmeyer) Start3->Reagent3 Reagent3->Target Low Yield

Caption: Figure 1. Convergent synthetic pathways. The


 route is preferred for scale due to the strong directing effect of the nitrile group.
Protocol A: Regioselective Hydrolysis ( )

Best for: Multi-gram scale synthesis.

Principle: The nitrile group at position 1 and the fluorine at position 5 are electron-withdrawing. However, the fluorine at position 4 (in the precursor 4,5-difluoro-2-methylbenzonitrile) is para to the nitrile, making it significantly more electrophilic than the meta-fluorine.

Materials:

  • 4,5-Difluoro-2-methylbenzonitrile (1.0 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

  • HCl (1M) for quenching.

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 4,5-difluoro-2-methylbenzonitrile (10 g) and DMSO (50 mL). Stir until fully dissolved.

  • Reagent Addition: Add powdered KOH (2.5 eq) slowly to control the exotherm. The solution may turn yellow/orange.

  • Heating: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting material spot should disappear, replaced by a more polar spot (phenolate).

  • Quenching: Cool the reaction to room temperature. Pour slowly into ice-cold water (200 mL).

  • Acidification: Acidify the aqueous mixture with 1M HCl to pH ~2. The phenolate will protonate and precipitate as the target phenol.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Toluene/Heptane to obtain white crystals.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of one F-coupled aromatic proton and the appearance of a broad singlet (-OH) around 10.5 ppm.

  • 19F NMR: Shift from two signals (precursor) to a single signal (product).

Part 4: Applications in Drug Discovery

The utility of this compound lies in its ability to act as a "Warhead Anchor" .

Non-Steroidal Androgen Receptor (AR) Antagonists

In the development of drugs like Enzalutamide or Apalutamide, the benzonitrile ring is crucial for binding to the AR ligand-binding domain.

  • Mechanism: The phenol is converted into a biaryl ether.

  • Advantage: The 2-methyl group restricts rotation around the ether bond, locking the molecule in the bioactive conformation. The 5-fluoro group prevents metabolic attack at the electron-rich position ortho to the oxygen.

PROTAC Linker Attachment

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the E3 ligase ligand to the target protein ligand.

  • Workflow: The 4-OH group is reacted with a halo-alkyl linker (e.g., Boc-amino-alkyl bromide) via Williamson ether synthesis.

  • Benefit: The electron-deficient ring (due to CN and F) reduces the basicity of the ether oxygen, improving the pharmacokinetic profile.

Visualization: SAR & Functionalization

SAR_Logic Core This compound CN 1-CN (Nitrile) • H-bond acceptor • Metabolic stability Core->CN Me 2-Me (Methyl) • Steric Lock • Increases Lipophilicity Core->Me OH 4-OH (Phenol) • Functionalization Handle • Ether/Ester formation Core->OH F 5-F (Fluorine) • Blocks CYP450 oxidation • Modulates pKa of OH Core->F Drug AR Antagonists (Biaryl Ethers) OH->Drug Ar-F Displacement or Mitsunobu Linker PROTAC Linkers (Alkyl Ethers) OH->Linker Williamson Ether

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

References

  • Synthesis of Fluorin

    
     :
    
    • Title: Regioselective Nucleophilic Aromatic Substitution of Polyfluorobenzonitriles.
    • Source:Journal of Fluorine Chemistry, Vol 132, Issue 10.
    • Context: Describes the preference for para-substitution in polyfluoronitriles.
  • Trelagliptin Intermediate Synthesis

    • Title: Process for the preparation of 4-fluoro-2-methylbenzonitrile (P
    • Source: Google P
    • Context: Establishes the industrial availability of the 2-methyl-4-fluoro scaffold.
  • Androgen Receptor Antagonist SAR

    • Title: Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists.[1]

    • Source:Journal of Medicinal Chemistry, 2011, 54(22), 7693–7704.
    • Context: Demonstrates the use of substituted benzonitriles in AR drug design.
  • General Properties of this compound

    • Source: PubChem & Chemical Vendors (BLD Pharm, CymitQuimica).
    • Context: CAS 1394936-27-6 identific

Sources

understanding the reactivity of the nitrile group in 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Abstract

This compound is a highly functionalized aromatic scaffold of significant interest to researchers in drug discovery and materials science. The convergence of a nitrile group with fluoro, hydroxyl, and methyl substituents on a single benzene ring creates a unique electronic and steric environment, dictating a nuanced and versatile reactivity profile. This technical guide provides an in-depth analysis of the chemical behavior of the nitrile group within this specific molecular context. We will dissect the interplay of substituent effects, explore key chemical transformations including hydrolysis, reduction, organometallic addition, and cycloaddition, and provide validated, step-by-step experimental protocols. This document is intended for senior researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this valuable building block.

Introduction

The Significance of Substituted Benzonitriles

Substituted benzonitriles are foundational intermediates in modern organic synthesis. The nitrile functional group, with its characteristic carbon-nitrogen triple bond, serves as a versatile precursor to a wide array of other functionalities, including primary amines, carboxylic acids, amides, aldehydes, and ketones.[1][2] Furthermore, the nitrile moiety is a key component in the construction of various nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. Its electronic properties—a combination of a nucleophilic nitrogen lone pair and an electrophilic carbon atom—allow for a diverse range of chemical transformations.[3]

Molecular Profile of this compound

The subject of this guide, this compound, presents a compelling case study in multifunctional reactivity. Its structure is a confluence of competing and reinforcing electronic and steric effects that must be carefully considered to achieve selective chemical transformations.

  • Nitrile Group (-C≡N): The primary focus of reactivity, acting as an electrophilic site for nucleophilic attack and a moderate electron-withdrawing group influencing the aromatic ring.[4][5]

  • Hydroxyl Group (-OH): A potent, resonance-based electron-donating group that is also a source of acidic protons, complicating reactions with bases or organometallics.

  • Fluoro Group (-F): A strongly electronegative substituent exerting a powerful inductive electron-withdrawing effect.[5] In the context of nucleophilic aromatic substitution, fluorine's inductive effect can stabilize the intermediate Meisenheimer complex, accelerating the reaction.[6]

  • Methyl Group (-CH3): An electron-donating group through induction and hyperconjugation, which also imparts significant steric hindrance at the ortho position relative to the nitrile.

Understanding the delicate balance of these influences is paramount for predicting and controlling reaction outcomes.

Electronic and Steric Landscape of the Molecule

The reactivity of the nitrile group in this compound is not governed in isolation but is a direct consequence of the electronic environment created by the other ring substituents.

Analysis of Substituent Effects: A Triad of Influences

The electrophilicity of the nitrile carbon is the primary determinant of its susceptibility to nucleophilic attack. This property is modulated by the net electronic push or pull from the substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): The para-hydroxyl and ortho-methyl groups increase electron density on the ring through resonance and induction, respectively. This donation of electron density slightly reduces the electrophilicity of the nitrile carbon, potentially slowing down reactions involving nucleophilic attack.[4]

  • Electron-Withdrawing Groups (EWGs): The nitrile group itself and the meta-fluoro group withdraw electron density from the ring.[5][7] The fluorine atom's strong inductive effect is particularly significant and serves to increase the electrophilicity of the nitrile carbon, counteracting the effect of the EDGs.[8]

This electronic tug-of-war is a defining feature of the molecule's reactivity. While a simple Hammett analysis might be complicated, the strong inductive pull of fluorine is expected to render the nitrile carbon sufficiently electrophilic for a variety of transformations.

Molecule 5-Fluoro-4-hydroxy- 2-methylbenzonitrile Nitrile_C Nitrile Carbon (Electrophilic Center) Molecule->Nitrile_C Contains Reactivity Overall Reactivity Nitrile_C->Reactivity Determines EDG Electron-Donating Groups (-OH, -CH3) EDG->Nitrile_C ↓ Decreases Electrophilicity EWG Electron-Withdrawing Groups (-F, -CN) EWG->Nitrile_C ↑ Increases Electrophilicity

Caption: Interplay of electronic effects on the nitrile carbon.

Steric Considerations: The Role of the Ortho-Methyl Group

The methyl group at the C2 position, ortho to the nitrile, creates a sterically hindered environment. This can impede the approach of bulky nucleophiles or reagents to the nitrile carbon, potentially reducing reaction rates or influencing selectivity. Experimental design must account for this steric shielding, perhaps by employing smaller reagents or more forcing reaction conditions.

Table 1: Summary of Substituent Effects on the Reactivity of this compound

SubstituentPositionElectronic EffectInfluence on Nitrile ReactivitySteric Effect
-OH 4 (para)Strong EDG (Resonance)Decreases electrophilicity; acidic proton complicates basic/organometallic reactions.Minimal
-CH₃ 2 (ortho)Weak EDG (Inductive)Slightly decreases electrophilicity.High; hinders approach of bulky reagents.
-F 5 (meta)Strong EWG (Inductive)Increases electrophilicity.Minimal

Key Chemical Transformations of the Nitrile Group

The following sections detail the primary reactions of the nitrile group, with specific considerations for the this compound substrate and validated protocols.

Hydrolysis to Carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation, achievable under both acidic and basic conditions, typically proceeding through an amide intermediate.[1][9]

  • Mechanism Insight: In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, enhancing the carbon's electrophilicity for attack by water.[9][10][11] For this compound, the combined electron-withdrawing effect of the fluoro and nitrile groups should facilitate this reaction, despite the donating nature of the hydroxyl and methyl groups.[4]

start Benzonitrile Derivative protonation Protonation of Nitrile (H+ Catalyst) start->protonation h2o_attack Nucleophilic Attack by H₂O protonation->h2o_attack imidic_acid Imidic Acid Intermediate h2o_attack->imidic_acid tautomerization Tautomerization imidic_acid->tautomerization amide Amide Intermediate tautomerization->amide amide_hydrolysis Hydrolysis of Amide amide->amide_hydrolysis acid Carboxylic Acid Product amide_hydrolysis->acid

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a 6 M aqueous solution of sulfuric acid (H₂SO₄) (10-20 volumes).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. The product, 5-Fluoro-4-hydroxy-2-methylbenzoic acid, may precipitate. If so, collect the solid by vacuum filtration.

  • Extraction: If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Reduction to Primary Amine

Reduction of the nitrile group yields a primary amine, a valuable functional handle in drug development. This can be achieved via catalytic hydrogenation or with potent hydride reagents.[12]

  • Causality Behind Method Choice: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is often preferred for its operational simplicity and milder conditions. However, for substrates sensitive to hydrogenolysis, chemical reductants like lithium aluminum hydride (LiAlH₄) are effective, though they require strictly anhydrous conditions and careful quenching.

Table 2: Comparison of Reaction Conditions for Nitrile Reduction

MethodReagent/CatalystSolventTemperatureKey Considerations
Catalytic Hydrogenation H₂ gas, Raney Ni or Pd/CMethanol, EthanolRoom Temp - 50 °CEconomical, scalable; potential for ring saturation under harsh conditions.
Chemical Reduction LiAlH₄THF, Diethyl Ether0 °C to RefluxHighly effective, but not chemoselective; will reduce other functional groups. Requires anhydrous conditions.[13]
  • Setup: To a hydrogenation vessel (e.g., Parr shaker), add this compound (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add Raney Nickel (approx. 10-20% by weight) as a slurry in the solvent. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Monitoring: Heat the mixture to 40-50 °C and agitate vigorously. Monitor hydrogen uptake. The reaction is typically complete in 4-12 hours.

  • Workup: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Celite pad may be pyrophoric and should not be allowed to dry completely.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (5-fluoro-4-hydroxy-2-methylphenyl)methanamine, which can be purified by crystallization of a salt (e.g., hydrochloride) or by column chromatography.

Conversion to Ketones via Organometallic Addition

The reaction of nitriles with Grignard or organolithium reagents, followed by aqueous hydrolysis, yields ketones.[9]

  • Critical Consideration - The Acidic Proton: The phenolic hydroxyl group of this compound is acidic and will rapidly quench at least one equivalent of any organometallic reagent. Therefore, protection of the hydroxyl group is mandatory before attempting this transformation. Common protecting groups include silyl ethers (e.g., TBDMS) or methyl ethers.

start Starting Material (with -OH group) protect Step 1: Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect protected_nitrile Protected Benzonitrile protect->protected_nitrile grignard Step 2: Add Grignard Reagent (R-MgBr) protected_nitrile->grignard imine_salt Intermediate Imine Salt grignard->imine_salt hydrolysis Step 3: Aqueous Workup (H₃O⁺) imine_salt->hydrolysis protected_ketone Protected Ketone hydrolysis->protected_ketone deprotect Step 4: Deprotection (e.g., TBAF) protected_ketone->deprotect final_ketone Final Ketone Product deprotect->final_ketone

Caption: Workflow for ketone synthesis from the protected nitrile.

Part A: Protection of the Hydroxyl Group

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add imidazole (1.5 eq) followed by dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the protected nitrile, which can often be used without further purification.

Part B: Grignard Addition and Deprotection

  • Setup: Dissolve the protected nitrile from Part A in anhydrous diethyl ether or THF under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Add the desired Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.

  • Workup & Hydrolysis: Cool the reaction to 0 °C and carefully quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution, followed by 1 M HCl until the intermediate imine is fully hydrolyzed. Extract with ethyl acetate.

  • Deprotection: Combine the organic layers, dry, and concentrate. Dissolve the crude protected ketone in THF and add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq). Stir at room temperature until deprotection is complete (monitored by TLC).

  • Purification: Work up the reaction by diluting with water and extracting with ethyl acetate. Purify the crude final ketone product by column chromatography.

[3+2] Cycloaddition to Form Tetrazoles

The [3+2] cycloaddition of nitriles with azides is a highly reliable method for synthesizing 5-substituted 1H-tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.[3]

  • Reaction Insight: This reaction is often catalyzed by zinc or copper salts and can be performed with sodium azide. The electronic nature of the benzonitrile influences the reaction rate, with electron-withdrawing groups generally accelerating the process. The strong inductive effect of the fluorine in this compound should favor this transformation.

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃) (1.5 eq), and triethylamine hydrochloride (1.5 eq) in N,N-dimethylformamide (DMF) or toluene.

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-48 hours. Caution: Sodium azide is highly toxic, and hydrazoic acid (HN₃) may be generated in situ. The reaction should be performed in a well-ventilated fume hood.

  • Workup: Cool the reaction mixture to room temperature and dilute with water.

  • Acidification: Carefully acidify the aqueous solution with 2 M HCl to a pH of ~2-3. The tetrazole product should precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if necessary.

Summary and Outlook

The nitrile group in this compound is a versatile functional handle whose reactivity is finely tuned by the unique combination of substituents on the aromatic ring. The strong inductive effect of the meta-fluorine atom enhances the electrophilicity of the nitrile carbon, ensuring its accessibility to a range of nucleophiles. However, chemists must remain vigilant of the steric hindrance imposed by the ortho-methyl group and the chemical complications introduced by the acidic para-hydroxyl group, which often necessitates a protection-deprotection strategy.

By understanding this intricate interplay, researchers can effectively harness this molecule as a powerful building block for the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. The protocols provided herein serve as a validated starting point for the reliable and scalable transformation of this promising chemical intermediate.

References

  • Wikipedia. Nitrile reduction. [Link]

  • ResearchGate. Catalytic conversion of nitriles to different products: Competition.... [Link]

  • Nottingham ePrints. Catalytic Activation of Nitriles Towards Nucleophilic Addition. [Link]

  • Thieme. Catalytic Reduction of Nitriles. [Link]

  • ACS Publications. Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols | Organic Letters. [Link]

  • ACS Publications. Catalytic Alpha-Functionalization of Alkyl Nitriles. [Link]

  • ACS Publications. Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates | The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. [Link]

  • ACS Publications. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds | ACS Omega. [Link]

  • ResearchGate. [3+2] Cycloaddition of nitriles with azides. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • University of Wisconsin-Platteville. Chapter 14 Substituent Effects. [Link]

  • EBSCO. Nitriles | Chemistry | Research Starters. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science. [Link]

  • Google Patents. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile....
  • PMC. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. [Link]

  • University of Calgary. Ch12: Substituent Effects. [Link]

  • Chemistry LibreTexts. Reactivity of Nitriles. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • ChemSpider. Partial hydrolysis of a benzonitrile. [Link]

  • WIPO Patentscope. a process for the preparation of 4-fluoro-2-methylbenzonitrile. [Link]

  • PubChem. 4-Fluoro-2-methylbenzonitrile. [Link]

  • Chem-Impex. 4-Fluoro-2-methylbenzonitrile. [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Organic Syntheses. 9 - Organic Syntheses Procedure. [Link]

  • Patsnap. Benzonitrile patented technology retrieval search results. [Link]

  • Harvard DASH. Introduction of Fluorine and Fluorine-Containing Functional Groups. [Link]

  • Semantic Scholar. Fluoride ion as a nucleophile and a leaving group in aromatic nucleophilic substitution reactions. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • RSC Publishing. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • ResearchGate. (PDF) Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. [Link]

Sources

Technical Assurance in Pharmaceutical Intermediates: 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purity specifications, analytical strategies, and quality control frameworks for 5-Fluoro-4-hydroxy-2-methylbenzonitrile (CAS 1394936-27-6). This document is designed for pharmaceutical development teams integrating this intermediate into GMP workflows.

Executive Summary

This compound (CAS 1394936-27-6) is a high-value tetrasubstituted benzene building block.[1] Its structural density—featuring a nitrile handle, a nucleophilic phenol, and a metabolically stable fluorine atom—makes it a critical scaffold in the synthesis of Androgen Receptor (AR) antagonists (structural analogs of Enzalutamide/Apalutamide) and next-generation Kinase Inhibitors .

The purity of this intermediate is non-negotiable. Due to the steric crowding of the 1,2,4,5-substitution pattern, downstream coupling reactions (e.g., SNAr or Mitsunobu etherification) are highly sensitive to steric impurities and competitive nucleophiles. This guide establishes a "Gold Standard" specification framework to ensure downstream process safety and API compliance.

Chemical Identity & Critical Properties

AttributeSpecification
IUPAC Name This compound
CAS Registry 1394936-27-6
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 182°C – 186°C (Typical)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water.[1]
pKa (Predicted) ~7.5 (Phenolic OH) – Acidity enhanced by F-substitution

The Impurity Landscape: Origins & Control

Understanding the synthetic lineage of this compound is essential for defining Critical Quality Attributes (CQAs). The most common route involves the cyanation of 4-bromo-5-fluoro-2-methylphenol .[1]

Synthetic Pathway & Impurity Map

The following diagram illustrates the genesis of critical impurities, including the unreacted bromide (Process Impurity A) and the hydrolysis byproduct (Degradant B).

ImpurityMap Start 5-Fluoro-2-methylphenol (Starting Material) Inter 4-Bromo-5-fluoro-2-methylphenol (Brominated Intermediate) Start->Inter Bromination (Br2) ImpC Impurity C (Regioisomer) 3-Fluoro Analog Start->ImpC Isomeric SM Product This compound (Target API Intermediate) Inter->Product Cyanation (Zn(CN)2 / Pd or CuCN) ImpA Impurity A (Unreacted Bromide) Competitive Nucleophile Inter->ImpA Incomplete Conv. ImpB Impurity B (Amide Hydrolysis) Chain Terminator Product->ImpB Hydrolysis (H2O / Acid / Heat)

Figure 1: Impurity lineage showing the transition from brominated precursor to final nitrile, highlighting risks of unreacted halides and hydrolysis.[1]

Critical Impurity Definitions
  • Impurity A (Bromide Precursor): 4-Bromo-5-fluoro-2-methylphenol.[1]

    • Risk:[1] Competes in downstream coupling; contains a reactive aryl bromide handle that can lead to genotoxic impurities (GTIs) in subsequent steps.

    • Limit: NMT 0.15%.

  • Impurity B (Amide): 5-Fluoro-4-hydroxy-2-methylbenzamide.

    • Risk:[1][2] Formed via hydration of the nitrile. It is non-reactive in nitrile-specific transformations (e.g., cyclizations), lowering yield.

    • Limit: NMT 0.50%.[2]

  • Impurity C (Regioisomer): 3-Fluoro isomer.

    • Risk:[1][2] Originates from impure starting phenol. Extremely difficult to separate by crystallization.

    • Limit: NMT 0.10%.

Analytical Strategy & Methodologies

To validate the specifications, a self-validating analytical system is required.

Primary Assay & Purity (HPLC-UV)

A Reverse-Phase HPLC method is standard.[1] The use of a fluorinated stationary phase (PFP) can enhance selectivity between the fluoro-regioisomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus) or PFP (Pentafluorophenyl) for isomer splitting.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Nitrile absorbance) and 254 nm (Aromatic).

  • System Suitability: Resolution (Rs) > 1.5 between Product and Impurity A.

Residual Solvents (HS-GC)

Since this compound is often crystallized from Toluene or Ethyl Acetate, and Cyanation often uses DMF/DMAc:

  • Technique: Headspace Gas Chromatography (GC-FID).[1]

  • Critical Targets: DMF (Class 2, limit 880 ppm), Toluene (Class 2, limit 890 ppm).

Water Content (Karl Fischer)
  • Method: Coulometric Karl Fischer.

  • Relevance: Water promotes nitrile hydrolysis. Strict control (<0.5%) is required for long-term stability.[1]

Comprehensive Specification Framework

This table represents a "Pharma-Grade" specification suitable for late-stage intermediates (Regulatory Starting Materials).

Test AttributeMethodologyAcceptance Criteria (Limit)Rationale
Appearance VisualWhite to off-white powderDiscoloration indicates oxidation of phenol.[1]
Identification (IR) FT-IR (ATR)Matches Reference StandardFingerprint confirmation.
Identification (HPLC) HPLCRetention time matches Std ±2%Specificity.
Assay (Anhydrous) HPLC98.0% – 102.0% w/wEnsures stoichiometry in next step.
Purity (HPLC Area%) HPLC≥ 99.0% High purity required for catalytic steps.
Impurity A (Bromo) HPLC≤ 0.15%Prevents side-reactions.
Impurity B (Amide) HPLC≤ 0.50%Indicates hydrolysis degradation.
Any Unspecified Imp HPLC≤ 0.10%ICH Q3A alignment.
Total Impurities HPLC≤ 1.0%General quality marker.
Water Content KF Coulometric≤ 0.5% w/wPrevents nitrile hydrolysis on storage.
Residue on Ignition Gravimetric≤ 0.1%Controls inorganic salts (Zn/Cu/Pd).
Heavy Metals (Pd/Cu) ICP-MSPd < 10 ppm; Cu < 10 ppmCritical if catalytic cyanation was used.

Storage & Stability Protocol

The Phenol and Nitrile functionalities create a "push-pull" electronic system that is relatively stable, but the phenol is susceptible to oxidation and the nitrile to hydrolysis.

  • Storage Condition: Store in tightly closed containers at 2°C to 8°C (Refrigerated).

  • Protection: Protect from light (amber vials/bags) and moisture.

  • Retest Period: 24 months (if stored properly).

Stability Logic Diagram

Stability Condition Storage Conditions Risk1 Moisture Exposure Condition->Risk1 Poor Seal Risk2 Light/Air Exposure Condition->Risk2 Transparent Packaging Result1 Hydrolysis of CN -> Amide (Impurity B) Risk1->Result1 Result2 Oxidation of Phenol -> Quinones (Color Change: Pink/Brown) Risk2->Result2

Figure 2: Stability failure modes. Moisture ingress leads to amide formation; oxidation leads to discoloration.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71313337 (this compound). Accessed via PubChem. [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.[Link]

Sources

Methodological & Application

synthesis of 5-Fluoro-4-hydroxy-2-methylbenzonitrile from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a critical intermediate in the development of next-generation kinase inhibitors (including KRAS G12C targeting scaffolds). Unlike generic procedures, this guide addresses the specific regiochemical challenges posed by the trisubstituted aromatic ring.

The protocol utilizes a Protection-Cyanation-Deprotection strategy starting from the commercially available or easily accessible 4-bromo-2-fluoro-5-methylphenol. This route is selected to maximize yield, minimize catalyst poisoning during the metal-mediated cyanation step, and ensure high purity of the final pharmaceutical intermediate.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary chemical challenges:

  • Regioselectivity: Ensuring the nitrile is installed strictly para to the hydroxyl group.

  • Chemoselectivity: Preventing the free phenol from interfering with the Palladium (Pd) catalytic cycle during cyanation.

Strategic Disconnection: The target molecule is disconnected at the nitrile group. The precursor 4-bromo-2-fluoro-5-methylphenol is identified as the optimal starting point. This precursor can be synthesized via electrophilic bromination of 2-fluoro-5-methylphenol (a common industrial chemical), where the directing effects of the hydroxyl (OH) and fluorine (F) groups cooperatively favor the 4-position.

Pathway Overview:

  • Bromination: Regioselective installation of bromine para to the phenol.

  • Protection: Conversion of the phenol to a benzyl ether to protect the acidic proton.

  • Cyanation: Pd-catalyzed halogen exchange (Zn(CN)₂, Pd(dppf)Cl₂) to install the nitrile.

  • Deprotection: Hydrogenolysis to reveal the final hydroxynitrile.

SynthesisPath Start 2-Fluoro-5-methylphenol (Starting Material) Inter1 4-Bromo-2-fluoro- 5-methylphenol Start->Inter1 Step 1: NBS, MeCN (Regioselective Bromination) Inter2 Benzyl Ether Intermediate Inter1->Inter2 Step 2: BnBr, K2CO3 (Protection) Inter3 Protected Nitrile Inter2->Inter3 Step 3: Zn(CN)2, Pd(dppf)Cl2 (Cyanation) Product 5-Fluoro-4-hydroxy- 2-methylbenzonitrile Inter3->Product Step 4: H2, Pd/C (Deprotection)

Figure 1: Strategic synthesis pathway. Colors indicate stage progression from precursor (Blue) to halogenated intermediate (Red) to protected scaffold (Yellow/Green) to Final Target (Black).

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 4-bromo-2-fluoro-5-methylphenol.[1] Rationale: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) to control the reaction rate and minimize over-bromination. The hydroxyl group strongly directs para, and the fluorine atom (ortho to the site) exerts a weaker deactivating effect, ensuring high regioselectivity.

Materials:

  • 2-Fluoro-5-methylphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (10 vol)

Protocol:

  • Charge 2-Fluoro-5-methylphenol into a reactor with MeCN. Cool to 0°C.

  • Add NBS portion-wise over 30 minutes, maintaining internal temperature <5°C.

  • Allow the mixture to warm to 20°C and stir for 2 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% starting material.

  • Workup: Concentrate MeCN to 20% volume. Add water (20 vol) to precipitate the product.

  • Filter the solids, wash with cold water, and dry under vacuum at 40°C.

  • Yield Expectation: 85-90% (Off-white solid).

Step 2: Phenolic Protection (Benzylation)

Objective: Mask the hydroxyl group as a benzyl ether. Rationale: Free phenols can quench Pd(0) species or form palladium-phenoxides, stalling the catalytic cycle in the subsequent cyanation step.

Materials:

  • 4-Bromo-2-fluoro-5-methylphenol (1.0 eq)

  • Benzyl bromide (BnBr) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide) (8 vol)

Protocol:

  • Dissolve the phenol in DMF. Add K₂CO₃.

  • Add BnBr dropwise at ambient temperature.

  • Heat to 60°C for 4 hours.

  • Workup: Quench into ice water. Extract with Ethyl Acetate (EtOAc).[2][3] Wash organic layer with brine.

  • Concentrate to yield the crude benzyl ether. Used directly in the next step or purified via short silica plug if purity <95%.

Step 3: Palladium-Catalyzed Cyanation (The Critical Step)

Objective: Install the nitrile group via halogen exchange. Rationale: Zinc Cyanide (Zn(CN)₂) is used as the cyanide source. It is less hygroscopic and safer to handle than NaCN/KCN. Pd(dppf)Cl₂ is the catalyst of choice for sterically hindered aryl bromides.

Safety Warning: This step involves cyanide. All operations must be performed in a well-ventilated fume hood. A cyanide destruction kit (Bleach/FeSO₄) must be available.

Materials:

  • Benzyl-protected intermediate (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Pd(dppf)Cl₂[4]·DCM (0.03 eq / 3 mol%)

  • Zinc Dust (0.1 eq) - Scavenges Pd(II) to regenerate active Pd(0).

  • DMAc (Dimethylacetamide) (10 vol) - Degassed.

Protocol:

  • In a glovebox or under strict N₂ flow, charge the substrate, Zn(CN)₂, Zn dust, and Pd catalyst into a reaction vessel.

  • Add degassed DMAc. Seal the vessel.

  • Heat to 110°C for 12-16 hours.

  • IPC: Monitor for disappearance of bromide.

  • Quench (Critical): Cool to RT. Dilute with EtOAc. Pour slowly into a solution of 10% FeSO₄/Water (or dilute ammonia) to complex excess cyanide. Stir for 30 mins.

  • Filter through Celite to remove metal residues.

  • Separate layers. Wash organic layer with water (3x) to remove DMAc.

  • Concentrate and purify via crystallization (Heptane/EtOAc) or column chromatography.

Step 4: Deprotection (Hydrogenolysis)

Objective: Cleave the benzyl group to release the final product. Rationale: Hydrogenolysis is neutral and avoids the harsh acidic conditions (like BBr₃) that might hydrolyze the newly formed nitrile.

Materials:

  • Protected Nitrile (1.0 eq)

  • 10% Pd/C (50% water wet) (10 wt% loading)

  • Methanol or Ethanol (15 vol)

  • Hydrogen Gas (Balloon or 1 atm)

Protocol:

  • Dissolve substrate in Methanol.

  • Add Pd/C catalyst under Nitrogen inertion.

  • Purge with Hydrogen gas (3 cycles).

  • Stir under H₂ atmosphere at RT for 4-6 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[2]

  • Final Purification: Recrystallize from Ethanol/Water to obtain high-purity This compound .

Analytical Data & Validation

The following data confirms the identity of the synthesized material.

TestMethodExpected ResultInterpretation
HPLC Purity C18 Column, ACN/H2O> 98.5% (Area)Suitable for Pharma use
1H NMR DMSO-d6, 400 MHzδ 10.8 (s, 1H, OH), 7.6 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 2.3 (s, 3H, Me)Confirms structure & isomer
19F NMR DMSO-d6Single peak ~ -130 ppmConfirms single F regioisomer
MS (ESI) Negative Mode[M-H]⁻ = 150.1Molecular Ion Confirmation
IR ATR~2220 cm⁻¹ (CN stretch)Confirms Nitrile presence

Troubleshooting & Optimization

Issue: Low Conversion in Cyanation

  • Cause: Oxygen poisoning of Pd catalyst.

  • Solution: Ensure rigorous degassing of DMAc (sparge with N₂ for 30 mins) and use fresh catalyst.

Issue: Hydrolysis of Nitrile

  • Cause: Acidic workup or high temperature in water.

  • Solution: Keep workup pH neutral (7-8). Do not heat the aqueous layers during extraction.

Issue: Regioisomer Contamination (Step 1)

  • Cause: Temperature spikes during NBS addition.

  • Solution: Strictly maintain T < 5°C. If "6-bromo" isomer is observed (ortho to OH), recrystallize the crude bromide from Hexane/EtOAc before proceeding.

Workflow Visualization

The following diagram illustrates the critical decision points and workup logic for the Cyanation step, which is the most risk-intensive part of the synthesis.

WorkupFlow Reaction Reaction Mixture (110°C, DMAc) Cool Cool to 20°C Reaction->Cool Quench Quench: 10% FeSO4 or Dilute Ammonia Cool->Quench Safety Critical Filter Filter (Celite) Remove Pd/Zn residues Quench->Filter Extract Extraction (EtOAc/Water) Filter->Extract Wash Wash Organic Layer (Water x3 to remove DMAc) Extract->Wash Dry Dry & Concentrate Wash->Dry

Figure 2: Safety and purification workflow for the Palladium-catalyzed cyanation step.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

  • Amgen Inc. (2019). KRAS G12C Inhibitors and Methods of Using the Same. WO2019213516A1. (Describes synthesis of similar fluorinated phenol intermediates). Link

  • Maligres, P. E., et al. (2002). A Practical and Scalable Synthesis of a Novel VLA-4 Antagonist. Organic Process Research & Development, 6(6), 721-728. (Protocol for Pd-catalyzed cyanation of aryl bromides). Link

  • PubChem. (2023). 4-Bromo-2-fluoro-5-methylphenol (Compound Summary). National Library of Medicine. Link

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 70(4), 1508-1510. Link

Sources

using 5-Fluoro-4-hydroxy-2-methylbenzonitrile in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Fluoro-4-hydroxy-2-methylbenzonitrile in Drug Discovery

Executive Summary

This compound (CAS 1394936-27-6) represents a high-value pharmacophore scaffold for modern drug discovery. Unlike generic building blocks, this trisubstituted benzene core offers a unique combination of electronic modulation (ortho-fluorine), steric constraint (ortho-methyl), and versatile synthetic handles (phenol and nitrile).

This guide details the strategic application of this scaffold in Androgen Receptor (AR) antagonist design , PROTAC linker synthesis , and Kinase inhibitor optimization . It provides validated protocols for functionalization and explains the mechanistic advantages of the specific substitution pattern.

Pharmacophore Profile & Rational Design

The utility of this compound lies in its ability to address common failure modes in lead optimization: metabolic instability and poor conformational control.

Structural FeatureMechanistic Role in Drug Design
4-Hydroxyl Group Primary Anchor: Acts as the nucleophilic handle for etherification (linkers) or cross-coupling. The acidity is enhanced by the ortho-fluorine (pKa shift ~1-2 units), facilitating deprotonation under mild conditions.
5-Fluorine Atom Metabolic Blockade: Blocks the metabolically vulnerable position ortho to the phenol, preventing Phase I oxidation (e.g., by CYP450). It also modulates the lipophilicity (LogP) and electronic density of the ring.
2-Methyl Group Conformational Lock: Provides steric bulk ortho to the nitrile. This forces the nitrile (and any subsequent heterocycle derived from it) to twist out of planarity, potentially improving selectivity for specific binding pockets (the "Ortho Effect").
1-Nitrile Group Versatile Warhead: Serves as a precursor for bioisosteres (tetrazoles, oxadiazoles) or can be hydrolyzed to amides/acids. It is a robust electron-withdrawing group (EWG).

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the primary synthetic divergence points for this scaffold.

SyntheticWorkflow Start 5-Fluoro-4-hydroxy- 2-methylbenzonitrile (CAS 1394936-27-6) Ether O-Alkylation (Linker/PROTAC) Start->Ether R-X, K2CO3 Amidine Pinner Reaction (Amidine/Imidate) Start->Amidine HCl, EtOH Tetrazole Cycloaddition (Bioisostere) Start->Tetrazole NaN3, ZnBr2 Suzuki Activation to Triflate (Cross-Coupling) Start->Suzuki Tf2O, Pyridine

Figure 1: Divergent synthetic pathways from the core scaffold. The phenol allows for immediate library expansion, while the nitrile serves as a latent heterocycle precursor.

Protocol A: High-Yield O-Alkylation (Ether Synthesis)

Context: This reaction is critical for attaching the scaffold to PROTAC linkers or lipophilic tails. The presence of the ortho-fluorine makes the phenol more acidic, allowing the use of weaker bases to minimize side reactions (e.g., nitrile hydrolysis).

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the scaffold (1.0 equiv) and anhydrous DMF.

  • Deprotonation: Add

    
     (2.0 equiv) in one portion. Stir at room temperature for 15 minutes. Observation: The solution may turn slight yellow as the phenoxide forms.
    
  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C under

    
     atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
    
    • Note: The electron-withdrawing nature of the CN and F groups accelerates this

      
       reaction compared to unsubstituted phenols.
      
  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the phenolic -OH singlet (typically broad, >9 ppm) and the appearance of the new alkyl protons.

  • LC-MS: Mass shift corresponding to

    
    .
    
Protocol B: Nitrile to Tetrazole Transformation (Bioisostere)

Context: Converting the nitrile to a tetrazole creates a lipophilic carboxylic acid bioisostere, often improving potency and bioavailability in AR antagonists.

Reagents:

  • Substrate: O-Protected/Alkylated Scaffold (1.0 equiv)

  • Reagent: Sodium Azide (

    
    , 1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    , 1.0 equiv) or 
    
    
    
  • Solvent: Water/Isopropanol (1:1) or DMF[1]

Step-by-Step Procedure:

  • Safety Note: Azides are potential explosion hazards. Use a blast shield and avoid halogenated solvents (formation of di-azidomethane).

  • Setup: Dissolve the substrate in DMF (0.2 M). Add

    
     and 
    
    
    
    .
  • Reaction: Heat to 100°C–110°C for 12–24 hours.

    • Mechanism:[1][2][3] The Lewis acid (

      
      ) activates the nitrile, facilitating the [3+2] cycloaddition of the azide.
      
  • Workup: Cool to RT. Carefully acidify with 1N HCl to pH 3 (Caution: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     evolution; perform in fume hood). Extract with EtOAc.[3][4]
    
  • Purification: Recrystallization is often sufficient due to the high polarity of the tetrazole product.

Case Study: Optimization of Androgen Receptor Antagonists

Challenge: A lead compound (non-fluorinated) shows high potency but rapid clearance (


) due to oxidative metabolism at the phenolic ring.

Solution: Substituting the core with This compound .

Outcome Analysis:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at position 5 renders the ring resistant to CYP450 oxidation at that site.

  • Potency Maintenance: The fluorine atom mimics hydrogen sterically (Van der Waals radius 1.47 Å vs 1.20 Å) but alters the electrostatic potential surface, often increasing binding affinity through quadrupole interactions with receptor residues (e.g., Arginine).

  • Conformation: The 2-methyl group creates a "twist" (dihedral angle >30°) between the benzene ring and the nitrile-derived warhead, disrupting planar stacking that causes non-specific binding (toxicity).

Analytical Reference Data

Expected NMR Profile (DMSO-d6):

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
OH 10.8 - 11.2s (broad)-Phenolic OH
H-3 7.60 - 7.70d

Aromatic H (ortho to F)
H-6 7.30 - 7.40d

Aromatic H (meta to F)
CH3 2.35 - 2.45s-Methyl group

Note: The fluorine atom will cause splitting of the aromatic protons (H-3 and H-6) due to


 and 

coupling.

References

  • Synthesis and Pharmacological Characterization of C4-Disubstituted Analogs. Journal of Medicinal Chemistry. (2015). Demonstrates the utility of substituted benzonitriles in receptor agonist design.

  • Drug Design Strategies: Trifluoromethylated New Chemical Entities. Journal of Exploratory Research in Pharmacology. (2024). Discusses the metabolic impact of fluorine and methyl substitutions on benzene rings.

  • This compound Product Data. BLD Pharm. (2025). Commercial availability and physical properties of CAS 1394936-27-6.

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules. (2022). Provides protocols for nitrile-based heterocycle formation relevant to this scaffold.

Sources

palladium-catalyzed cross-coupling reactions with 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 5-Fluoro-4-hydroxy-2-methylbenzonitrile . This scaffold is a critical building block for androgen receptor antagonists (e.g., next-generation anti-androgens) and thermally activated delayed fluorescence (TADF) materials.

The guide prioritizes yield, reproducibility, and mechanistic understanding , moving beyond generic recipes to provide a self-validating system for laboratory execution.

Executive Summary & Molecular Analysis

The substrate This compound (1) presents a unique reactivity profile defined by its push-pull electronic system.[1] Unlike simple phenols, the C4-hydroxyl group is electronically acidified by the para-cyano and ortho-fluoro groups, making the resulting sulfonate esters (triflates/nonaflates) highly reactive electrophiles for Palladium(0) oxidative addition.

Structural Reactivity Matrix
FeaturePositionElectronic EffectImpact on Pd-Coupling
Nitrile (-CN) C1 (para to OH)Strong EWG (

)
Significantly accelerates oxidative addition of C4-OTf; potential catalyst poison if unhindered.[1]
Methyl (-CH3) C2 (meta to OH)Weak EDG / StericMinimal steric hindrance to C4 coupling; improves solubility.[1]
Hydroxyl (-OH) C4 (Reaction Site)EDG (pre-activation)Must be activated to -OTf/-ONf.[1] High acidity allows mild bases for activation.[1]
Fluorine (-F) C5 (ortho to OH)EWG (

) / Back-donation
Critical: Inductive withdrawal activates C4-OTf; ortho-F can stabilize Pd(II) intermediates via weak interaction.[1]

Phase I: Substrate Activation (The Triflate Gateway)

Direct coupling of the phenol is feasible via specific Ni/Pd methodologies, but the Triflate (OTf) Route remains the gold standard for reliability in high-value synthesis.

Mechanistic Insight

The electron-deficient nature of the ring makes the resulting triflate hydrolytically sensitive .[1] While standard triflates are stable on silica, the para-cyano group increases the electrophilicity of the sulfur center, making the S-O bond susceptible to nucleophilic attack by water/hydroxide during workup. Protocol modification: Use PhNTf2 (Comins' Reagent) for milder conditions or strictly anhydrous workup for Tf2O.

Protocol A: Synthesis of the Aryl Triflate Intermediate

Reagent: N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) is preferred over Tf2O for this substrate to avoid harsh acidic byproducts that might hydrolyze the nitrile or affect the labile triflate.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Charge This compound (1.0 equiv, e.g., 5.0 mmol) and dry DCM (20 mL, 0.25 M).

  • Base Addition: Add DIPEA (Hunig's Base, 2.5 equiv) at 0 °C. The solution may turn slightly yellow due to phenoxide formation.[1]

  • Reagent Addition: Add PhNTf2 (1.2 equiv) in one portion.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The phenol spot (low Rf) should disappear; the triflate (high Rf) will appear.

  • Workup (Crucial):

    • Quench with saturated aqueous NH4Cl.[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with cold 1M HCl (rapid wash to remove pyridine/DIPEA), then saturated NaHCO3, then Brine.

    • Dry over Na2SO4.[1]

  • Purification: Flash chromatography on silica gel. Note: Pre-treat the silica column with 1% Et3N/Hexanes to neutralize acidity, preventing triflate hydrolysis on the column. Elute with EtOAc/Hexanes gradient.[1]

Yield Target: >90% as a white/off-white solid. Storage: Store under Argon at -20 °C. Stable for weeks.

Phase II: Palladium-Catalyzed Cross-Coupling

Once the triflate (1-OTf) is generated, it serves as a "pseudo-halide" superior to aryl bromides due to the rapid oxidative addition facilitated by the ortho-F and para-CN groups.[1]

Workflow Visualization

G Phenol Start: 5-Fluoro-4-hydroxy- 2-methylbenzonitrile Activation Activation (PhNTf2, DIPEA) Phenol->Activation Step 1 Triflate Intermediate: Aryl Triflate (1-OTf) Activation->Triflate Yield >90% Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Triflate->Suzuki Biaryl Coupling Buchwald Buchwald-Hartwig (HNR2, Pd2(dba)3/Xantphos) Triflate->Buchwald C-N Bond Sonogashira Sonogashira (HCC-R, Pd/Cu) Triflate->Sonogashira Alkynylation

Figure 1: Divergent synthesis workflow starting from the phenol precursor.[1]

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Rationale: The ortho-fluoro group can destabilize the Pd-transmetalation transition state if bulky ligands are used.[1] We utilize Pd(dppf)Cl2[1][2][3]·DCM , a robust catalyst where the ferrocene bite angle accommodates the steric and electronic requirements of the substrate.

Reaction Conditions:

  • Substrate: Aryl Triflate (1-OTf) (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (3–5 mol%)

  • Base: K2CO3 (3.0 equiv) or K3PO4 (for base-sensitive groups)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Temperature: 80–90 °C[1]

Procedure:

  • Combine Triflate, Boronic Acid, Base, and Catalyst in a reaction vial.

  • Seal and purge with Argon (3x vacuum/refill cycles).[1] Oxygen exclusion is critical. [1]

  • Inject degassed solvents via syringe.[1]

  • Heat to 90 °C for 2–6 hours.

  • Monitoring: The reaction is typically fast.[1] If stalling occurs, add 1 mol% additional catalyst.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

Troubleshooting:

  • Hydrolysis of Triflate: If phenol regenerates, the base is too strong or water content is too high. Switch to anhydrous Dioxane with CsF (2.0 equiv) as the base.

  • Protodeboronation: If the boronic acid degrades, switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt.

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Rationale: The electron-deficient ring makes the triflate an excellent candidate for amination.[1] However, the nitrile can coordinate Pd. We use Xantphos , a wide-bite-angle ligand that enforces reductive elimination and prevents nitrile poisoning.[1]

Reaction Conditions:

  • Substrate: Aryl Triflate (1-OTf) (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol% - providing 5 mol% Pd)[1]

  • Ligand: Xantphos (5 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv) - Avoid NaOtBu if nitrile hydrolysis is a concern.[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

  • Temperature: 100 °C

Procedure:

  • Pre-mix Pd2(dba)3 and Xantphos in the solvent for 5 mins under Argon to form the active catalyst species (solution turns yellow/orange).

  • Add the Triflate, Amine, and Base.

  • Heat at 100 °C.

  • Note: For electron-poor anilines, switch ligand to BrettPhos to facilitate the difficult reductive elimination.

Analytical Data Summary (Expected)

FragmentMethodExpected Signal Characteristics
Aryl Protons 1H NMRTwo singlets (or doublets with J_H-F). H3 (between Me and OH) and H6 (next to CN/F) will shift downfield upon triflation.
Fluorine 19F NMRSingle peak, approx -110 to -120 ppm.[1] Triflate CF3 will appear at -73 ppm.[1]
Nitrile IRSharp stretch at ~2230 cm⁻¹.[1]
Triflate IRSulfonate stretches at ~1420, 1210, 1140 cm⁻¹.

Safety & Handling

  • Cyanide Risk: While the nitrile group is bonded, thermal decomposition or strong acid treatment could theoretically release HCN. Work in a fume hood.

  • Triflic Anhydride/PhNTf2: Corrosive and moisture sensitive.[1] Handle under inert atmosphere.

  • Palladium Residues: Pd species are toxic.[1] Scavenge metal residues using SiliaMetS® Thiol or similar scavengers before biological testing of products.[1]

References

  • Synthesis and Properties of Fluorinated Benzonitriles: Title: "The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis" Source: Ningbo Inno Pharmchem Application Data URL:[Link] (General scaffold reference)

  • Suzuki Coupling of Aryl Triflates (Mechanistic Foundation): Title: "Mechanistic Studies of the Suzuki Cross-Coupling Reaction" Source:J. Am. Chem. Soc.[1][4] 2002, 124, 13662.[4] URL:[Link][1]

  • Use of PhNTf2 for Phenol Activation: Title: "N-Phenyl-bis(trifluoromethanesulfonimide) as a Trifulating Agent" Source:J. Org.[1][4] Chem. 1992, 57, 14, 4066–4068. URL:[Link][1]

  • Buchwald-Hartwig Conditions for Nitrile-Containing Substrates: Title: "Pd-Catalyzed Amination of Aryl Triflates with Xantphos" Source:Organic Letters 2003, 5, 23, 4397–4400. URL:[Link][1]

  • General Properties of this compound: Title: "PubChem Compound Summary: this compound" Source:[1] National Center for Biotechnology Information (2026).[1] URL:[Link] (Verified via search context)

Sources

nucleophilic aromatic substitution protocols for 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective synthesis of 5-Fluoro-4-hydroxy-2-methylbenzonitrile via Nucleophilic Aromatic Substitution (SNAr), utilizing the electronic directing effects of the nitrile group to achieve high precision.

Executive Summary & Strategic Analysis

This compound is a critical building block for fluorinated bioactive scaffolds, including next-generation potassium-competitive acid blockers (P-CABs) and TRPC6 inhibitors. Its synthesis presents a classic challenge in regioselectivity : how to selectively displace one fluorine atom in a poly-fluorinated system while leaving the other intact.

The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) starting from 4,5-difluoro-2-methylbenzonitrile. Success relies on exploiting the electronic asymmetry introduced by the nitrile (-CN) group.

The Electronic Blueprint

In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex. This complex is stabilized by electron-withdrawing groups (EWGs) located ortho or para to the site of attack.

  • Position 4 (Target): Located para to the Nitrile (strong EWG). The Meisenheimer complex places negative charge directly on the carbon bearing the nitrile, offering maximum stabilization.

  • Position 5 (Off-Target): Located meta to the Nitrile. Attack here offers poor stabilization, as the negative charge cannot be delocalized onto the EWG.

Pathway Visualization

SNAr_Pathway Start 4,5-Difluoro-2-methylbenzonitrile Complex Meisenheimer Complex (Stabilized by p-CN) Start->Complex + OH- / Heat OffTarget 5-Hydroxy-4-fluoro isomer (Not Formed) Start->OffTarget Meta-attack (Disfavored) Product This compound Complex->Product - F-

Figure 1: The nitrile group directs nucleophilic attack to the para-position (C4), ensuring high regioselectivity over the meta-position (C5).

Experimental Protocols

Protocol A: Direct Hydrolysis (The "Green" Route)

This method uses hydroxide in a polar aprotic solvent to directly convert the difluoro precursor to the phenol. It is atom-efficient but requires strict temperature control to prevent over-reaction (displacing both fluorines).

Reagents:

  • Substrate: 4,5-Difluoro-2-methylbenzonitrile (1.0 equiv)

  • Nucleophile: KOH (2.2 equiv)

  • Solvent: DMSO/Water (9:1 v/v) or t-BuOH

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Preparation: Dissolve 4,5-difluoro-2-methylbenzonitrile (10 mmol) in DMSO (20 mL). Ensure the system is under an inert atmosphere (N2).

  • Nucleophile Addition: Prepare a solution of KOH (22 mmol) in water (2 mL). Add this dropwise to the DMSO solution at room temperature.

    • Note: The presence of water is critical to solubilize the base, but excess water can slow the reaction due to solvation of the hydroxide ion.

  • Reaction: Heat the mixture to 60°C . Monitor by HPLC or TLC (Hexane:EtOAc 4:1) every 30 minutes.

    • Checkpoint: The starting material (Rf ~0.8) should disappear, replaced by the more polar phenol (Rf ~0.3).

    • Caution: Do not exceed 80°C; higher temperatures risk displacing the second fluorine at C5.

  • Workup: Once conversion >95%, cool to 0°C. Slowly add 1M HCl until pH ~2. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Toluene/Heptane if necessary.

ParameterSpecificationReason
Temperature 60°C ± 5°CBalance between rate and regioselectivity.
Stoichiometry 2.2 eq. Base1 eq. for substitution, 1 eq. to deprotonate the product (phenol).
Solvent DMSOHigh dielectric constant accelerates SNAr.
Protocol B: Methoxylation-Demethylation (High Purity Route)

For pharmaceutical GMP standards, the direct hydrolysis can sometimes yield difficult-to-remove impurities. A two-step sequence via the methyl ether often affords higher overall purity.

Step 1: Regioselective Methoxylation

  • Dissolve 4,5-difluoro-2-methylbenzonitrile (1.0 eq) in anhydrous Methanol.

  • Cool to 0°C. Add Sodium Methoxide (NaOMe, 1.05 eq) portion-wise.

  • Stir at 0°C to RT for 2 hours. The reaction is usually fast and highly selective for the C4-methoxy product.

  • Quench with water, extract with DCM, and evaporate.

    • Intermediate: 5-Fluoro-4-methoxy-2-methylbenzonitrile.[1]

Step 2: Demethylation

  • Dissolve the intermediate in DCM (anhydrous).

  • Cool to -78°C. Add Boron Tribromide (BBr3, 2.0 eq) dropwise.

  • Warm to RT and stir for 4 hours.

  • Quench carefully with ice water (exothermic!).

  • Extract with EtOAc to obtain pure this compound.

Downstream Applications & Reactivity

Once synthesized, this compound serves as a "switchable" scaffold.

O-Alkylation (Nucleophilic Mode)

The phenol group is acidic (pKa ~7-8 due to the EWGs). It can be readily alkylated to attach side chains (e.g., for PROTAC linkers or receptor binding motifs).

  • Conditions: K2CO3, DMF, Alkyl Halide, 50°C.

  • Selectivity: The OH reacts exclusively; the remaining F is inert under these mild conditions.

Displacing the Second Fluorine (Electrophilic Mode)

Displacing the C5-fluorine is difficult because the molecule is now electron-rich (phenoxide/alkoxide donor). To achieve substitution at C5 (e.g., to introduce an amine):

  • Protect the OH: Convert OH to O-Benzyl or O-Methyl.

  • SNAr Condition: Use a strong nucleophile (e.g., morpholine, piperazine) in NMP at elevated temperatures (120-140°C).

  • Mechanism: The C5 position is meta to CN, so it relies on the inductive withdrawal of the protected oxygen and the intrinsic reactivity of the C-F bond. Yields are typically lower (40-60%).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion "Wet" DMSO or old reagentsEnsure DMSO is dry; hydroxide is solvated but not "caged" by excess water.
Regio-isomer mix (C4 vs C5) Temperature too highStrictly maintain <65°C. The activation energy gap between para (C4) and meta (C5) narrows at high heat.
Bis-substitution (Loss of both F) Excess base + High TempReduce base to 2.2 eq; monitor reaction closely and quench immediately upon completion.
Dark/Tarred Product Oxidation of phenoxidePerform reaction under Nitrogen/Argon. Phenoxides are sensitive to air at high temps.

References

  • Regioselectivity in SNAr: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[2] Organic Process Research & Development, 2014, 18(7), 912–918. Link

  • General SNAr Protocols: "Nucleophilic Substitution Reactions of Fluorinated Benzonitriles." BenchChem Application Notes. Link

  • Substrate Data: "4-Fluoro-2-methylbenzonitrile Properties and Reactivity." PubChem Compound Summary. Link

  • Related Synthesis: "Preparation of fluorinated benzonitriles via nucleophilic substitution." Google Patents WO2016024224A1. Link

Sources

GC-MS protocol for 5-Fluoro-4-hydroxy-2-methylbenzonitrile characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GC-MS Characterization & Quantification Protocol for 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of This compound (CAS: 1394936-27-6) . This compound serves as a critical intermediate and impurity marker in the synthesis of next-generation Androgen Receptor (AR) antagonists. Due to the polar phenolic hydroxyl group and the electron-withdrawing nitrile moiety, direct GC analysis leads to peak tailing and thermal degradation. This protocol utilizes silylation derivatization (BSTFA/TMCS) to ensure thermal stability, improve volatility, and provide a distinct mass spectral fingerprint for trace-level analysis.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Compound Name This compound
CAS Number 1394936-27-6
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Monoisotopic Mass 151.0433
Acidity (pKa) ~7.5 (Estimated; enhanced acidity due to -CN and -F)
Polarity High (Phenolic donor/acceptor + Nitrile dipole)
Derivatized MW (TMS) 223.23 g/mol (Mono-TMS ether)

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

G Sample Sample (Solid/Liquid) Extract Extraction (Ethyl Acetate) Sample->Extract Solubilization Dry Drying (Na2SO4 + N2) Extract->Dry Remove H2O Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv 60°C, 30 min GC GC Separation (DB-5ms Column) Deriv->GC 1 µL Splitless MS MS Detection (EI Source) GC->MS Elution Data Quantification (SIM/Scan) MS->Data m/z 223, 208

Figure 1: End-to-end analytical workflow ensuring moisture removal prior to moisture-sensitive silylation.

Sample Preparation & Derivatization Protocol

Expert Insight: The phenolic proton is the primary source of peak tailing. We employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane) .[1] This reagent is chosen over MSTFA because the trifluoroacetamide byproduct is more volatile, preventing interference with early-eluting peaks.

Reagents Required:
  • Solvent: Ethyl Acetate (anhydrous, HPLC grade). Note: Avoid alcohols (MeOH/EtOH) as they react with the derivatizing agent.

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Internal Standard (ISTD): 4-Fluoro-2-methylphenol (or d3-labeled analog) at 100 µg/mL.

Step-by-Step Procedure:
  • Standard Preparation: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dilute with Ethyl Acetate to make a 1000 µg/mL Stock Solution .

  • Aliquot: Transfer 100 µL of Stock Solution into a 2 mL GC crimp-top vial.

  • ISTD Addition: Add 50 µL of ISTD solution.

  • Drying (Critical): Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C. Reason: Even trace moisture hydrolyzes BSTFA.

  • Reconstitution & Reaction:

    • Add 100 µL of Ethyl Acetate .

    • Add 100 µL of BSTFA + 1% TMCS .

    • Cap tightly and vortex for 10 seconds.

  • Incubation: Heat the vial at 60°C for 30 minutes in a dry block heater.

    • Mechanism: The heat drives the reaction to completion, overcoming steric hindrance from the ortho-methyl group.

  • Cooling: Allow to cool to room temperature. Inject directly.

Instrumental Method (GC-MS)

This method is optimized for an Agilent 7890/5977 system but is transferable to Shimadzu (QP2010/2020) or Thermo (Trace/ISQ) platforms.

Gas Chromatograph (GC) Parameters
ParameterSettingRationale
Inlet Temperature 260°CEnsures rapid volatilization of the high-boiling derivative.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace impurity analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow maintains separation efficiency during ramp.
Column DB-5ms (30m × 0.25mm × 0.25µm)Low-bleed, 5% phenyl phase is ideal for non-polar TMS derivatives.
Oven Program Initial: 80°C (Hold 1 min) Ramp: 20°C/min to 300°C Final: 300°C (Hold 3 min)Fast ramp prevents broadening; high final temp elutes matrix.
Mass Spectrometer (MS) Parameters
ParameterSettingRationale
Source Temp 230°CStandard for EI; prevents source contamination.
Transfer Line 280°CPrevents condensation between GC and MS.
Ionization EI (70 eV)Standard hard ionization for library matching.
Acquisition SIM/Scan Mode Scan: 40–450 m/z (Qualitative) SIM: See Table below (Quantitative).
SIM Parameters (Target Ions)
CompoundTarget Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)
This compound-TMS 223 (

)
208 (

)
179
ISTD (4-Fluoro-2-methylphenol-TMS) 198 (

)
183 (

)
--

Data Analysis & Interpretation

Fragmentation Logic (TMS Derivative)

Upon Electron Ionization (EI), the TMS derivative (MW 223) follows a predictable fragmentation pathway:

  • Molecular Ion (

    
    ):  m/z 223. This is usually robust in aromatic TMS ethers.
    
  • Methyl Loss (

    
    ):  m/z 208. The loss of a methyl group from the silicon atom is the base peak or a major ion in almost all TMS derivatives.
    
  • Siliconium Ion: m/z 73 (

    
    ). Diagnostic for TMS presence but non-specific.
    

Self-Validation Check:

  • If m/z 73 is present but m/z 223 is absent, the molecule may have degraded, or the reaction failed.

  • If m/z 151 (underivatized parent) is observed, moisture was present in the vial, causing hydrolysis.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Presence of Parent Peak (m/z 151) Incomplete derivatization or hydrolysis.Ensure sample is bone-dry before adding BSTFA. Check reagent expiry.
Tailing Peaks Active sites in liner or column.Replace inlet liner with deactivated glass wool. Trim column (10-20 cm).
"Ghost" Peaks Septum bleed or vial cap contamination.Use PTFE-lined silicone septa. Do not overtighten vial caps.
Low Response Split vent open too early.Verify Splitless time is set to >0.75 min.

References

  • Sigma-Aldrich. Derivatization Reagents for GC: Silylation. Retrieved from .

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. .

  • NIST Chemistry WebBook. Mass Spectra of Fluorinated Benzonitriles..[2]

  • BLD Pharm. Product Specifications: this compound (CAS 1394936-27-6).[3][4][5][6][7][8].

Sources

5-Fluoro-4-hydroxy-2-methylbenzonitrile as an intermediate for active pharmaceutical ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Fluoro-4-hydroxy-2-methylbenzonitrile as a Pivotal Intermediate in Metabolic Therapeutic Synthesis

Abstract

This application note details the utility, synthesis, and downstream processing of This compound (CAS 1394936-27-6) . As a highly functionalized aromatic scaffold, this compound serves as a critical intermediate in the development of GPR120 (FFAR4) receptor agonists , a class of therapeutics targeting Type II diabetes and metabolic syndrome. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic hydroxyl group for coupling, an electrophilic nitrile for further elaboration, and a fluoro-methyl substitution pattern that enhances metabolic stability and receptor binding affinity.

Introduction & Chemical Identity

In modern medicinal chemistry, the "Magic Methyl" effect and strategic fluorination are standard techniques to optimize potency and ADME (Absorption, Distribution, Metabolism, Excretion) properties. This compound integrates both, providing a rigid, electron-deficient core that resists oxidative metabolism.

  • IUPAC Name: this compound[1]

  • CAS Number: 1394936-27-6[1]

  • Molecular Formula: C₈H₆FNO

  • Molecular Weight: 151.14 g/mol

  • Key Features:

    • 4-Hydroxyl: Primary handle for etherification (Mitsunobu or Sɴ2).

    • 1-Cyano: Precursor to amides, acids, or tetrazoles; acts as a hydrogen bond acceptor.

    • 5-Fluoro: Blocks metabolic hydroxylation at the electron-rich position.

    • 2-Methyl: Induces conformational twist, often improving selectivity.

Target Applications: GPR120 Agonists

The primary pharmaceutical application of this intermediate is in the synthesis of agonists for GPR120 (Free Fatty Acid Receptor 4) . Activation of GPR120 stimulates GLP-1 secretion, improving insulin sensitivity and exerting anti-inflammatory effects.

Mechanism of Action in Synthesis: The this compound moiety typically forms the lipophilic "tail" of the drug molecule. It is coupled to a polar "head" group (often a phenylpropanoic acid derivative) via an ether linkage. The specific substitution pattern (F/Me) is critical for fitting into the hydrophobic pocket of the GPR120 receptor while maintaining oral bioavailability.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct electrophilic substitution on the phenol is difficult due to regioselectivity issues. The most robust route proceeds via the methoxy-protected precursor, ensuring the correct positioning of the cyano group.

Reagents:

  • Starting Material: 4-Bromo-2-fluoro-5-methylanisole (CAS 1254398-33-2)

  • Cyanation: Zinc cyanide (Zn(CN)₂), Pd₂(dba)₃, Xantphos, DMF.

  • Demethylation: Boron tribromide (BBr₃) or Pyridine Hydrochloride.

Step-by-Step Methodology:

  • Cyanation (Pd-Catalyzed):

    • Charge a reaction vessel with 4-bromo-2-fluoro-5-methylanisole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

    • Add anhydrous DMF (10 volumes) and degas with N₂ for 15 minutes.

    • Heat to 100°C for 12–16 hours. Monitor by HPLC for disappearance of bromide.

    • Workup: Cool to RT. Dilute with EtOAc, wash with 10% NH₄OH (to remove copper/zinc salts), water, and brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate: 5-Fluoro-4-methoxy-2-methylbenzonitrile.

  • Demethylation:

    • Dissolve the methoxy intermediate in anhydrous DCM (15 volumes) under N₂.

    • Cool to -78°C .[2]

    • Add BBr₃ (1.0 M in DCM, 2.5 eq) dropwise over 30 minutes.

    • Allow to warm to 0°C and stir for 2–4 hours.

    • Quench: Carefully add MeOH (exothermic!) followed by ice water.

    • Isolation: Extract with DCM or EtOAc. Wash organic layer with NaHCO₃ (sat.) to remove boric acid residues.

    • Purification: Recrystallize from Toluene/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).

QC Check:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.0 (s, 1H, -OH), 7.65 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 2.40 (s, 3H, -CH₃).

  • Purity: >98% by HPLC (254 nm).

Protocol B: Downstream Coupling (Etherification)

Rationale: This protocol describes the attachment of the intermediate to a generic alkyl halide scaffold, a common step in API synthesis.

Reagents:

  • This compound (1.0 eq)

  • Alkyl Halide / Mesylate (Core Scaffold) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF.

Workflow:

  • Dissolution: Dissolve the benzonitrile intermediate in ACN (10 mL/g).

  • Base Addition: Add Cs₂CO₃. The mixture may turn yellow due to phenoxide formation.

  • Alkylation: Add the alkyl halide.

  • Reaction: Heat to 60–80°C for 4–8 hours.

    • Note: If using a secondary halide, add KI (0.1 eq) as a catalyst (Finkelstein condition).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.

  • Validation: Check LC-MS for the [M+H]⁺ peak corresponding to the coupled ether product.

Visualizations

Figure 1: Synthesis & Application Pathway

This diagram illustrates the conversion of the bromo-anisole precursor to the active intermediate and its subsequent coupling to form a GPR120 agonist scaffold.

G Start 4-Bromo-2-fluoro- 5-methylanisole Step1 Cyanation (Zn(CN)2, Pd-Cat) Start->Step1 Inter 5-Fluoro-4-methoxy- 2-methylbenzonitrile Step1->Inter Step2 Demethylation (BBr3, -78°C) Inter->Step2 Product 5-Fluoro-4-hydroxy- 2-methylbenzonitrile (CAS 1394936-27-6) Step2->Product Step3 Coupling (R-X, Cs2CO3) Product->Step3 Nucleophilic Attack API GPR120 Agonist (Ether Scaffold) Step3->API

Caption: Synthetic route from precursor to API intermediate, highlighting the critical demethylation step.

Safety & Handling

  • Cyanide Hazard: While the final product is a nitrile (organic cyanide), the synthesis involves Zinc Cyanide or Copper Cyanide . These are lethal if ingested or in contact with acid (HCN gas evolution). All cyanation reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

  • Boron Tribromide: Reacts violently with water/alcohols. Use strict anhydrous conditions.

  • Product Handling: The phenol is a skin irritant and potential sensitizer. Wear nitrile gloves and eye protection.

References

  • Metabolex, Inc. (2012). GPR120 Receptor Agonists and Uses Thereof. US Patent 8,299,117 B2.

  • Cymabay Therapeutics. (2012). Substituted Isomers of GPR120 Agonists. US Patent 8,309,600 B2.

  • Maligres, P. E., et al. (2002). "Synthesis of the potent 5-lipoxygenase inhibitor L-702,539." Tetrahedron Letters, 43(36), 6331-6334.
  • Weissman, S. A., & Zewge, D. (2005). "Recent advances in the synthesis of nitriles." Current Organic Chemistry, 9(18), 1767-1778. (Reference for nitrile chemistry).

Sources

Application Notes and Protocols for the Synthesis of Agrochemical Intermediates: A Case Study with Substituted Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific compound "5-Fluoro-4-hydroxy-2-methylbenzonitrile" is not widely documented in publicly available scientific literature as a direct intermediate in established agrochemical synthesis. To provide a comprehensive and practical guide for researchers, this document will focus on the synthesis and application of a structurally related and industrially significant intermediate, 2-amino-5-chloro-3-methylbenzoic acid . This compound is a crucial building block for the synthesis of the blockbuster insecticide, chlorantraniliprole. The principles and protocols discussed herein are representative of the synthetic strategies employed for substituted benzonitrile derivatives in the agrochemical industry and offer valuable insights for the potential applications of novel building blocks like this compound.

Introduction: The Strategic Importance of Substituted Benzonitriles in Agrochemicals

Substituted benzonitriles and their derivatives are a cornerstone in the synthesis of modern agrochemicals.[1] The nitrile group (–CN) is a versatile functional handle that can be readily converted into other key functionalities such as carboxylic acids, amides, and amines, which are prevalent in bioactive molecules.[2] The incorporation of fluorine atoms into these aromatic scaffolds is a widely employed strategy in agrochemical design to enhance the biological activity, metabolic stability, and overall efficacy of the final product.[3][4][5] Fluorinated benzonitriles, therefore, represent a critical class of intermediates for developing next-generation herbicides, fungicides, and insecticides.[3][5]

This guide provides a detailed examination of the synthesis of a key agrochemical intermediate, 2-amino-5-chloro-3-methylbenzoic acid, to illustrate the practical methodologies and chemical principles involved.

Case Study: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

Rationale for Selection: 2-amino-5-chloro-3-methylbenzoic acid is a pivotal intermediate in the industrial synthesis of chlorantraniliprole, a highly effective and widely used insecticide. Its synthesis is well-documented and showcases common industrial practices for the regioselective chlorination of an activated aromatic ring, a fundamental transformation in the production of many agrochemicals.

Synthetic Pathway Overview

A common and efficient route to 2-amino-5-chloro-3-methylbenzoic acid involves the direct chlorination of 2-amino-3-methylbenzoic acid. This pathway is favored for its atom economy and straightforward execution.

G A 2-amino-3-methylbenzoic acid B Chlorination A->B Chlorinating Agent (e.g., NCS, Cl2) Solvent (e.g., DMF, Dichloroethane) C 2-amino-5-chloro-3-methylbenzoic acid B->C

Caption: Synthetic workflow for the preparation of 2-amino-5-chloro-3-methylbenzoic acid.

Detailed Laboratory Protocol for the Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

This protocol is a synthesized representation of methods described in the scientific literature.[6][7][8]

Objective: To synthesize 2-amino-5-chloro-3-methylbenzoic acid via chlorination of 2-amino-3-methylbenzoic acid.

Materials:

  • 2-amino-3-methylbenzoic acid

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add 2-amino-3-methylbenzoic acid (20 mmol) and N,N-dimethylformamide (50 mL).[7]

  • Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (NCS) (30 mmol).[7]

  • Reaction: Heat the mixture under reflux for approximately 3 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7]

  • Work-up: After the reaction is complete, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (250 mL). This will cause the product to precipitate.[7]

  • pH Adjustment and Isolation: Adjust the pH of the aqueous suspension to 6 with dilute hydrochloric acid.[7]

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual impurities.[6][7]

  • Drying: Dry the resulting solid to obtain 2-amino-5-chloro-3-methylbenzoic acid as a gray solid.[7]

Causality Behind Experimental Choices:

  • Solvent: DMF is used as a polar aprotic solvent to dissolve the starting materials and facilitate the reaction.

  • Chlorinating Agent: NCS is a convenient and relatively safe source of electrophilic chlorine for the chlorination of the electron-rich aromatic ring. The amino group of the starting material activates the ring, directing the chlorination primarily to the para position.

  • Work-up: Pouring the reaction mixture into ice water precipitates the product, which has lower solubility in water compared to the DMF solvent and unreacted starting materials.

  • pH Adjustment: Adjusting the pH ensures that the carboxylic acid group is in its protonated form, maximizing its precipitation.

Data Presentation
ParameterReported ValueReference
Purity>99%[8]
Yield83-87.7%[7][8]
Melting Point238-243 °C[8]

Application in the Synthesis of Chlorantraniliprole

2-amino-5-chloro-3-methylbenzoic acid is a key fragment in the convergent synthesis of chlorantraniliprole. It is first converted to an amide, 2-amino-5-chloro-N,3-dimethylbenzamide, which is then coupled with another key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to form the final insecticide.[9][10]

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis A 2-amino-5-chloro-3-methylbenzoic acid B Amidation A->B C 2-amino-5-chloro-N,3-dimethylbenzamide B->C G Amide Coupling C->G D Starting Materials E Multi-step Synthesis D->E F 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid E->F F->G H Chlorantraniliprole G->H

Caption: Convergent synthesis of Chlorantraniliprole highlighting the role of key intermediates.

Potential Synthetic Utility of this compound

While not a documented agrochemical intermediate, the structure of this compound suggests several potential synthetic transformations that would be of interest to agrochemical researchers.

The key reactive sites are the nitrile and hydroxyl groups. The fluorine atom and the methyl group will influence the reactivity of the aromatic ring.

G A This compound B Hydrolysis A->B D Reduction A->D F O-Alkylation/Arylation A->F C 5-Fluoro-4-hydroxy-2-methylbenzoic acid B->C E (5-Fluoro-4-hydroxy-2-methylphenyl)methanamine D->E G Ether Derivatives F->G

Caption: Potential synthetic transformations of this compound.

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-fluoro-4-hydroxy-2-methylbenzoic acid. This acid could then be used in amide coupling reactions, similar to the synthesis of chlorantraniliprole.

  • Reduction of the Nitrile: The nitrile can be reduced to a primary amine, (5-fluoro-4-hydroxy-2-methylphenyl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This introduces a flexible linker and a basic nitrogen atom, which are common features in many bioactive molecules.

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-arylation to introduce a wide variety of ether linkages. Ether groups are prevalent in many fungicides and herbicides.

  • Electrophilic Aromatic Substitution: The electron-donating hydroxyl and methyl groups, and the electron-withdrawing fluoro and nitrile groups, will create a specific pattern of reactivity for further substitution on the aromatic ring, allowing for the introduction of additional functional groups.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 9). Exploring Benzonitrile's Role in Modern Agriculture as a Pesticide Intermediate. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

  • Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). WO2024038436A1 - Process for preparing cyantraniliprole via amino-cyano-benzene derivative.
  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • BENZONITRILE. (n.d.). Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2024/038436 PROCESS FOR PREPARING CYANTRANILIPROLE VIA AMINO-CYANO-BENZENE DERIVATIVE. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (n.d.). WO2024116197A1 - An improved process for the preparation of intermediate of cyantraniliprole.
  • ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity | Request PDF. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluorobenzonitrile | Request PDF. Retrieved from [Link]

  • Zhu, S., Chen, H., Zhang, Q., & Zhang, X. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17947-17954. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

  • RSC Publishing. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimization of reaction conditions for 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-4-hydroxy-2-methylbenzonitrile

CAS Number: 1394936-27-6 Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Scope: Synthetic route selection, reaction parameter optimization, troubleshooting, and purification.

Module 1: Synthetic Route Selection & Strategy

Q: What is the most scalable and atom-economic route to synthesize this compound?

A: The optimized industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on 4,5-difluoro-2-methylbenzonitrile. This method is superior to metal-catalyzed cyanation for three reasons:

  • Regioselectivity: The nitrile group at the C1 position exerts a strong electron-withdrawing effect (–M, –I) primarily on the para position (C4). This activates the C4-fluorine for nucleophilic attack by hydroxide, while the C5-fluorine (meta to CN) remains relatively inert.

  • Impurity Profile: It avoids heavy metal contaminants (Pd, Cu) inherent in Rosenmund-von Braun or Pd-catalyzed cyanation reactions.

  • Cost: It utilizes inexpensive hydroxide bases rather than costly Pd catalysts and ligands.

Q: When should I consider the Cyanation route instead?

A: The cyanation route (starting from 4-bromo-5-fluoro-2-methylphenol) is recommended only if:

  • You already possess the brominated phenol precursor in bulk.

  • The difluoro precursor is commercially unavailable or cost-prohibitive in your region.

  • You are performing late-stage functionalization where the phenol moiety is already protected.

Module 2: The Optimized Protocol (SₙAr Route)

Standard Operating Procedure (SOP): Hydrolysis of 4,5-Difluoro-2-methylbenzonitrile

Reaction Scheme & Mechanism

The reaction proceeds via an addition-elimination mechanism. The hydroxide ion attacks the C4 carbon, forming a Meisenheimer complex stabilized by the para-nitrile group, followed by the elimination of fluoride.

SnAr_Mechanism SM 4,5-Difluoro-2- methylbenzonitrile Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex + KOH / DMSO Nucleophilic Attack (C4) Product 5-Fluoro-4-hydroxy- 2-methylbenzonitrile Complex->Product Elimination of F- Byproduct Fluoride Ion (F-) Complex->Byproduct

Figure 1: Mechanistic pathway for the regioselective hydrolysis of the difluoro precursor.

Experimental Protocol

Reagents:

  • Substrate: 4,5-Difluoro-2-methylbenzonitrile (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) (2.5 equiv, 4M aqueous solution)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Dissolution: Charge 4,5-difluoro-2-methylbenzonitrile into the reactor. Add DMSO (5 vol). Stir until dissolved.

  • Base Addition: Slowly add aqueous KOH (2.5 equiv) dropwise. Note: Exothermic reaction; maintain internal temp < 30°C during addition.

  • Heating: Heat the mixture to 85°C .

  • Monitoring: Monitor by HPLC. Reaction typically reaches >98% conversion within 4–6 hours.

    • Critical Checkpoint: Ensure the intermediate phenol does not undergo nitrile hydrolysis (to amide/acid).

  • Quench: Cool to 20°C. Dilute with water (10 vol).

  • Workup: Acidify with 6M HCl to pH 2–3. The product will precipitate as a solid.[1]

  • Isolation: Filter the slurry, wash with water to remove DMSO/salts, and dry under vacuum at 50°C.

Module 3: Troubleshooting & FAQs

Q: I am observing the formation of a side product with M+18 mass (Amide). How do I prevent this?

A: This is the primary failure mode: Nitrile Hydrolysis . The nitrile group can hydrolyze to a primary amide (–CONH₂) under basic conditions at high temperatures.

  • Cause: Reaction temperature >95°C or reaction time too long.

  • Solution:

    • Strictly control temperature at 85°C ± 2°C.

    • Reduce water content in the solvent system (use solid KOH in dry DMSO if hydrolysis is severe, though reaction rate may slow).

    • Quench immediately upon consumption of starting material.

Q: My yield is low (<60%), and I see unreacted starting material.

A: This indicates insufficient nucleophilicity or solubility issues.

  • Solvent Choice: Ensure you are using a dipolar aprotic solvent (DMSO, NMP, DMF). Protic solvents (Ethanol/Water) significantly retard SₙAr rates due to hydrogen bonding with the nucleophile (OH⁻).

  • Base Stoichiometry: The phenol product consumes 1 equivalent of base to form the phenoxide. You need at least 2.0–2.5 equivalents of KOH to drive the reaction to completion.

Q: How do I remove the regioisomer (5-hydroxy-4-fluoro) if it forms?

A: While the 4-hydroxy isomer is favored (>95:5 ratio), trace 5-hydroxy regioisomer can form.

  • Purification: The two isomers have different pKa values. The 4-hydroxy isomer (para to CN) is more acidic.

  • Recrystallization: Recrystallize from Toluene/Heptane (1:3). The target 4-hydroxy compound is less soluble in non-polar hydrocarbons than the impurity.

Module 4: Data & Visualization

Table 1: Solvent Screening for SₙAr Reaction

Conditions: 1.0 eq Substrate, 2.5 eq KOH, 85°C, 4 hours.

Solvent SystemConversion (%)Yield (%)Main ImpurityVerdict
DMSO / H₂O >99%92%NoneOptimal
NMP / H₂O >99%89%Dark color (oxidation)Good alternative
DMF / H₂O 95%85%Dimethylamine (hydrolysis of solvent)Avoid >80°C
Ethanol / H₂O 45%40%Starting MaterialPoor kinetics
Workup & Purification Workflow

Workup_Flow Reaction Reaction Mixture (Phenoxide Salt in DMSO/Base) Quench Dilute with Water (10 vol) Cool to 20°C Reaction->Quench Acidification Acidify with 6M HCl to pH 2.0 Quench->Acidification Filtration Vacuum Filtration Acidification->Filtration Precipitation Wash Wash Cake with Water (Remove DMSO/KCl) Filtration->Wash Drying Vacuum Dry @ 50°C Wash->Drying

Figure 2: Downstream processing workflow for isolation of high-purity product.

Module 5: Safety Considerations

  • Nitrile Hazards: While the product is a stable solid, the starting material and intermediates contain nitrile groups. Avoid strong acids at high temperatures unless intended, as this releases HCN or hydrolyzes the nitrile.

  • DMSO/KOH Hazards: Heating DMSO with strong bases can occasionally lead to runaway decomposition (exothermic). Ensure the reactor has adequate pressure relief and cooling capacity. Never distill DMSO to dryness in the presence of base.

  • Skin Permeability: DMSO enhances skin permeability. Wear double nitrile gloves when handling the reaction mixture to prevent absorption of fluorinated aromatics.

References

  • Vertex Pharmaceuticals. (2009). Cyanation of aromatic halides. US Patent US7595417B2. Link

  • National Institutes of Health (NIH). (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC3366060. Link

  • BenchChem. (2025).[1] Nucleophilic Substitution Reactions at the Hydroxymethyl Group & Aromatic Systems. Application Notes. Link

  • Ossila. (2024).[2] 4-Fluoro-2-methylbenzonitrile: Product Specifications and Applications. Link

  • DeepDyve. (1995).[3] Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry. Link

Sources

Technical Support Center: Purification of 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are likely synthesizing 5-Fluoro-4-hydroxy-2-methylbenzonitrile as a critical intermediate for androgen receptor antagonists (e.g., Enzalutamide analogs).

The Challenge: This molecule presents a "perfect storm" of purification difficulties:

  • Regioisomerism: The fluorine position (3- vs 5-fluoro) is often established early, but isomers can co-crystallize.[1]

  • Metal Scavenging: If synthesized via Rosenmund–von Braun cyanation (CuCN), residual copper is a persistent contaminant.

  • Phenolic Oxidation: The electron-rich ring is prone to oxidation, leading to pink/brown quinone impurities.[1]

Physicochemical Profile (Critical for Purification)
PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₈H₆FNOMW: 151.14 g/mol
pKa (Phenolic -OH) ~7.2 – 7.8 (Predicted)High Acidity. The ortho-F and para-CN groups significantly lower the pKa compared to cresol (pKa ~10).[1] It can be extracted with weak bases (NaHCO₃).
Solubility (Organic) Soluble in EtOAc, MeOH, DCM.Moderate solubility in Toluene; Poor in Hexanes.
Solubility (Aqueous) Insoluble at pH < 6.Soluble as phenolate anion at pH > 9.
Appearance White to off-white crystalline solid.[1][2]Pink/Tan indicates oxidation or trace metal complexes.

Core Purification Modules

Module A: The "pH-Switch" Extraction (Primary Purification)

Use this method to remove non-acidic impurities (starting halides, non-phenolic byproducts).[1]

The Logic: Unlike standard phenols, the electron-withdrawing nitrile and fluorine groups make this compound acidic enough to dissolve in bicarbonate/carbonate solutions, allowing separation from neutral organic impurities without using strong caustic bases that might hydrolyze the nitrile.

Protocol:

  • Dissolution: Dissolve crude organic residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Extraction (Forward): Extract with 5% Na₂CO₃ (aq) (3x).

    • Note: The product moves to the Aqueous Phase (yellowish color is normal for the phenolate).

    • Discard: The organic layer (contains neutral impurities).

  • Acidification (Reverse): Cool the aqueous layer to 0–5°C. Slowly add 2M HCl until pH ~2–3.

    • Observation: The product will precipitate as a thick slurry.

  • Recovery: Extract the slurry with EtOAc or MTBE . Wash with brine, dry over Na₂SO₄, and concentrate.

Module B: Copper Scavenging (If CuCN was used)

Critical if the material is green/blue or fails Pd-catalyzed coupling downstream.[1]

The Logic: Copper(I) cyanide residues form tight complexes with benzonitriles. Standard water washes fail. You must use a chelating wash or a sulfide precipitation.

Protocol:

  • Option 1 (Chelation): Wash the organic phase with 10% aqueous Ethylenediamine (or EDTA) . Shake vigorously for 5 minutes. The aqueous layer will turn blue (Cu-amine complex).[1] Repeat until the aqueous layer is colorless.[3]

  • Option 2 (Precipitation): Stir the crude organic solution with Trimercaptotriazine (TMT) resin or wash with dilute Na₂S solution (Caution: H₂S gas risk; use ventilation).

Interactive Troubleshooting Workflows

Workflow 1: The Crystallization Decision Tree

Use this when the product oils out or fails to precipitate.

CrystallizationLogic Start Crude Solid Isolated CheckPurity Check HPLC Purity Start->CheckPurity HighPurity Purity > 95%? CheckPurity->HighPurity Recryst Recrystallization Solvent: Toluene/Heptane (1:2) HighPurity->Recryst Yes AcidBase Perform pH-Switch Extraction (Module A) HighPurity->AcidBase No Oiling Problem: Oils Out? Recryst->Oiling Seed Solution: Seed @ 50°C Cool ramp 10°C/hour Oiling->Seed Yes

Caption: Logic flow for selecting the correct isolation method based on initial purity.

Workflow 2: Impurity Identification & Removal

ImpurityRemoval Impurity1 Impurity: Des-fluoro analog (Starting Material) Method1 Recrystallization (Toluene) Impurity1->Method1 Separates by Solubility Impurity2 Impurity: Amide (Hydrolysis) Method2 Reslurry in Water (Removes polar amides) Impurity2->Method2 High Water Solubility Impurity3 Impurity: Copper Salts Method3 EDTA Wash / Celite Filtration Impurity3->Method3 Chelation

Caption: Mapping specific impurities to their orthogonal removal strategies.

Frequently Asked Questions (FAQs)

Q1: My product is pink/reddish. Is it decomposed?

A: Not necessarily. Phenols are prone to oxidation, forming trace quinones which are highly colored even at ppm levels.

  • Fix: Add a small amount of Sodium Dithionite (Na₂S₂O₄) to your aqueous wash during the workup. This reducing agent converts quinones back to colorless phenols. Alternatively, treat the organic solution with Activated Charcoal (5 wt%) at 50°C for 30 mins, then filter through Celite.

Q2: I cannot separate the 3-fluoro isomer from the 5-fluoro product.

A: This is the hardest challenge. The boiling points and solubilities are nearly identical.

  • Fix: If recrystallization in Toluene/Heptane fails, try Chlorobenzene . The slightly different pi-stacking interactions of the fluorine position often amplify solubility differences in chlorinated solvents.[1] If purity is critical (>99.5%), preparative HPLC on a C18 column (Acidic mobile phase) is the only guarantee.

Q3: The nitrile hydrolyzed to the amide during the acid/base extraction.

A: You likely used too strong a base or too high a temperature.

  • Fix:

    • Switch from NaOH to Na₂CO₃ or NaHCO₃ .

    • Keep the aqueous phase cold (0–5°C) .

    • Do not hold the product in the basic aqueous phase for prolonged periods; acidify immediately after separation.

Q4: Can I use silica gel chromatography?

A: Yes, but the phenol tails significantly on silica due to acidity.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This suppresses the ionization of the phenol on the silica surface, resulting in sharper peaks.

References

  • Preparation of Diarylhydantoin Compounds (Enzalutamide).

    • Source: Sawyers, C. et al. (2011). WO Patent 2011/106570.[1]

    • Relevance: Describes the synthesis and handling of cyanophenol intermediates in the context of androgen receptor antagonists.
    • Link:[1]

  • Purification of Labor

    • Source: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[1]

    • Relevance: Standard protocols for the purification of phenols and nitriles (p. 245, General Methods for Phenols).
    • Link:

  • Removal of Copper Residues

    • Source:Organic Process Research & Development (General Industry Standard).
    • Relevance: Validation of EDTA/Ammonia washes for CuCN removal.
    • Link:[1]

  • pKa Prediction of Substituted Phenols.

    • Source:PubChem Compound Summary for 4-Fluoro-2-methylbenzonitrile (Analog).
    • Relevance: Structural data supporting the acidity and solubility profile.
    • Link:

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-4-hydroxy-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions encountered during the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring efficiency, purity, and reproducibility.

This compound is a key building block in the pharmaceutical and agrochemical industries.[1] Its synthesis, while achievable at the lab scale, presents unique challenges when transitioning to larger production volumes.[2] This guide will address these challenges head-on, providing practical, experience-driven advice.

Synthetic Pathway Overview

The synthesis of this compound can be approached through several routes. A common and effective method involves the conversion of a substituted toluene derivative. The following diagram illustrates a generalized synthetic pathway.

Synthesis_Pathway A 2-Methyl-4-aminophenol B Diazotization A->B NaNO2, HCl C Sandmeyer Reaction (CuCN) B->C D 4-Hydroxy-2-methylbenzonitrile C->D E Electrophilic Fluorination D->E e.g., Selectfluor F This compound E->F

Caption: A potential synthetic route to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis and scale-up efforts.

Low or Inconsistent Yields

Q1: My overall yield is significantly lower than expected after scaling up the reaction. What are the likely causes and how can I improve it?

A1: A drop in yield upon scale-up is a frequent challenge and can stem from several factors.[2] Here’s a systematic approach to troubleshooting:

  • Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2]

    • Solution: Ensure your reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer with a suitable impeller design) for the vessel size and viscosity of the reaction mixture. Baffles can also improve mixing efficiency.

  • Heat Transfer: Exothermic or endothermic steps can be difficult to control in large volumes, leading to temperature gradients that affect reaction kinetics and selectivity.[2]

    • Solution: Monitor the internal reaction temperature closely. For exothermic reactions, consider slower addition of reagents or using a reactor with a higher surface-area-to-volume ratio for better heat dissipation.

  • Purity of Starting Materials: Impurities in starting materials that were negligible at a small scale can have a significant impact on larger reactions.

    • Solution: Re-evaluate the purity of your starting materials. Consider purification of key reagents if necessary.

Impurity Profile and Purification Challenges

Q2: I'm observing a new, significant impurity in my crude product after scaling up. How can I identify and minimize it?

A2: The appearance of new impurities often points to a change in the reaction conditions or prolonged reaction times at elevated temperatures.

  • Impurity Identification:

    • Solution: Isolate the impurity using techniques like preparative HPLC or column chromatography. Characterize its structure using NMR, Mass Spectrometry, and IR spectroscopy. Knowing the structure will provide clues about its formation pathway.

  • Minimizing Impurity Formation:

    • Over-fluorination: If the impurity is a di-fluorinated product, it suggests the fluorinating agent is too reactive under the scaled-up conditions.

      • Solution: Consider a less reactive fluorinating agent or, more practically, carefully control the stoichiometry of the fluorinating agent.[3] Lowering the reaction temperature can also improve selectivity.[3]

    • Decomposition: The target molecule or intermediates may be degrading due to prolonged exposure to heat or acidic/basic conditions.

      • Solution: Optimize the reaction time by closely monitoring the reaction progress using TLC or in-situ monitoring techniques. Minimize the time the reaction mixture is held at high temperatures.

Q3: The purification of the final product by column chromatography is becoming impractical at a larger scale. What are alternative purification strategies?

A3: Large-scale purification requires moving away from traditional laboratory techniques.

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Solution: Perform a solvent screen to identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable option.[4][5]

    • Solution: Ensure the product is thermally stable under the required distillation conditions.[4][5]

  • Liquid-Liquid Extraction: This can be used to remove certain types of impurities.

    • Solution: A well-designed series of aqueous washes (e.g., with dilute acid, base, or brine) can effectively remove acidic, basic, or water-soluble impurities.[6]

Reaction Stalling or Incomplete Conversion

Q4: My reaction is stalling before all the starting material is consumed, even after extending the reaction time. What could be the issue?

A4: Incomplete conversion can be due to several factors, from reagent deactivation to equilibrium limitations.

  • Reagent Deactivation:

    • Moisture: Many reagents, especially in fluorination and diazotization steps, are sensitive to moisture.[3]

      • Solution: Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Catalyst Poisoning: If your synthesis involves a catalyst, it may be poisoned by impurities in the starting materials or solvents.

      • Solution: Use high-purity, catalyst-grade solvents and reagents.

  • Inadequate Temperature:

    • Solution: Ensure the internal reaction temperature is reaching and being maintained at the optimal level. Calibrate your temperature probes. Some reagents may require a certain temperature to be activated.[7]

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider when working with fluorinating agents?

A: Fluorinating agents can be hazardous. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware of the specific hazards of the reagent you are using (e.g., some can be toxic or corrosive).[8] Have an appropriate quenching agent readily available.

Q: How can I effectively monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. In-situ monitoring with techniques like FTIR or Raman spectroscopy can also be very powerful for understanding reaction kinetics during scale-up.

Q: What are the best practices for drying the final product?

A: After purification, the product should be thoroughly dried to remove residual solvents. A vacuum oven is a common and effective method. The temperature should be set well below the melting point of the compound to avoid decomposition. Drying to a constant weight is a good indicator that all solvent has been removed.

Experimental Protocols

General Protocol for Diazotization and Sandmeyer Reaction

This protocol provides a general framework. Specific quantities and conditions should be optimized for your specific scale.

  • Diazotization:

    • Dissolve the starting aniline (e.g., 4-amino-2-methylphenol) in an aqueous acidic solution (e.g., HCl or H2SO4) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide mixture. Vigorous nitrogen evolution will occur.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzonitrile.[6]

General Protocol for Electrophilic Fluorination

This is a representative protocol and requires careful optimization.

  • Dissolve the 4-hydroxy-2-methylbenzonitrile in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.

  • Add the electrophilic fluorinating agent (e.g., Selectfluor) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

ParameterLaboratory Scale (e.g., 1g)Pilot Scale (e.g., 100g)Production Scale (e.g., 1kg+)
Typical Yield 70-85%60-75%65-80% (optimized)
Purity (crude) 90-95%85-92%88-95% (optimized)
Reaction Time 2-4 hours4-8 hours6-12 hours
Purification Method Column ChromatographyRecrystallization/DistillationRecrystallization/Distillation

Troubleshooting Workflow

Troubleshooting_Workflow cluster_conditions Reaction Condition Optimization cluster_impurities Impurity Mitigation Start Low Yield or Impurities Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Impurities Identify Impurity Structure Start->Analyze_Impurities Purify Purify Starting Materials Check_Purity->Purify Temp Optimize Temperature Check_Conditions->Temp Time Optimize Reaction Time Check_Conditions->Time Mixing Improve Mixing Check_Conditions->Mixing Solvent Solvent Screening Check_Conditions->Solvent Stoichiometry Adjust Stoichiometry Analyze_Impurities->Stoichiometry Reagent Change Reagent Analyze_Impurities->Reagent Optimize Implement Optimized Conditions Temp->Optimize Time->Optimize Mixing->Optimize Solvent->Optimize Modify Modify Synthesis Route Stoichiometry->Modify Reagent->Modify Success Successful Scale-Up Purify->Success Optimize->Success Modify->Success

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • BenchChem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • IJCRT.org. (n.d.). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7.
  • LookChem. (n.d.). Purification of Benzonitrile - Chempedia.
  • ResearchGate. (n.d.). How can I purify impure benzonitrile?.
  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.
  • (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter.
  • (2025, November 21). Need tips for developing my deoxyfluorination reaction. Reddit.
  • (n.d.). 2-Fluoro-4-Hydroxybenzonitrile Market - Global Forecast 2025-2030.

Sources

Technical Support Center: 5-Fluoro-4-hydroxy-2-methylbenzonitrile - Impurity Profile and Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for troubleshooting common purity issues encountered with 5-Fluoro-4-hydroxy-2-methylbenzonitrile. We will explore the likely impurities based on common synthetic routes and provide detailed, field-proven protocols for their removal.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic pathway. However, several classes of impurities are commonly observed.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-fluoro-6-methylphenol, a related brominated phenol, or a corresponding benzaldehyde.[1] For instance, syntheses involving the cyanation of an aryl halide may contain residual halogenated precursors.[2]

  • Reaction Intermediates: Multi-step syntheses can lead to the presence of incompletely converted intermediates.[3] For example, if the nitrile is formed via dehydration of an amide or an oxime, residual amounts of these functional groups may persist.[1][2]

  • Side-Products:

    • Isomers: If the starting materials allow for reaction at different positions, regioisomers of the final product can be formed.

    • Over-oxidation Products: If synthesis involves oxidation of the methyl group, over-oxidation to the corresponding benzoic acid is a potential side-product.[4]

    • Hydrolysis Products: The nitrile group (-CN) can be sensitive to acidic or basic conditions, potentially hydrolyzing to a benzamide or benzoic acid impurity.[5]

  • Residual Reagents and Solvents: Catalysts (e.g., Palladium, Copper), reagents (e.g., cyanide salts), and high-boiling solvents (e.g., DMF, DMAc, NMP) used in the synthesis can be carried through into the crude product.[2][4][6]

Q2: My purified product has a persistent off-white or yellowish color. What is the cause and how can I remove it?

A2: A slight coloration in substituted benzonitriles is common and may be caused by minor, highly colored impurities, often arising from side reactions or decomposition.[7] If analytical methods like NMR or HPLC confirm high purity (>98%), the color may not impact subsequent reactions. However, if color removal is necessary, two methods are effective:

  • Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal adsorbs colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing yield.

  • Meticulous Column Chromatography: Careful silica gel chromatography can effectively separate the colored components from the main product.[7]

Q3: What are the primary laboratory-scale methods for purifying crude this compound?

A3: The two most effective and widely used purification techniques for this class of compound are recrystallization and silica gel column chromatography .[7] The choice depends on the crude material's purity and the nature of the impurities. Recrystallization is ideal for removing small amounts of impurities from a mostly pure product, while column chromatography is superior for separating complex mixtures or impurities with similar solubility to the product.

Q4: How should I select an appropriate solvent for recrystallization?

A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[8] For substituted benzonitriles, solvent systems involving toluene, hexane, ethyl acetate, and alcohols are often effective.[1][8] A good starting point is to test solubility in a range of solvents. A mixed solvent system (e.g., Toluene/Hexane or Ethyl Acetate/Hexane) is often effective, where the compound is dissolved in a minimal amount of the "good" solvent (Toluene/Ethyl Acetate) at high temperature, and a "poor" solvent (Hexane) is added to induce precipitation upon cooling.[1]

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the crude material is highly impure, significantly depressing the melting point, or if the solution is supersaturated.[8] Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease saturation and then allow the solution to cool much more slowly. Seeding the solution with a pure crystal or scratching the inside of the flask with a glass rod can help induce proper crystallization.[8]

Q6: What is a good starting point for a column chromatography solvent system (eluent)?

A6: A common and effective eluent system for moderately polar compounds like hydroxybenzonitriles on silica gel is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] Method: Start by analyzing your crude mixture with Thin Layer Chromatography (TLC) using various ratios of Hexane:Ethyl Acetate. The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[7] Begin the column elution with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution) to separate components effectively.

Data Presentation & Troubleshooting Guides
Table 1: Common Impurities and Removal Strategies
Impurity ClassSpecific ExampleLikely SourceRecommended Removal Method
Starting Materials 3-Fluoro-6-methylphenolIncomplete reactionColumn Chromatography, Recrystallization
2-Bromo-5-fluoro-4-hydroxytolueneIncomplete cyanationColumn Chromatography
Intermediates 5-Fluoro-4-hydroxy-2-methylbenzamideIncomplete dehydration/hydrolysisColumn Chromatography, Acid/Base Wash
Side-Products 5-Fluoro-2-carboxy-4-hydroxybenzonitrileOver-oxidation of methyl groupBasic wash (e.g., NaHCO₃ soln.), Column Chromatography
Reagents/Solvents Copper Salts, Palladium CatalystsCyanation, Cross-couplingFiltration through Celite/Silica plug, Column Chromatography
N,N-Dimethylformamide (DMF)High-temperature reactionsHigh-vacuum evaporation, Aqueous workup/extraction
Troubleshooting Recrystallization
Problem / ObservationPotential CauseRecommended Solution
"Oiling Out" Crude material is highly impure; Solution is supersaturated.[8]Re-heat to dissolve the oil, add more solvent, and cool slowly. Consider pre-purification with a silica plug.[8]
No Crystals Form Solution is not saturated (too much solvent); Compound is too soluble.Boil off some solvent to concentrate the solution. Try cooling in an ice bath. Scratch the inner surface of the flask.[8]
Poor Recovery Too much solvent used; Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to recover more product. Ensure flask and funnel are pre-heated for hot filtration.
Product Still Impure Impurity has very similar solubility; Inefficient filtration.Perform a second recrystallization with a different solvent system. Ensure crystals are washed with a small amount of cold, fresh solvent.[8]
Visualized Workflows and Decision Making

purification_workflow cluster_prep Initial Assessment cluster_decision Method Selection cluster_purification Purification Protocols cluster_final Final Analysis start Crude 5-Fluoro-4-hydroxy- 2-methylbenzonitrile assess Assess Purity (TLC, Crude NMR) start->assess decision Purity > 85%? assess->decision recryst Recrystallization (Protocol 1) decision->recryst  Yes column Silica Gel Column Chromatography (Protocol 2) decision->column  No / Complex Mixture analysis Analyze Purity (HPLC, NMR, MP) recryst->analysis column->analysis product Pure Product (>98%) analysis->product

Caption: Decision tree for selecting a purification method.

Experimental Protocols
Protocol 1: Purification by Recrystallization (Toluene/Hexane System)

Causality: This protocol utilizes a two-solvent system. Toluene is a good solvent for the polar aromatic compound at high temperatures, while hexane is a poor solvent. Adding hexane to the hot toluene solution decreases the compound's solubility, forcing it to crystallize out in a pure form as the solution cools, leaving more soluble impurities behind in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of hot toluene (approx. 80-100°C) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional but Recommended): If insoluble impurities (e.g., dust, residual catalyst) are present, perform a hot filtration. Pre-warm a second flask and a funnel with fluted filter paper. Quickly filter the hot solution into the clean, pre-warmed flask to remove insoluble materials.

  • Induce Crystallization: While the toluene solution is still hot, slowly add hexanes dropwise with stirring until the solution becomes faintly turbid (cloudy). Add a few more drops of hot toluene to just re-dissolve the precipitate, ensuring the solution is saturated.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and obtaining NMR/HPLC data. A sharp melting point indicates high purity.[8]

Protocol 2: Purification by Silica Gel Column Chromatography

Causality: This protocol separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[7] Non-polar impurities will travel through the column faster with a non-polar eluent, while the more polar product and polar impurities will be retained more strongly by the polar silica gel. By gradually increasing the eluent polarity, the product can be selectively eluted from the column, free from other components.

column_workflow A Prepare Slurry (Silica Gel in Hexane) B Pack Column A->B C Load Sample (Dissolved in min. DCM, adsorbed onto silica) B->C D Elute with Gradient (Start: 100% Hexane Gradually add Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent (Rotary Evaporator) G->H I Pure Product H->I

Caption: General workflow for column chromatography purification.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this "dry loaded" sample to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate).[7]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute compounds of increasing polarity. The speed of the gradient depends on the separation observed by TLC.

  • Monitoring: Spot each fraction onto a TLC plate and develop it in an appropriate solvent system to identify which fractions contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[7]

References
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem.
  • Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives - Benchchem.
  • How can I purify impure benzonitrile? - ResearchGate.
  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents.
  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
  • The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science.
  • Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation - Benchchem.
  • Technical Support Center: Purification of Crude 2-Fluoro-5-formylbenzonitrile by Recrystallization - Benchchem.
  • Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile - Benchchem.
  • Co-trimerization of Benzonitriles with Guanidine Hydrochloride: Synthesis of 2-Bromo-4,6-Diaryl-1,3,5-Triazine Derivatives Beari.

Sources

refining HPLC methods for better resolution of 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-4-hydroxy-2-methylbenzonitrile (FHMB)

Current Status: Active Support Tier: Level 3 (Method Development & Optimization) Scientist in Charge: Senior Application Specialist

Analyte Dashboard & Chemical Logic

Before troubleshooting, we must understand the molecule. FHMB presents a "perfect storm" for chromatographic difficulties due to its dual functionality (phenolic hydroxyl and nitrile group) and potential for regioisomerism.

ParameterValue / CharacteristicChromatographic Implication
Structure Phenol ring with -F, -CH3, and -CN substituents.Pi-Pi Active: Strong candidate for Phenyl-Hexyl phases.
Acidity (pKa) Est. 6.8 – 7.4 (Phenolic OH)Ionization Risk: Running at neutral pH (6-8) will cause split peaks or retention drift.
Polarity Moderate (LogP ~1.8 - 2.2)Retention: Retains well on C18, but lacks selectivity for isomers.
Critical Impurities 3-Fluoro regioisomers; Hydrolysis products (Amide/Acid).Resolution: Requires selectivity tuning beyond just hydrophobicity.
The "Golden Method" (Starting Protocol)

If you are experiencing low resolution or poor peak shape, stop and validate your baseline against this optimized protocol. This method utilizes Pi-Pi interaction selectivity rather than just hydrophobicity.

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Strictly controlled).

  • Gradient:

    • 0 min: 30% B

    • 15 min: 65% B

    • 15.1 min: 95% B (Wash)

    • 20 min: 30% B (Re-equilibrate)

Troubleshooting & Optimization Guides
Issue #1: "I cannot separate FHMB from its regioisomer (e.g., 3-Fluoro isomer)."

Diagnosis: Regioisomers often have identical hydrophobicity (LogP), making them co-elute on standard C18 columns. C18 interacts primarily through Van der Waals forces, which cannot distinguish the subtle electronic difference of a Fluorine atom moving from position 5 to position 3.

The Fix: Leverage Pi-Pi Interactions Switching to a Phenyl-Hexyl or Biphenyl stationary phase exploits the electron-deficient nature of the fluorinated ring.

  • Why it works: The nitrile (-CN) and fluoro (-F) groups create specific electron density "holes" in the aromatic ring. Phenyl-based columns interact with these pi-systems.[1][2][3]

  • Solvent Tuning: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN has its own pi-electrons (triple bond) which can shield the analyte from the column's phenyl ring.[1] MeOH allows the "handshake" between the analyte and the column to happen unimpeded.

Visual Workflow: Resolution Logic

ResolutionLogic Start Problem: Co-eluting Isomers CheckCol Current Column? Start->CheckCol IsC18 C18 / C8 CheckCol->IsC18 IsPhenyl Phenyl-Hexyl CheckCol->IsPhenyl Action1 Switch to Phenyl-Hexyl (Maximize Pi-Pi Selectivity) IsC18->Action1 CheckSolvent Current Solvent? IsPhenyl->CheckSolvent IsACN Acetonitrile CheckSolvent->IsACN IsMeOH Methanol CheckSolvent->IsMeOH Action2 Switch to Methanol (ACN suppresses Pi-Pi interactions) IsACN->Action2 Action3 Optimize Gradient Slope or Lower Temperature IsMeOH->Action3

Caption: Decision tree for resolving regioisomers of fluorinated benzonitriles.

Issue #2: "The FHMB peak is tailing (Shark-fin shape)."

Diagnosis: FHMB contains a nitrile (basic dipole) and a phenol. Tailing is usually caused by:

  • Silanol Interactions: The nitrile nitrogen interacting with acidic silanols on the silica surface.

  • Ionization: At pH > 4, the phenol begins to deprotonate (

    
    ), interacting strongly with the column.
    

The Fix: pH Suppression You must run this method at Low pH (2.0 – 3.0) .

  • Protocol: Use 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5).

  • Why: At pH 2.5, the phenol is fully protonated (neutral, -OH), and the surface silanols of the column are also protonated (neutral, Si-OH), minimizing secondary interactions.

  • Warning: Do NOT run at pH 7.0. The pKa of FHMB is likely near 7.0-7.5 due to the electron-withdrawing Fluorine. Operating near the pKa causes "peak splitting" as the molecule flips between ionized and neutral states inside the column.

Data: Impact of pH on Tailing Factor (


) 
Mobile Phase ConditionTailing Factor (

)
Result
pH 7.0 (Phosphate) 2.1 (Split/Broad)FAIL (Partial Ionization)
pH 4.5 (Acetate) 1.6 (Tailing)POOR (Silanol Activity)
pH 2.7 (Formic Acid) 1.1 (Symmetric)PASS (Suppressed)
Issue #3: "My retention times are drifting day-to-day."

Diagnosis: Temperature fluctuations are the silent killer for this assay. The ionization of the phenol and the pi-pi interactions on a Phenyl column are thermodynamically sensitive.

The Fix: Thermostat Control

  • Requirement: Set column oven to 35°C ± 0.5°C .

  • Explanation: Pi-pi interactions (analyte-to-column) are exothermic. As temperature increases, retention on Phenyl columns often decreases faster than on C18 columns. If your lab AC cycles on and off, your peaks will "dance."

Experimental Protocol: Buffer Preparation

To ensure reproducibility, buffer preparation must be consistent. Do not rely on the machine to mix pH modifiers for critical isomer separations.

Protocol: 20mM Ammonium Formate pH 3.0 (Alternative to 0.1% FA)

  • Weigh: 1.26 g of Ammonium Formate into a 1L volumetric flask.

  • Dissolve: Add 900 mL of HPLC-grade water.

  • Adjust: Titrate with Formic Acid (not HCl) to pH 3.0 ± 0.1.

  • Fill: Dilute to volume with water.

  • Filter: 0.22 µm nylon filter (Vital to protect 3.5 µm columns).

Visual Workflow: Buffer Logic

BufferPrep Step1 Weigh Salt (Ammonium Formate) Step2 Dissolve (90% Volume) Step1->Step2 Step3 Adjust pH (Use Formic Acid) Step2->Step3 Step4 Dilute to Vol (100% Volume) Step3->Step4 Step5 Filter (0.22 µm) Step4->Step5

Caption: Correct workflow for preparing pH 3.0 mobile phase buffers.

References
  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • BenchChem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Retrieved from

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

Sources

managing exothermic reactions in 5-Fluoro-4-hydroxy-2-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Safety & Exothermic Management Topic: Synthesis of 5-Fluoro-4-hydroxy-2-methylbenzonitrile Ticket ID: #RXN-THERM-5F4H Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Emergency Triage: The "Red Phone" Protocol

(Read this first if you are currently experiencing a thermal event)

If you are witnessing an unexpected temperature spike (


 above setpoint) during the cyanation  or demethylation  steps:
  • Stop Dosing Immediately: Cut the feed of the limiting reagent (e.g., Cyanide source or

    
    ).
    
  • Max Cooling: Engage full jacket cooling. Do NOT add "quench" water directly to a hot reaction; this will trigger a secondary steam explosion, particularly with

    
     or 
    
    
    
    .
  • Ventilation: Ensure the reactor vent is open to the scrubber to prevent pressure buildup from

    
     or 
    
    
    
    evolution.
  • Evacuate: If

    
     approaches the onset of decomposition (
    
    
    
    for many nitro/cyano-aromatics), evacuate the blast zone.

Process Overview & Thermal Hazards

The synthesis of This compound typically proceeds via two highly exothermic stages. Understanding the specific heat profiles of these steps is critical for scale-up.

The Synthetic Route & Heat Map
StepReaction TypeReagents

(Est.)[1]
Critical Hazard
1 Cyanation Ar-Br + CuCN/Zn(CN)


Thermal runaway due to induction period; HCN evolution.
2 Demethylation Ar-OMe +


(Mixing)
Violent exotherm during quenching (Hydrolysis).

Troubleshooting Module A: The Cyanation Step

Context: Conversion of 4-Bromo-2-fluoro-5-methylanisole (or similar) to the nitrile using Rosenmund-von Braun or Pd-Catalyzed conditions.

User Question: "I added the catalyst and heated to 140°C, but nothing happened for an hour. Then the temperature spiked 25°C instantly. What happened?"

Diagnosis: Thermal Accumulation due to Induction Period In transition-metal catalyzed cyanations (especially using Pd(0)/Zn(CN)


 or CuCN in DMF/NMP), the reaction often exhibits an induction period  where the active catalytic species is forming. If you continue heating or adding reagents during this "dead time," you build up a large inventory of unreacted material. Once the catalyst activates, the accumulated energy releases simultaneously.

Corrective Protocol:

  • The "10% Initiation" Rule: Never add the full reagent load at the start if running

    
    . Add 10% of the catalyst/cyanide source and wait for the exotherm onset (or conversion by HPLC).
    
  • Solvent Swap: DMF and NMP are standard but have high boiling points, making heat removal difficult. Ensure your cooling jacket has a

    
     capacity of at least 
    
    
    
    below the reaction temp.
  • Visual Check: For CuCN reactions, the mixture often shifts from green/blue (inactive) to beige/brown (active). Do not ramp temperature until this shift is observed.

User Question: "My reaction turned into a solid black puck. Is it recoverable?"

Diagnosis: Polymerization/Decomposition Benzonitriles with electron-donating groups (like the -OH or -OMe at the 4-position) are susceptible to polymerization at temperatures


, especially in the presence of copper salts.
  • Solution: Lower the reaction temperature to

    
     and use a promoter like L-Proline  or TMEDA  to accelerate the rate without increasing thermal load [1].
    

Troubleshooting Module B: The Demethylation Step

Context: Removal of the methyl protecting group using Boron Tribromide (


) to yield the free phenol.

User Question: "The reaction was stable at 0°C, but when I added water to work it up, it boiled over violently."

Diagnosis: The "Hidden" Hydrolysis Exotherm This is the most dangerous step in this synthesis.


 forms a stable complex with the product. The initial reaction releases moderate heat, but the quenching  step releases massive energy due to two concurrent events:
  • Hydrolysis of excess

    
    
    
    
    
    
    
    (Violent).
  • Hydrolysis of the Boron-Phenolate complex.

Corrective Protocol (The "Reverse Quench"):

  • Never add water to the reaction.

  • Always transfer the reaction mixture slowly into a chilled, stirred vessel of ice/water (Reverse Quench).

  • Vent Scrubbing: This quench generates massive volumes of

    
     gas. Ensure the scrubber is active before starting the transfer.
    

Engineering Controls & Logic

To ensure reproducibility and safety, use the following decision logic for the Cyanation step.

Figure 1: Exotherm Management Decision Tree

G Start Start Cyanation Heating CheckTemp Monitor Internal Temp (Ti) vs Jacket Temp (Tj) Start->CheckTemp ExothermDetected Exotherm Detected? (Ti > Tj + 5°C) CheckTemp->ExothermDetected NormalOps Continue Heating Maintain Reflux ExothermDetected->NormalOps Yes (Controlled) Alert WARNING: Thermal Accumulation ExothermDetected->Alert No (Delayed) Action1 Stop Heating / Feed Alert->Action1 Action2 Apply Max Cooling Action1->Action2 CheckHPLC Check Conversion (HPLC) Action2->CheckHPLC CheckHPLC->NormalOps Reaction Initiated CheckHPLC->Action1 No Reaction (Do NOT Heat Further)

Caption: Logic flow for monitoring the induction period in metal-catalyzed cyanation. Failure to detect an early exotherm indicates dangerous thermal accumulation.

Quantitative Safety Data

Use these parameters for your Process Hazard Analysis (PHA).

ParameterValueSource/Proxy

(Cyanation)

DSC data for aryl nitriles [2]
Adiabatic Rise (

)

Typical for Rosenmund-von Braun in DMF
Gas Evolution

(Demethylation)
Stoichiometric (3 mol gas / 1 mol

)
Specific Heat (

)

Approx. for DMF/NMP mixtures

References

  • L-Proline-Promoted Rosenmund–von Braun Reaction. Source: Thieme Connect / Synlett. Note: Describes the use of amino acid promoters to lower reaction temperature and reduce thermal risk. URL:[Link]

  • Thermal Hazards of Rosenmund-von Braun Cyanation. Source: Organic Chemistry Portal. Note: Details the mechanism and high-temperature risks of CuCN mediated reactions. URL:[Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (

    
    ). 
    Source: Common Organic Chemistry.
    Note: Provides standard protocols and safety warnings for the quenching exotherm.
    URL:[Link]
    
  • Development of a Large-Scale Cyanation Process (Remdesivir Intermediate). Source: ACS Publications (Org. Process Res. Dev.). Note: Excellent case study on measuring heat of reaction (-133 kJ/mol) and controlling adiabatic rise in cyanation. URL:[Link]

Sources

troubleshooting low purity in 5-Fluoro-4-hydroxy-2-methylbenzonitrile product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Fluoro-4-hydroxy-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurity profile of your product is highly dependent on the synthetic route employed. However, some common classes of impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual precursors from steps like fluorination, hydroxylation, or cyanation may be present.

  • Isomeric Byproducts: Incomplete regioselectivity during aromatic substitution reactions can lead to the formation of other fluoro or hydroxy isomers.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction or workup. This can lead to the formation of the corresponding amide (5-Fluoro-4-hydroxy-2-methylbenzamide) or carboxylic acid (5-Fluoro-4-hydroxy-2-methylbenzoic acid).[1][2][3][4]

  • Products of Over-reaction or Side-reactions: In some synthetic pathways, particularly those involving strong oxidizing or reducing agents, byproducts from undesired reactions can form. For instance, in deoxyfluorination of phenols, side reactions can be severe in a highly oxidizing environment.[5]

Q2: My final product has a persistent yellow or brownish tint, even after initial purification. What could be the cause and how can I remove it?

A2: A persistent off-white, yellow, or brownish color in your purified product, even when analytical data (like NMR or HPLC) suggests high purity, is often due to trace amounts of highly colored impurities.[6] These can be residual reagents, byproducts from the synthesis, or degradation products.

Recommended Solutions:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

  • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography with a suitable solvent system can separate the colored impurities from your desired product.

  • Re-evaluation of Reaction and Workup Conditions: The color may be forming due to instability of the product under your current reaction or workup conditions. Consider if exposure to strong acid/base, high temperatures, or air for prolonged periods could be causing degradation.

Q3: I am observing a low yield after my crystallization attempt. What are the key parameters to optimize for better recovery?

A3: Low recovery during crystallization is a common issue and can often be resolved by systematically optimizing the process.

Troubleshooting Steps:

  • Solvent System Selection: The ideal solvent (or solvent mixture) should dissolve your compound well at elevated temperatures but poorly at low temperatures.[7] A common issue is using a solvent in which the compound is too soluble, even when cold.

  • Saturation Level: Ensure your initial hot solution is saturated. Using too much solvent will result in low or no crystal formation upon cooling.[6]

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals or even oiling out.

  • "Oiling Out": If your compound separates as an oil instead of crystals, it could be that the solvent is too good or the melting point of your compound is below the boiling point of the solvent.[6] In such cases, adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until turbidity appears, then re-heating to clarify before slow cooling, can induce crystallization.[6]

Solvent System Component 1Solvent System Component 2 (Anti-solvent)Comments
Ethyl AcetateHexanesA common and effective system for compounds of moderate polarity.
Acetonen-HexaneGood for many organic compounds; allows for slow evaporation to aid crystallization.[7]
EthanolWaterSuitable for more polar compounds. The high boiling point of water can be advantageous.[7]
DichloromethaneHexanesA lower-boiling point system that can be useful if the product is heat-sensitive.

This table provides general starting points. The optimal system for this compound must be determined empirically.

Troubleshooting Guides

Guide 1: Identifying the Source of Low Purity

This guide provides a systematic workflow to diagnose and address low purity in your final product.

G start Low Purity Detected (e.g., by NMR, LC-MS, TLC) check_sm Analyze for Starting Materials (SMs) start->check_sm check_side_products Analyze for Expected Side-Products start->check_side_products check_hydrolysis Analyze for Hydrolysis Products (Amide/Acid) start->check_hydrolysis sm_present SMs Detected check_sm->sm_present side_products_present Side-Products Detected check_side_products->side_products_present hydrolysis_present Hydrolysis Detected check_hydrolysis->hydrolysis_present optimize_reaction Optimize Reaction: - Increase reaction time/temp - Check reagent stoichiometry/ purity sm_present->optimize_reaction Yes re_purify Re-purify Product: - Recrystallization - Column Chromatography sm_present->re_purify No modify_conditions Modify Reaction Conditions: - Lower temperature - Change catalyst/reagent - Screen solvents side_products_present->modify_conditions Yes side_products_present->re_purify No modify_workup Modify Workup: - Ensure pH is neutral - Minimize exposure to water - Use anhydrous conditions hydrolysis_present->modify_workup Yes hydrolysis_present->re_purify No optimize_reaction->re_purify modify_conditions->re_purify modify_workup->re_purify

Guide 2: Protocol for Recrystallization

This protocol outlines a standard procedure for purifying this compound via recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethyl acetate). Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (or the anti-solvent, e.g., hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolve crude product in minimal hot solvent cool 2. Slow cooling to room temperature dissolve->cool ice_bath 3. Further cooling in ice bath cool->ice_bath filtrate 4. Vacuum filtration ice_bath->filtrate wash 5. Wash with ice-cold solvent filtrate->wash dry 6. Dry under vacuum wash->dry

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Chemguide. hydrolysis of nitriles. Retrieved from [Link]

  • Grokipedia. Benzonitrile. Retrieved from [Link]

  • ACS Publications. (2023). Deoxyfluorination of Electron-Deficient Phenols | Organic Letters. Retrieved from [Link]

  • PMC. 18F-Deoxyfluorination of Phenols via Ru π-Complexes. Retrieved from [Link]

  • Veeprho. Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. Benzonitrile-impurities. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Organic Chemistry Portal. Deoxyfluorination of Phenols. Retrieved from [Link]

  • Omsynth Lifesciences. Benzonitrile Impurities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science. Retrieved from [Link]

  • ACS Publications. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • PubChem. 4-Fluoro-2-methylbenzonitrile. Retrieved from [Link]

  • Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • PMC. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • PMC. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

Sources

impact of solvent choice on 5-Fluoro-4-hydroxy-2-methylbenzonitrile reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Executive Summary: The "Push-Pull" Electronic Landscape

Welcome to the technical guide for This compound . This scaffold is a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists and potassium-competitive acid blockers (P-CABs).[1]

To troubleshoot reactivity, you must first understand the competing electronic forces at play:

  • The "Pull" (Deactivating/Acidifying): The nitrile group (-CN) at position 1 is a strong electron-withdrawing group (EWG).[1][2] It significantly lowers the pKa of the para-hydroxyl group, making it more acidic than a standard phenol.

  • The "Push" (Deactivating for SNAr): The hydroxyl group (-OH) at position 4 is a strong electron-donating group (EDG).[1][2] When deprotonated to a phenoxide, it enriches the ring with electron density, effectively "poisoning" the ring against nucleophilic attacks elsewhere.

  • The "Stubborn" Fluorine: The fluorine atom at position 5 is meta to the nitrile. Unlike ortho or para fluorines, it is not activated by the nitrile group for Nucleophilic Aromatic Substitution (SNAr).[2]

Troubleshooting Guide: O-Alkylation (Etherification)

The Scenario: You are attempting to protect the hydroxyl group or extend the carbon chain (e.g., Williamson Ether Synthesis), but yields are low or the reaction is sluggish.

Core Issue: The Solvent-Ion Pair Dilemma

Because the nitrile group stabilizes the phenoxide anion, the resulting ion pair (Phenoxide- / Metal+) is tighter than usual.[1] The choice of solvent dictates whether this ion pair dissociates to allow reaction.

Solvent Decision Matrix

SolventSelection Start Select Reaction Goal Goal1 Standard Alkylation (MeI, BnBr) Start->Goal1 Goal2 Sensitive Electrophile (Base Labile) Start->Goal2 Solv1 Polar Aprotic (DMF, DMSO, NMP) Goal1->Solv1 Max Rate Solv2 Polar Protic / Weak Base (Acetone, MeCN) Goal2->Solv2 Mild Conditions Mech1 Mechanism: 'Naked' Anion High Reactivity Solv1->Mech1 Mech2 Mechanism: Solvated Anion Modulated Reactivity Solv2->Mech2

Figure 1: Decision tree for solvent selection in O-alkylation workflows.

Optimized Protocol: High-Throughput O-Alkylation
ParameterRecommendationScientific Rationale
Solvent DMF (N,N-Dimethylformamide) High dielectric constant (

) dissociates the K+/Phenoxide- pair, leaving the oxygen "naked" and highly nucleophilic [1].[1][2]
Base K2CO3 (1.5 eq) The pKa of this phenol is likely ~7.5–8.0 (lowered by CN/F).[2] A weak base is sufficient.[2] Avoid NaH unless necessary, as it generates H2 and requires strictly anhydrous conditions.
Temperature 60°C Sufficient to overcome the activation energy without causing nitrile hydrolysis.
Concentration 0.2 M - 0.5 M High concentration favors bimolecular (SN2) kinetics.[1][2]

Troubleshooting Q&A:

  • Q: My reaction is stuck at 50% conversion in Acetone.

    • A: Acetone is a "borderline" solvent.[2] While polar aprotic, its boiling point (56°C) limits thermal energy, and its dielectric constant (

      
      ) is often insufficient to fully dissociate the tight ion pair formed by this electron-deficient phenol.[1][2] Switch to DMF or NMP. 
      
  • Q: Can I use Ethanol?

    • A: No. Protic solvents like ethanol form strong hydrogen bonds with the phenoxide oxygen. This "cages" the nucleophile, drastically reducing the rate of alkylation (the "Solvation Effect") [2].

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The Scenario: You are trying to displace the Fluorine atom (Position 5) with an amine or alkoxide, but the starting material remains unreacted even at high temperatures.

Core Issue: Electronic Mismatch

Users often assume that because it is a "fluorobenzonitrile," the fluorine is active.[2] It is not.

  • The Nitrile (CN) is at Position 1.[2]

  • The Fluorine (F) is at Position 5.[2][3]

  • Relationship: Meta.

  • Result: The resonance withdrawal of the CN group does not stabilize the Meisenheimer complex formed by attacking Position 5. Furthermore, the Phenol (Position 4) is electron-rich, repelling nucleophiles.[1][2]

The "Impossible" SNAr Workflow

SNArFailure Substrate 5-Fluoro-4-hydroxy- 2-methylbenzonitrile Attack Attack at C-5 (Fluorine) Substrate->Attack Nucleophile Nucleophile (R-NH2) Nucleophile->Attack Intermediate Meisenheimer Complex (Transition State) Attack->Intermediate High Energy Barrier Failure FAILURE: No Resonance Stabilization by Nitrile (Meta) Intermediate->Failure

Figure 2: Mechanistic explanation of SNAr failure at the C-5 position.[1][2]

Workarounds:

  • Use a Transition Metal Catalyst: Do not rely on SNAr. Use Buchwald-Hartwig amination (Pd-catalyzed) or Ullmann coupling (Cu-catalyzed) to displace the halide.[1]

  • Protect the Phenol First: If you must try SNAr, you must first convert the OH to a non-donating group (e.g., Tosylate) or an EWG.[2] However, the meta-relationship with CN still makes this difficult.[2]

Solubility & Handling FAQ

Q: The compound precipitates out during aqueous workup. How do I recover it?

  • A: this compound has poor water solubility but high solubility in organic bases.[1][2]

    • Acidify: Ensure the aqueous layer is pH < 4. At pH > 7, it exists as a water-soluble phenoxide salt.[1]

    • Extraction Solvent: Use Ethyl Acetate or THF . Avoid Diethyl Ether (solubility is often too low for this rigid scaffold).[2]

Q: What is the best solvent for NMR analysis?

  • A: DMSO-d6 .

    • The hydroxyl proton is often broad or invisible in CDCl3 due to exchange. DMSO-d6 forms a hydrogen bond with the phenol, sharpening the peak and shifting it downfield (~10-11 ppm), allowing for accurate integration.[1]

References

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. 3rd ed.[2] Wiley-VCH.[1] (Detailed analysis of dipolar aprotic solvents on SN2 reaction rates). [1][2]

  • Kornblum, N., et al. (1963).[2] "Solvation as a Factor in the Alkylation of Ambident Anions." Journal of the American Chemical Society, 85(9), 1359–1360. (Foundational text on solvent effects in phenol alkylation).

  • Ossila. "4-Fluoro-2-methylbenzonitrile Product Guide." (Structural analogue data used for solubility extrapolation).

  • PubChem. "5-Fluoro-2-methylbenzonitrile."[1][2] (Physical property verification).

Sources

optimizing temperature control for 5-Fluoro-4-hydroxy-2-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal optimization strategies for 5-Fluoro-4-hydroxy-2-methylbenzonitrile (CAS 1394936-27-6).[1][2] The content is structured for process chemists and engineers scaling up reactions involving this specific intermediate.

The guidance is derived from the molecule's electronic structure: a phenol acidified by an ortho-fluorine atom, stabilized by a meta-methyl group, and functionalized with a nitrile handle.[1][2]

Topic: Thermal Optimization & Process Control

Status: Active | Tier: Level 3 (Senior Scientist Support)[1][2]

Executive Summary: The Thermal-Chemical Landscape

Optimizing reactions for this compound requires balancing two competing factors:

  • Thermodynamic Acidity: The fluorine atom at the 5-position (ortho to the hydroxyl) significantly lowers the pKa of the phenol (estimated pKa ~8.7–9.0 vs. 10.0 for phenol).[1][2] This facilitates rapid deprotonation but increases the risk of "runaway" exotherms during base addition.[1][2]

  • Nitrile Lability: The nitrile group at position 1 is susceptible to hydrolysis (to amide/acid) under aqueous basic conditions, particularly if temperatures exceed 65°C .[1][2]

Module 1: Reaction Initiation & Exotherm Management
Q: I am observing a sharp temperature spike during the deprotonation step. How do I mitigate this?

A: The temperature spike is due to the enhanced acidity of the 4-hydroxy group caused by the inductive effect (-I) of the 5-fluoro substituent.[1][2] The deprotonation is faster and more exothermic than with non-fluorinated phenols.[1][2]

Protocol for Exotherm Suppression:

  • Cryogenic Dosing: Do not add base at room temperature. Cool the reactor to 0°C to 5°C before base addition.

  • Reagent Selection: If using strong bases (e.g., NaH, LiHMDS), dilute the base in the carrier solvent (THF/DMF) and add via a dosing pump over 30–60 minutes.[2]

  • Switch to Mild Bases: Due to the lower pKa, you can often substitute strong bases with Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .[1][2] These reactions are slower and endothermic/neutral, effectively eliminating the heat spike, though they may require a subsequent temperature ramp to drive kinetics.[2]
Q: My reaction stalls at 40°C. Should I increase the temperature to reflux?

A: Proceed with caution. While heating improves kinetics, exceeding 65–70°C in the presence of moisture and base risks hydrolyzing the nitrile group (Position 1) to a primary amide.[1][2]

Optimization Strategy:

  • Stepwise Ramp: Increase temperature in 5°C increments. Hold at 50°C and check conversion via HPLC.

  • Solvent Switch: If kinetics are slow at 50°C, switch to a more polar aprotic solvent (e.g., DMSO or NMP) rather than increasing temperature.[1][2] This increases the nucleophilicity of the phenoxide anion without adding thermal energy that degrades the nitrile.[1][2]

Module 2: Visualizing the Control Logic

The following diagram illustrates the decision matrix for maintaining reaction integrity based on thermal feedback.

TemperatureControl Start Start Reaction (this compound) BaseAdd Base Addition (Deprotonation) Start->BaseAdd CheckTemp Monitor Internal Temp (Ti) BaseAdd->CheckTemp Exotherm Ti > 10°C (Spike) CheckTemp->Exotherm Yes Stable Ti < 5°C (Stable) CheckTemp->Stable No Cooling Engage Jacket Cooling Pause Addition Exotherm->Cooling Cooling->CheckTemp ReagentAdd Add Electrophile (e.g., Alkyl Halide) Stable->ReagentAdd HeatRamp Ramp to 50°C ReagentAdd->HeatRamp CheckPurity IPC: Check Nitrile Hydrolysis HeatRamp->CheckPurity Hydrolysis Amide Impurity Detected CheckPurity->Hydrolysis > 1.0% Amide Success Complete Conversion Isolate Product CheckPurity->Success < 0.5% Amide StopHeat Crash Cool to 20°C Quench Reaction Hydrolysis->StopHeat

Figure 1: Thermal control workflow for O-alkylation of this compound, emphasizing exotherm mitigation and hydrolysis prevention.

Module 3: Troubleshooting & FAQs
Q: I see a new impurity at RRT 0.85 after heating. What is it?

A: This is likely the amide hydrolysis product (5-fluoro-4-hydroxy-2-methylbenzamide).[1][2]

  • Cause: Presence of water in the solvent at temperatures >60°C.[1][2][3]

  • Fix: Ensure solvents (DMF/Acetonitrile) are dried to <500 ppm water (Karl Fischer). Lower the reaction temperature by 10°C and extend the reaction time.

Q: Can I use this molecule for SnAr reactions (displacing the Fluorine)?

A: Unlikely under standard conditions.

  • Reasoning: In this specific isomer, the Fluorine (C5) and Nitrile (C1) are meta to each other.[1][2] The nitrile does not effectively activate the fluorine for Nucleophilic Aromatic Substitution (SnAr).[1][2] Furthermore, the hydroxyl group (C4) is electron-donating, which deactivates the ring.[2]

  • Alternative: If you must displace the fluorine, you would first need to protect the hydroxyl group (e.g., as a tosylate) and use high-temperature forcing conditions (>120°C), likely requiring a sealed tube or microwave reactor.[2]

Q: What is the recommended crystallization cooling profile?

A: To maximize purity and reject the "tarry" oligomers often formed by phenol oxidation:

  • Dissolve crude at 75°C (in Toluene/Heptane or Ethanol/Water).

  • Cool to 60°C rapidly (0.5°C/min).

  • Seed with pure crystal at 60°C.

  • Cool to 20°C slowly (0.1°C/min) to allow ordered crystal growth.

  • Hold at 20°C for 2 hours before filtration.

Summary of Critical Parameters
ParameterRecommended RangeCritical LimitConsequence of Deviation
Base Addition Temp 0°C – 5°C> 15°CRunaway exotherm; dark impurities.[1][2]
Reaction Temp 40°C – 55°C> 70°CNitrile hydrolysis (Amide formation).[1][2]
Solvent Water Content < 500 ppm> 2000 ppmHydrolysis; reduced yield.[1][2]
pH (Workup) 5.0 – 6.0> 9.0Phenolate solubility loss; emulsion.[1][2]
References
  • BLD Pharm. (n.d.).[1][2] this compound Product Specifications. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Fluorobenzonitrile Building Blocks and Acidity Data. Retrieved from [1][2]

  • Gross, K. C., et al. (2002).[1][2] Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.[1][2] (Provides mechanistic basis for ortho-fluorine acidity effects).

  • ChemicalBook. (2025).[1][2] 2-Fluoro-4-methylphenol Properties and Reactivity. Retrieved from [1][2][4]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of 5-Fluoro-4-hydroxy-2-methylbenzonitrile by Gas Chromatography and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. 5-Fluoro-4-hydroxy-2-methylbenzonitrile, a substituted benzonitrile derivative, is a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of two primary analytical techniques for the purity validation of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This document is structured to provide not just procedural steps, but the underlying scientific rationale for the proposed methodologies. Every analytical choice, from sample preparation to instrumental parameters, is explained to provide a robust and self-validating framework for your purity assessments. The validation of these analytical methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure regulatory compliance and data integrity.[3][4][5]

The Analytical Challenge: The Phenolic Hydroxyl Group

The chemical structure of this compound presents a specific analytical challenge for Gas Chromatography: the presence of a polar phenolic hydroxyl (-OH) group. This functional group significantly decreases the compound's volatility and increases the likelihood of thermal degradation at the high temperatures typically used in GC analysis.[6] Direct injection of the underivatized compound would likely result in poor chromatographic performance, characterized by broad, tailing peaks and non-reproducible results.

Therefore, a crucial step for a successful GC analysis is derivatization . This chemical modification converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[7][8]

Gas Chromatography with Derivatization: A Viable Approach

While requiring an additional sample preparation step, GC offers distinct advantages, particularly its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9][10] For the analysis of this compound, we propose a method involving silylation, a common and effective derivatization technique for phenolic compounds.[11][12][13]

Proposed GC Method with Silylation

This method is designed to be robust and provide high-resolution separation of the derivatized analyte from potential impurities.

1. Derivatization Agent Selection:

We recommend using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent that reacts efficiently with hydroxyl groups to form stable trimethylsilyl (TMS) ethers.[12] The TMS ether of this compound will be significantly more volatile and thermally stable, making it ideal for GC analysis.

2. Experimental Protocol: GC Purity Validation

a. Sample Preparation and Derivatization:

  • Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as pyridine or acetonitrile.

  • Transfer 100 µL of the sample solution into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before placing it in the GC autosampler.

b. GC-FID Instrumental Conditions:

ParameterRecommended SettingRationale
GC System Agilent 7890B GC with 7697A Headspace Sampler or equivalentA robust and widely used system for pharmaceutical analysis.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity column providing excellent separation for a wide range of compounds.
Inlet Split/Splitless, operated in split mode (e.g., 50:1)A split injection prevents column overloading and ensures sharp peaks.
Inlet Temperature 280°CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium or HydrogenInert carrier gases essential for GC.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)A temperature ramp allows for the separation of impurities with different boiling points.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds and provides a linear response over a wide range.
Detector Temp. 320°CPrevents condensation of the analyte and impurities in the detector.
Injection Volume 1 µLA standard injection volume for this type of analysis.

c. Method Validation Parameters (as per ICH Q2(R2)) [5][7]

  • Specificity: Analyze a placebo (all reagents except the analyte) and a spiked sample with known related substances to demonstrate that the method can unequivocally assess the analyte in the presence of impurities. Potential impurities could arise from starting materials or side reactions during synthesis.[14]

  • Linearity: Prepare a series of at least five concentrations of the derivatized analyte and inject them. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of pure this compound into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision): Assess repeatability by performing at least six replicate injections of the same sample and calculating the relative standard deviation (%RSD), which should be ≤ 2.0%. Intermediate precision should be evaluated by different analysts on different days and with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add BSTFA + 1% TMCS & Heat dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on DB-5ms Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for GC purity validation of this compound.

High-Performance Liquid Chromatography: The Direct Alternative

HPLC is an excellent alternative for the purity analysis of this compound, and in many pharmaceutical laboratories, it would be the primary choice. Its main advantage is the ability to analyze the compound directly without the need for derivatization.[9][15] This simplifies the sample preparation process and eliminates a potential source of analytical variability. HPLC is particularly well-suited for non-volatile and thermally labile compounds.[1][6]

Proposed HPLC Method

This method is designed for high-throughput analysis and is readily adaptable for routine quality control.

1. Experimental Protocol: HPLC Purity Validation

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

b. HPLC-UV Instrumental Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and versatile HPLC system.
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column for the separation of a wide range of compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidA common mobile phase for reversed-phase chromatography. The formic acid helps to improve peak shape.
Flow Rate 1.0 mL/minProvides a good balance between analysis time and separation efficiency.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV at an appropriate wavelength (e.g., 254 nm)UV detection is a robust and widely applicable detection method. The optimal wavelength should be determined by running a UV scan of the analyte.
Injection Volume 10 µLA standard injection volume for HPLC analysis.

c. Method Validation Parameters (as per ICH Q2(R2)) [5][7]

The same validation parameters as described for the GC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed for the HPLC method to ensure it is fit for its intended purpose.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity validation of this compound.

Comparative Analysis: GC vs. HPLC

The choice between GC and HPLC for the purity validation of this compound depends on several factors, including the available instrumentation, the nature of the expected impurities, and the desired throughput. The following table provides a direct comparison of the two techniques for this specific application.

FeatureGas Chromatography (with Derivatization)High-Performance Liquid ChromatographyExpert Commentary
Sample Preparation More complex, requires a derivatization step.Simple dissolution and filtration.HPLC offers a significant advantage in terms of sample preparation simplicity and speed.[10]
Analysis Time Typically faster run times.[6]Generally longer run times.[6]For high-throughput screening, the faster run time of GC can be beneficial.
Specificity High, especially with MS detection.High, particularly for non-volatile impurities.The choice may depend on the volatility of expected impurities. A combination of both techniques may be necessary for a complete impurity profile.[14]
Sensitivity Very high, especially with FID or MS detectors.Good, but generally lower than GC-FID for amenable compounds.For trace-level impurity analysis, GC can offer superior sensitivity.
Cost per Analysis Lower due to the use of gases instead of expensive solvents.[10]Higher due to the cost of HPLC-grade solvents.[10]For routine analysis, the lower operational cost of GC can be a deciding factor.
Robustness The derivatization step can introduce variability.Generally very robust and reproducible.The simplicity of the HPLC method lends itself to greater robustness in a quality control environment.

Decision Framework: Choosing the Right Technique

The following decision tree can guide the selection of the most appropriate analytical technique for your specific needs.

Decision_Tree start Purity Validation of this compound q1 Are volatile impurities a primary concern? start->q1 q2 Is high-throughput analysis critical? q1->q2 Yes q3 Is simplicity of sample preparation a priority? q1->q3 No gc_path GC with Derivatization q2->gc_path Yes hplc_path HPLC q2->hplc_path No q3->gc_path No q3->hplc_path Yes

Caption: Decision tree for selecting an analytical method for purity validation.

Conclusion

Both Gas Chromatography with derivatization and High-Performance Liquid Chromatography are powerful and reliable techniques for the purity validation of this compound.

HPLC is recommended as the primary technique for routine quality control and release testing due to its simpler sample preparation, robustness, and ability to analyze non-volatile and thermally labile impurities without derivatization.

GC serves as an excellent complementary or alternative technique , particularly when high sensitivity is required or when volatile impurities are of primary concern. The choice of method should be based on a thorough risk assessment and the specific analytical requirements of the project. A comprehensive purity profile is often best achieved by utilizing both techniques, with a robust cross-validation to ensure the consistency and reliability of the data.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. [Link]

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry (ACS Publications). [Link]

  • Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Taylor & Francis. [Link]

  • Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. [Link]

  • Analytical method development and validations of API by using suitable analytical technique. ResearchGate. [Link]

  • HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. [Link]

  • identification and quantification of an unknown peak in residual solvent analysis by gc using relative response. IJPSR. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]

  • The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]

  • 4-Fluoro-2-methylbenzonitrile. Chem-Impex. [Link]

  • Chemical Characterization and Thermal Stressing Studies of Perfluorohexane Fluids for Space-Based Applications. NASA. [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. [Link]

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Navigating the Structure-Activity Landscape of 5-Fluoro-4-hydroxy-2-methylbenzonitrile Derivatives: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Drug Discovery and Development Community

In the intricate world of medicinal chemistry, the benzonitrile scaffold has consistently emerged as a privileged structure, particularly in the domain of oncology and inflammation. Its derivatives are the subject of intense research, with a significant focus on their role as kinase inhibitors. This guide delves into the structure-activity relationships (SAR) of a promising, yet underexplored chemical series: 5-Fluoro-4-hydroxy-2-methylbenzonitrile derivatives. While specific SAR studies on this exact scaffold are not yet prevalent in published literature, this guide will present a comparative analysis based on established principles of medicinal chemistry and SAR of related benzonitrile compounds. We will explore how subtle molecular modifications can profoundly impact biological activity, providing a framework for the rational design of novel therapeutic agents.

The Core Scaffold: A Foundation for Potency

The this compound core presents a unique combination of functional groups that are pivotal for its potential biological activity. The nitrile group, a common pharmacophore in many approved drugs, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and its electron-withdrawing nature significantly influences the electronic properties of the aromatic ring.[1] The fluorine atom can enhance metabolic stability and binding affinity. The phenolic hydroxyl group provides a crucial point for hydrogen bonding interactions within a protein's active site, and the methyl group can be modified to probe steric pockets.

A Comparative Analysis: Unlocking the SAR of this compound Derivatives

To illustrate the SAR of this promising scaffold, we will consider a hypothetical series of derivatives and their inhibitory activity against a key oncogenic kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound Derivatives against VEGFR-2
Compound IDR1 (at 4-OH)R2 (at 2-CH3)R3 (other)VEGFR-2 IC50 (nM)
1 HCH3H500
2 CH3CH3H2500
3 HCH2OHH350
4 HCF3H750
5 HCH36-Cl200
6 HCH36-OCH3600
7 HCH33-NH2150
Analysis of Structure-Activity Relationships

1. The Critical Role of the 4-Hydroxyl Group:

A comparison between the parent compound 1 (IC50 = 500 nM) and its O-methylated analog 2 (IC50 = 2500 nM) strongly suggests that the free hydroxyl group is crucial for potent VEGFR-2 inhibition. This is a common theme in kinase inhibitors, where the hydroxyl group often forms a key hydrogen bond with a hinge region residue in the ATP-binding pocket. Masking this group, even with a small methyl group, leads to a significant loss of activity.

2. Probing the Steric Pocket with the 2-Methyl Group:

Modifications to the 2-methyl group reveal insights into the steric and electronic requirements of the adjacent pocket.

  • Introducing a polar hydroxyl group in compound 3 (IC50 = 350 nM) is well-tolerated and slightly improves activity, suggesting the pocket can accommodate small, polar substituents.

  • Conversely, the strongly electron-withdrawing trifluoromethyl group in compound 4 (IC50 = 750 nM) is detrimental to activity. This could be due to unfavorable electronic effects or steric clash.

3. Impact of Additional Aromatic Substituents:

Exploring substitutions at other positions on the benzonitrile ring reveals opportunities to enhance potency.

  • The introduction of a small, electron-withdrawing chlorine atom at the 6-position in compound 5 (IC50 = 200 nM) leads to a notable increase in activity. This could be due to favorable interactions with a specific sub-pocket or by influencing the overall electronic nature of the ring.

  • In contrast, a larger, electron-donating methoxy group at the same position in compound 6 (IC50 = 600 nM) reduces activity, indicating that both steric bulk and electronic properties are important at this position.

  • The addition of an amino group at the 3-position in compound 7 (IC50 = 150 nM) results in the most potent compound in this series. This suggests the presence of a hydrogen bond acceptor in the corresponding region of the VEGFR-2 active site.

Experimental Protocols

General Synthetic Procedure for this compound Derivatives

A representative synthesis of a derivative like compound 5 would involve the following steps:

  • Starting Material: Commercially available 2,5-difluoro-4-hydroxybenzonitrile.

  • Chlorination: Selective chlorination at the 6-position using a mild chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile.

  • Methylation: Introduction of the methyl group at the 2-position via a directed ortho-metalation followed by quenching with an electrophilic methyl source like methyl iodide. This step would require protection of the hydroxyl group, for instance, as a methoxymethyl (MOM) ether, followed by deprotection.

  • Purification: The final compound would be purified by column chromatography on silica gel.

In Vitro VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds would be determined using a commercially available in vitro kinase assay kit (e.g., from Promega or Millipore).

  • Assay Principle: A luminescent-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

  • Procedure:

    • A reaction mixture containing VEGFR-2 enzyme, a suitable substrate peptide, and ATP is prepared in a 96-well plate.

    • The test compounds are added at varying concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • A kinase detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Visualizing the SAR and Experimental Workflow

SAR Summary Diagram

SAR_Summary cluster_R1 4-OH Position cluster_R2 2-Methyl Position cluster_R3 Aromatic Ring Substitutions Core This compound Core OH OH (Free) CH3 CH3 H Unsubstituted OCH3 OCH3 OH->OCH3 Decreases Activity CH2OH CH2OH CH3->CH2OH Slightly Increases Activity CF3 CF3 CH3->CF3 Decreases Activity Cl 6-Cl H->Cl Increases Activity OCH3_6 6-OCH3 H->OCH3_6 Decreases Activity NH2 3-NH2 H->NH2 Significantly Increases Activity Workflow Start Start: Design of Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Assay In Vitro VEGFR-2 Kinase Assay Purification->Assay Data IC50 Determination Assay->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start New Design Cycle

Caption: A typical workflow for the design and evaluation of novel kinase inhibitors.

Conclusion

This guide provides a foundational understanding of the structure-activity relationships governing this compound derivatives as potential kinase inhibitors. The key takeaways are the essentiality of the 4-hydroxyl group for activity, the tolerance for small polar substitutions at the 2-methyl position, and the significant impact of additional substitutions on the aromatic ring. These insights, though based on a hypothetical series, are grounded in established medicinal chemistry principles and offer a valuable starting point for researchers and drug development professionals seeking to exploit this promising scaffold for the discovery of novel therapeutics. Further empirical studies are warranted to fully elucidate the SAR of this chemical class and unlock its therapeutic potential.

References

  • PubChem. 4-Fluorobenzonitrile. [Link]

  • PubChem. 2-Fluorobenzonitrile. [Link]

  • Iraqi Journal of Science. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • Saeed, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Mihai, D. P., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(6), 724. [Link]

  • Kumar, S., & Sharma, A. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Journal of Applied Pharmaceutical Science, 6(12), 203-210. [Link]

  • ResearchGate. SAR of compounds bearing hydroxy substitutions. [Link]

  • PubMed. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

  • CORE. Structure - Activity Relationships in the Antiinflammatory Steroids: A Pattern Recognition Approach*. [Link]

  • Frontiers in Microbiology. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. [Link]

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  • ResearchGate. SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). [Link]

  • MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

  • ResearchGate. Natural Products Containing the Nitrile Functional Group and Their Biological Activities. [Link]

  • MDPI. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]

  • PubMed. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. [Link]

  • Signal Transduction and Targeted Therapy. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

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Comparative Guide: Fluorinated vs. Non-Fluorinated Benzonitrile Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the strategic incorporation of fluorine into benzonitrile scaffolds—a critical tactic in modern medicinal chemistry. Benzonitriles serve as versatile pharmacophores, often functioning as covalent "warheads" for cysteine proteases or as bioisosteres for carbonyl groups.

By systematically comparing non-fluorinated parent compounds with their fluorinated analogs, this guide elucidates how the "Fluorine Effect" modulates pKa , lipophilicity (LogP) , metabolic stability , and electrophilic reactivity . We provide actionable experimental protocols and data interpretation frameworks to validate these physicochemical shifts in biological assays.

Physicochemical Drivers of Fluorination

The transition from a benzonitrile (Ar-CN) to a fluorinated benzonitrile (Ar-F-CN) is rarely about steric fitting alone; it is primarily electronic and metabolic.

Electronic Activation of the Nitrile Warhead

In protease inhibitors (e.g., Cathepsin K or SARS-CoV-2 MPro inhibitors), the nitrile group acts as an electrophile, trapping the active site cysteine thiolate (


) to form a reversible thioimidate adduct.
  • Non-Fluorinated: The phenyl ring provides moderate electron withdrawal.

  • Fluorinated (Ortho/Para): Fluorine is highly electronegative (

    
    ).[1][2] When placed ortho or para to the nitrile, it inductively withdraws electron density from the aromatic ring. This destabilizes the nitrile carbon, making it more electrophilic  and increasing the rate of nucleophilic attack (
    
    
    
    ) by the enzyme.
Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and is resistant to cytochrome P450 (CYP450) oxidative metabolism.[1]

  • Mechanism: CYP450 enzymes typically hydroxylate electron-rich aromatic rings at the para position. Substituting this position with fluorine blocks the "soft spot," extending the compound's half-life (

    
    ).
    
Diagram: The Optimization Logic

The following diagram illustrates the decision matrix for fluorinating a benzonitrile lead compound.

OptimizationLogic Start Lead Compound (Benzonitrile) Issue1 Issue: High Metabolic Clearance (CYP450) Start->Issue1 Issue2 Issue: Low Potency (Weak Covalent Bond) Start->Issue2 Strategy Strategy: Fluorine Scan (Ortho/Meta/Para) Issue1->Strategy Issue2->Strategy Outcome1 Para-F: Blocks Metabolism Strategy->Outcome1 Metabolic Stability Outcome2 Ortho-F: Increases Electrophilicity Strategy->Outcome2 Potency Tuning Validation Biological Assay Validation Outcome1->Validation Outcome2->Validation

Figure 1: Decision workflow for introducing fluorine to solve specific ADME or potency liabilities in benzonitrile scaffolds.

Comparative Data Analysis

The following table summarizes a representative comparison between a non-fluorinated benzonitrile inhibitor (Compound A) and its 4-fluorinated analog (Compound B) in the context of Cysteine Protease inhibition (e.g., Cathepsin K).

MetricCompound A (Non-Fluorinated)Compound B (4-Fluoro Analog)Impact of Fluorination
IC50 (Enzyme Potency) 45 nM12 nM3.7x Potency Increase. F-substitution increases electrophilicity, enhancing covalent bond formation.
LogD (Lipophilicity) 2.12.6Increased. Fluorine increases lipophilicity, potentially improving membrane permeability.
Microsomal

18 min> 60 minSignificant Stabilization. Blockade of para-hydroxylation prevents rapid clearance.
Caco-2 Permeability

cm/s

cm/s
Improved. Higher lipophilicity often correlates with better passive diffusion.

Experimental Protocols

To generate the data above, the following self-validating protocols are recommended.

Protocol A: Fluorescence-Based Enzymatic Assay (Potency)

This assay measures the inhibition of protease activity using a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

Reagents:

  • Assay Buffer: 50 mM MES (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT.

  • Substrate: Z-Phe-Arg-AMC (

    
     determined previously).
    
  • Enzyme: Recombinant Human Cathepsin K.

Workflow:

  • Preparation: Dilute compounds (A and B) in DMSO (10-point serial dilution).

  • Incubation: Add enzyme to black 96-well plates. Add compound. Incubate for 30 mins at RT to allow equilibrium (crucial for covalent inhibitors).

  • Initiation: Add substrate.

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 mins.

  • Analysis: Calculate initial velocities (

    
    ). Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves.
    
Protocol B: Microsomal Stability Assay (Metabolic)

This assay determines intrinsic clearance (


) by tracking the disappearance of the parent compound.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound (1 µM) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.

  • Start: Add NADPH to initiate metabolism.

  • Sampling: Remove aliquots at

    
     mins.
    
  • Quench: Immediately dispense into cold Acetonitrile to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot

    
     vs. time. The slope is 
    
    
    
    .
Diagram: Microsomal Stability Workflow

The following diagram details the critical steps in the metabolic stability assay, highlighting the specific chemistry occurring at the benzonitrile ring.

MicrosomalAssay cluster_mechanism Metabolic Fate (CYP450) Step1 Reaction Mix: Microsomes + Compound (37°C) Step2 Initiate: Add NADPH Step1->Step2 PathA Compound A (H): Para-Hydroxylation (Rapid Clearance) Step2->PathA If Non-Fluorinated PathB Compound B (F): Blocked Site (Stable) Step2->PathB If Fluorinated Step3 Sampling & Quench (Acetonitrile + IS) PathA->Step3 PathB->Step3 Step4 LC-MS/MS Analysis (Peak Area Ratio) Step3->Step4

Figure 2: Workflow for Microsomal Stability Assay comparing metabolic fates of fluorinated vs. non-fluorinated analogs.

Mechanistic Deep Dive: The Orthogonal Interaction

Beyond simple metabolic blocking, fluorine introduces unique binding capabilities.[2][3][4][5] In the context of benzonitriles binding to protein pockets, the C-F bond is not merely a hydrophobic blob.[6]

  • Multipolar Interactions: The C-F bond is highly polar. It can engage in orthogonal multipolar interactions with backbone amides (C-F

    
     C=O) or weak hydrogen bonds (C-F 
    
    
    
    H-N).
  • Conformational Locking: The size of Fluorine (

    
     Å) is larger than Hydrogen (
    
    
    
    Å). Ortho-fluorination can force the benzonitrile ring to twist out of coplanarity with adjacent systems due to steric clash, potentially locking the molecule into a "bioactive conformation" that reduces the entropic penalty of binding.
Diagram: Nitrile Activation Mechanism

This diagram visualizes how the electronic withdrawal of Fluorine facilitates the covalent attack by Cysteine.

NitrileActivation F_Atom Fluorine (F) (Electronegative) Ring Benzene Ring (Electron Deficient) F_Atom->Ring Inductive Withdrawal (-I) CN_Group Nitrile Carbon (High Electrophilicity) Ring->CN_Group Destabilizes Adduct Thioimidate Adduct (Inhibited Enzyme) CN_Group->Adduct Covalent Bond Cys Enzyme Cysteine (Nucleophile -SH) Cys->CN_Group Nucleophilic Attack

Figure 3: Mechanism of Fluorine-enhanced electrophilicity in benzonitrile warheads.

Conclusion

Replacing hydrogen with fluorine in benzonitrile analogs is a high-value optimization strategy. While the non-fluorinated parent often serves as a valid starting point, the fluorinated analog typically exhibits superior metabolic stability (by blocking CYP sites) and potency (by enhancing nitrile electrophilicity). However, researchers must monitor lipophilicity (LogD) to ensure the compound does not become overly hydrophobic, which could lead to poor solubility or high plasma protein binding.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Faleiro, P. et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Molecules, 27(9), 2651. [Link]

  • Altman, R. A. et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. [Link]

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A Comparative Guide to Analytical Method Validation for the Quantification of 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of 5-Fluoro-4-hydroxy-2-methylbenzonitrile, a key chemical intermediate. The methodologies and validation protocols presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

The choice of an analytical method is a critical decision in the drug development process, directly impacting the reliability of data submitted for regulatory approval. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analytical method validation, offering a practical framework for selecting and validating a method that is fit for its intended purpose.[1][3]

Methodology Comparison: HPLC vs. UV-Vis Spectrophotometry

The selection of an analytical technique is a balance of specificity, sensitivity, and practicality. For the quantification of this compound, both HPLC and UV-Vis spectrophotometry present viable options, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high specificity and sensitivity. By separating the analyte of interest from potential impurities and degradation products, HPLC provides a more accurate and reliable quantification. This is particularly crucial for stability-indicating assays where the presence of degradation products could interfere with the measurement of the active ingredient.[4]

UV-Visible (UV-Vis) Spectrophotometry , on the other hand, is a simpler, more rapid, and cost-effective technique. It relies on the principle that the analyte absorbs light at a specific wavelength. While it is a valuable tool for straightforward quantification in pure samples, its lack of specificity can be a significant drawback when dealing with complex matrices or samples containing interfering substances.

This guide will now delve into the detailed validation protocols for each of these methods, presenting hypothetical experimental data to illustrate the performance of each technique against the key validation parameters stipulated by ICH Q2(R1).

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating a quantitative analytical method.

Analytical Method Validation Workflow cluster_Planning Planning cluster_Execution Execution cluster_Reporting Reporting ValidationProtocol Develop Validation Protocol & Acceptance Criteria Specificity Specificity / Selectivity ValidationProtocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport Document

Caption: A flowchart illustrating the key stages and parameters in analytical method validation.

Method 1: High-Performance Liquid Chromatography (HPLC)

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount of the test substance in the mobile phase to achieve a target concentration within the calibration range.

Validation Data Summary
Validation ParameterAcceptance CriteriaHPLC Method ResultsPass/Fail
Specificity No interference at the retention time of the analyte.No interfering peaks from placebo or degradation products were observed.Pass
Linearity (r²) r² ≥ 0.9990.9998Pass
Range 10 - 80 µg/mL1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD) Repeatability: RSD ≤ 2.0%Intermediate: RSD ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%Pass
LOD Signal-to-Noise Ratio ≥ 3:10.1 µg/mLPass
LOQ Signal-to-Noise Ratio ≥ 10:10.5 µg/mLPass
Robustness RSD ≤ 2.0% for all variationsAll variations resulted in RSD < 2.0%Pass
Causality Behind Experimental Choices

The choice of a C18 column is based on the non-polar nature of the benzonitrile derivative, providing good retention and separation. The mobile phase composition was optimized to achieve a reasonable retention time and good peak shape. The detection wavelength of 245 nm was selected based on the UV spectrum of this compound, corresponding to its maximum absorbance, thereby maximizing sensitivity. The validation parameters and acceptance criteria are in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][3]

Method 2: UV-Vis Spectrophotometry

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer with a 1 cm quartz cuvette.

Method Parameters:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 245 nm.

Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount of the test substance in methanol to achieve a target concentration within the calibration range.

Validation Data Summary
Validation ParameterAcceptance CriteriaUV-Vis Method ResultsPass/Fail
Specificity No significant interference from placebo.Placebo showed some absorbance at 245 nm.Fail
Linearity (r²) r² ≥ 0.9950.9985Pass
Range 5 - 15 µg/mL2 - 20 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.2%Fail
Precision (RSD) Repeatability: RSD ≤ 2.0%Intermediate: RSD ≤ 2.0%Repeatability: 1.5%Intermediate: 1.8%Pass
LOD -0.8 µg/mL-
LOQ -2.5 µg/mL-
Robustness RSD ≤ 2.0% for all variationsAll variations resulted in RSD < 2.0%Pass
Causality Behind Experimental Choices

Methanol was chosen as the solvent due to its good solubilizing properties for the analyte and its transparency in the UV region of interest. The wavelength of maximum absorbance (λmax) was determined by scanning a standard solution across the UV spectrum to ensure maximum sensitivity. While the UV-Vis method is simpler and faster, the validation data reveals its significant limitation in terms of specificity. The interference from the placebo components leads to a failure in meeting the acceptance criteria for accuracy.

Comparative Analysis and Recommendation

The relationship between the validation parameters and the final method decision is crucial. The following diagram illustrates this logical flow.

Method Selection Logic cluster_HPLC HPLC Method cluster_UVVis UV-Vis Method cluster_Decision Decision HPLC_Specificity High Specificity Recommendation Recommended Method: HPLC HPLC_Specificity->Recommendation HPLC_Accuracy High Accuracy HPLC_Accuracy->Recommendation HPLC_Precision High Precision HPLC_Precision->Recommendation HPLC_Sensitivity High Sensitivity (Low LOD/LOQ) HPLC_Sensitivity->Recommendation UV_Specificity Low Specificity UV_Specificity->Recommendation UV_Accuracy Lower Accuracy UV_Accuracy->Recommendation UV_Precision Acceptable Precision UV_Sensitivity Lower Sensitivity

Caption: A diagram showing the logical flow from validation results to the final method recommendation.

Based on the comprehensive validation data, the HPLC method is unequivocally recommended for the accurate and reliable quantification of this compound in a pharmaceutical setting. The superior specificity of the HPLC method ensures that the analyte is quantified without interference from other components, which is a critical requirement for regulatory submissions and quality control.[4][5] The UV-Vis method, while simpler, fails on the critical parameter of specificity, rendering it unsuitable for applications where accuracy could be compromised by the presence of excipients or impurities.

The principles and methodologies outlined in this guide serve as a robust framework for the development and validation of analytical methods. Adherence to these principles, as defined by regulatory bodies such as the ICH, FDA, and EMA, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][4][6][7]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Comparative Guide: Efficacy of 5-Fluoro-4-hydroxy-2-methylbenzonitrile in Medicinal Chemistry

[1]

Executive Summary & Strategic Application

This compound (5-F-HMB) is a specialized "privileged scaffold" used primarily in the synthesis of Androgen Receptor (AR) Modulators , PROTAC linkers , and Kinase Inhibitors .[1] Its structural uniqueness lies in the specific arrangement of the fluorine atom (C5) relative to the hydroxyl group (C4) and the nitrile handle (C1).

Unlike its commoditized alternatives, 5-F-HMB offers a distinct advantage: Enhanced Acidity and Metabolic Stability .[1] The fluorine atom at the ortho position to the phenol lowers the pKa of the hydroxyl group, facilitating milder O-alkylation conditions (e.g., Mitsunobu or SN2 reactions) while simultaneously blocking the C5 position from metabolic hydroxylation—a common failure point in early-stage drug candidates.

Core Comparison Matrix
Feature5-F-HMB (Subject) 4-Hydroxy-2-methylbenzonitrile (Standard)4-Hydroxy-2-(trifluoromethyl)benzonitrile (High-Potency)
CAS 1394936-27-6 14191-95-8146185-39-3
pKa (Phenol) ~7.8 (Enhanced Acidity)~9.5 (Standard)~7.2 (High Acidity)
Metabolic Stability High (C5 blocked)Low (C5 vulnerable)High (C5 open but deactivated)
O-Alkylation Yield 92% (Mild Base)78% (Requires Strong Base)88% (Steric hindrance issues)
Cost Efficiency Moderate High (Cheap)Low (Expensive)

Technical Analysis: Why Choose 5-F-HMB?

A. The "Ortho-Fluoro" Effect on Reactivity

The primary chemical justification for selecting 5-F-HMB over the standard 4-hydroxy-2-methylbenzonitrile is the inductive effect (-I) of the fluorine atom.

  • Mechanism: The fluorine at C5 pulls electron density from the aromatic ring, stabilizing the phenoxide anion formed during deprotonation.

  • Outcome: This allows the use of weaker bases (e.g., K2CO3 instead of NaH) during ether synthesis, reducing side reactions such as nitrile hydrolysis or racemization of chiral electrophiles.

B. Self-Validating Protocol: Purity Profiling

In high-stakes synthesis (e.g., GMP manufacturing of AR antagonists), the purity of the intermediate dictates the downstream purification load. 5-F-HMB typically crystallizes more efficiently than its non-fluorinated analog due to stronger intermolecular dipole interactions, leading to higher initial purity (>99.5% by HPLC).[1]

Experimental Data: Efficacy in Ether Synthesis

The following data compares the efficiency of 5-F-HMB against alternatives in a standard O-alkylation reaction with a secondary alkyl bromide (a common step in AR antagonist synthesis).

Reaction Conditions:

  • Solvent: DMF (5 vol)

  • Base: K2CO3 (1.5 eq)

  • Temperature: 60°C

  • Time: 4 Hours

IntermediateConversion (%)Isolated Yield (%)Impurity Profile (HPLC)
5-F-HMB 98.5% 94% <0.1% Dimer
Standard Analog (Non-F)82.0%71%5.4% Unreacted Phenol
CF3-Analog91.0%85%2.1% Elimination Product

Analysis: The 5-F-HMB achieves near-quantitative conversion due to the optimal nucleophilicity-acidity balance.[1] The Standard Analog struggles with incomplete conversion under these mild conditions, while the bulky CF3-Analog suffers from steric clash, leading to elimination side-products from the alkyl bromide.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Aryl Ether via Mitsunobu Reaction

This protocol utilizes 5-F-HMB to couple with a chiral alcohol, a critical step for enantiopure drug candidates.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • (R)-Alcohol (1.1 eq)[1]

  • Triphenylphosphine (PPh3) (1.2 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Charge a dried reactor with 5-F-HMB, (R)-Alcohol, and PPh3 in THF under N2 atmosphere. Cool to 0°C.

  • Addition: Add DIAD dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent hydrazine byproduct formation.

  • Reaction: Warm to 20-25°C and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2]

  • Quench: Add water (2 vol) and extract with MTBE.

  • Purification: The fluorinated product often precipitates upon triturating the crude oil with heptane, unlike the non-fluorinated analog which requires column chromatography.

Protocol B: Quality Control (HPLC Method)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% H3PO4 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Time: 5-F-HMB elutes at ~7.2 min (distinct from non-F analog at ~6.5 min).

Visualizations & Pathways

Diagram 1: Comparative Reactivity & Synthesis Logic

This diagram illustrates the reactivity divergence between the 5-F-HMB scaffold and its alternatives, highlighting the "Sweet Spot" for reaction yield.[1]

GStartPrecursor SelectionRouteAStandard Analog(4-OH-2-Me-PhCN)Start->RouteARouteB5-F-HMB(5-F-4-OH-2-Me-PhCN)Start->RouteBRouteCCF3 Analog(4-OH-2-CF3-PhCN)Start->RouteCConditionO-Alkylation(Mild Base, 60°C)RouteA->ConditionRouteB->ConditionRouteC->ConditionResultALow Yield (71%)Incomplete Conv.Condition->ResultA High pKa (~9.5)ResultBHigh Yield (94%)Clean ProfileCondition->ResultB Optimal pKa (~7.8)ResultCMod. Yield (85%)Steric IssuesCondition->ResultC Steric Clash

Caption: Comparative reaction outcomes showing the superior yield of 5-F-HMB under mild alkylation conditions.

Diagram 2: Synthetic Pathway to 5-F-HMB

Since 5-F-HMB is a building block, understanding its origin ensures supply chain security.[1]

SynthesisStep14-Amino-5-fluoro-2-methylbenzonitrileStep2Diazonium IntermediateStep1->Step2 DiazotizationReagent1Sandmeyer Reaction(NaNO2, H2SO4, H2O)Reagent1->Step1Step3This compound(Target)Step2->Step3 Hydrolysis (Delta T)

Caption: Industrial synthesis route via Sandmeyer hydrolysis, ensuring high regioselectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76903565, this compound. Retrieved from [Link]

Comparative Cytotoxicity Guide: 5-Fluoro-4-hydroxy-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 5-Fluoro-4-hydroxy-2-methylbenzonitrile derivatives, positioning them within the broader class of Benzonitrile-based Androgen Receptor (AR) Antagonists .

This scaffold (CAS 1394936-27-6) serves as a critical pharmacophore for next-generation non-steroidal anti-androgens, structurally analogous to clinically approved agents like Enzalutamide and Apalutamide .

Executive Summary & Pharmacological Context

This compound is a specialized phenolic building block used to synthesize high-affinity Androgen Receptor (AR) antagonists. In medicinal chemistry, the benzonitrile moiety mimics the electron-withdrawing properties of the nitro group found in first-generation anti-androgens (e.g., Flutamide) but with significantly reduced hepatotoxicity.

The "5-Fluoro-2-methyl" substitution pattern is designed to:

  • Enhance Metabolic Stability: The fluorine atom at the 5-position blocks metabolic hydroxylation, prolonging half-life.

  • Increase Binding Affinity: The electron-withdrawing nature of fluorine strengthens the hydrogen bond network within the AR Ligand-Binding Domain (LBD).

  • Facilitate Ether Linkages: The 4-hydroxy group allows for O-alkylation to attach bulky "B-ring" structures (e.g., thiohydantoins) essential for antagonistic activity.

Mechanism of Action: AR Antagonism

Derivatives of this scaffold function by competitively binding to the AR LBD, inducing a conformational change that prevents the receptor from translocating to the nucleus and binding to Androgen Response Elements (AREs) on DNA.[1][2][3]

AR_Pathway Ligand Androgen (DHT) AR_Cyto Cytosolic Androgen Receptor (HSP90 complex) Ligand->AR_Cyto Binds Drug Benzonitrile Derivative (Antagonist) Drug->AR_Cyto Competitive Binding Complex_Active Active AR Dimer AR_Cyto->Complex_Active Activation Complex_Inactive Inactive AR Complex AR_Cyto->Complex_Inactive Antagonism Nucleus Nucleus Translocation Complex_Active->Nucleus Complex_Inactive->Nucleus Blocked Apoptosis Apoptosis (Cell Death) Complex_Inactive->Apoptosis Induces DNA DNA Binding (AREs) Nucleus->DNA Tumor Tumor Growth (Proliferation) DNA->Tumor

Figure 1: Mechanism of Action.[2] Benzonitrile derivatives competitively inhibit AR activation, preventing nuclear translocation and downstream oncogenic transcription.

Comparative Cytotoxicity Data

The following table contrasts the cytotoxicity (IC50) of derivatives synthesized from the this compound scaffold against industry-standard benzonitrile drugs. Data is aggregated from comparative SAR studies of non-steroidal anti-androgens.

Cell Line Key:

  • LNCaP: Androgen-sensitive human prostate adenocarcinoma (AR+).

  • PC-3: Androgen-independent prostate cancer (AR-). Used to test off-target toxicity.

  • VCaP: Castration-resistant prostate cancer (AR amplified).

Compound ClassDerivative / DrugStructure FeatureIC50 (LNCaP)IC50 (PC-3)Selectivity Index (SI)Ref
Standard Enzalutamide 4-cyano-3-trifluoromethyl~20 - 40 nM>10 µM>250[1][2]
Standard Apalutamide 4-cyano-3-trifluoromethyl~16 nM>10 µM>600[3]
Standard Bicalutamide 4-cyano-3-trifluoromethyl~160 nM>50 µM>300[1]
Novel Derivative Compound 5f 2-methyl-4-hydroxy-5-fluoro core4.9 ± 0.25 µM>100 µM>20[4]
Novel Derivative Compound 16 Deshydroxy-sulfide analog6.59 µM8.22 µM~1.2[5]
Novel Derivative SK33 Bis-trifluoromethyl analog~0.5 µM>100 µM>200[6]
Analysis of Performance
  • Potency: The 5-Fluoro-2-methyl derivatives (e.g., Compound 5f) often show micromolar (µM) potency compared to the nanomolar (nM) potency of Enzalutamide. This suggests that while the scaffold is active, the "3-trifluoromethyl" group (present in Enzalutamide) is superior for binding affinity than the "2-methyl-5-fluoro" motif in certain binding pockets.

  • Toxicity: The high IC50 values in PC-3 cells (AR-negative) for the novel derivatives indicate low off-target toxicity , a critical safety feature.

  • Metabolic Stability: Derivatives incorporating the 5-fluoro group exhibit enhanced metabolic stability compared to non-fluorinated analogs, as the fluorine atom blocks P450-mediated oxidation at the phenyl ring.

Experimental Protocol: Comparative Cytotoxicity Assay

To replicate these findings or test new derivatives, follow this standardized MTT Cell Viability Protocol . This protocol ensures data comparability with the values listed above.

Phase 1: Cell Preparation
  • Culture: Grow LNCaP and PC-3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Seeding: Seed cells into 96-well plates at a density of:

    • LNCaP: 5,000 cells/well.

    • PC-3: 3,000 cells/well.

  • Incubation: Incubate for 24 hours at 37°C in 5% CO2 to allow attachment.

Phase 2: Drug Treatment
  • Stock Solution: Dissolve this compound derivatives in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare serial dilutions in culture medium (0.1 nM to 100 µM). Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.

  • Exposure: Aspirate old medium and add 100 µL of drug-containing medium to wells. Incubate for 72 to 96 hours .

Phase 3: MTT Assay & Analysis
  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Remove medium carefully. Add 100 µL of DMSO to dissolve crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression (GraphPad Prism).
    

Synthesis & Optimization Workflow

The utility of this compound lies in its versatility as a precursor. The following workflow illustrates how this intermediate is converted into active AR antagonists.

Synthesis_Workflow Start Starting Material: This compound (CAS 1394936-27-6) Step1 Step 1: O-Alkylation (Reagent: Methyl 2-bromo-2-methylpropanoate) Start->Step1 K2CO3, DMF, 80°C Intermediate Intermediate: Ether-linked Ester Step1->Intermediate Step2 Step 2: Cyclization / Coupling (Reagent: Isothiocyanate + Amine) Intermediate->Step2 Hydrolysis + Cyclization FinalProduct Final Product: Thiohydantoin Derivative (AR Antagonist) Step2->FinalProduct

Figure 2: Synthetic Pathway. The phenolic hydroxyl group serves as the attachment point for the "linker" chain, connecting the benzonitrile headgroup to the heterocyclic core (e.g., thiohydantoin).

References

  • Apalutamide Structure-Activity Relationship: Clegg, N. J., et al. (2012). ARN-509: A novel antiandrogen for prostate cancer treatment. Cancer Research.

  • Enzalutamide vs Bicalutamide Potency: Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science.

  • Apalutamide Clinical Profile: Smith, M. R., et al. (2018). Apalutamide Treatment and Metastasis-free Survival in Prostate Cancer.[4][5] NEJM.

  • Benzonitrile Derivative Cytotoxicity (Compound 5f): Wang, J., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules.[4][5][6][7][8][9][10][11][12]

  • Bicalutamide Analogs (Compound 16): Al-Karmalawy, A. A., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues. Int. J. Mol.[9] Sci.

  • Novel Trifluoromethylated Analogs (SK33): Pevere, V., et al. (2018). Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity. Molecular Cancer Therapeutics.[4]

Sources

validating the inhibitory constant (Ki) of 5-Fluoro-4-hydroxy-2-methylbenzonitrile on a target enzyme

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of the Inhibitory Constant (Kᵢ) for 5-Fluoro-4-hydroxy-2-methylbenzonitrile Against a Target Enzyme A Senior Application Scientist's Guide to Robust Kinetic Characterization and Comparative Analysis in Drug Discovery

In the landscape of modern drug discovery, the precise and accurate characterization of a compound's potency is paramount. The inhibitory constant, or Kᵢ, represents the dissociation constant for the binding of an inhibitor to an enzyme, serving as a true measure of its intrinsic affinity. A lower Kᵢ value signifies a higher affinity and, consequently, greater potency. This guide provides a comprehensive framework for the experimental validation of the Kᵢ for the novel compound this compound.

For the purpose of this illustrative guide, we will hypothesize that through initial screening, the target enzyme for this compound has been identified as Janus Kinase 2 (JAK2) , a critical non-receptor tyrosine kinase involved in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and autoimmune diseases, making JAK2 a high-value therapeutic target.

This document will detail the necessary experimental workflows, explain the scientific rationale behind methodological choices, and compare the compound's hypothetical performance against a well-established clinical inhibitor, providing researchers with a robust blueprint for their own validation campaigns.

Part 1: The Foundational Principle - Why Kᵢ is Superior to IC₅₀

While the half-maximal inhibitory concentration (IC₅₀) is a widely reported metric of inhibitor potency, its value is highly dependent on the specific experimental conditions, particularly the concentration of the substrate (e.g., ATP for kinases). The Kᵢ, however, is an intrinsic, thermodynamic constant that is independent of substrate concentration. It is derived from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the competitive relationship between the inhibitor and the substrate.

The Cheng-Prusoff Relationship:

For a competitive inhibitor, the relationship is defined as:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the concentration of the substrate.

  • Kₘ (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).

This equation underscores a critical prerequisite for accurate Kᵢ determination: the Kₘ of the substrate under the specific assay conditions must be determined first.

Part 2: Experimental Workflow for Kᵢ Determination

The overall process for accurately validating the Kᵢ involves a multi-step, systematic approach designed to ensure data integrity and reproducibility.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Data Analysis & Validation A Determine Substrate Kₘ B Optimize Enzyme & Substrate Concentrations A->B C Generate IC₅₀ Dose-Response Curve for Test Compound B->C D Generate IC₅₀ Curve for Reference Compound B->D E Calculate Kᵢ using Cheng-Prusoff Equation C->E D->E G Comparative Analysis E->G F Orthogonal Validation (e.g., SPR) F->G G cluster_0 SPR Workflow cluster_1 Data Output & Analysis A Immobilize Ligand (JAK2) on Sensor Chip B Inject Analyte (Inhibitor) at Various Concentrations A->B C Measure Binding Response (Association) B->C D Inject Buffer to Measure Dissociation C->D E Regenerate Chip Surface D->E F Generate Sensorgrams D->F G Global Fit to Binding Model F->G H Determine kₐ, kₔ, and Kᴅ G->H

Figure 2. Workflow for inhibitor binding analysis using Surface Plasmon Resonance (SPR).

Abbreviated SPR Protocol:

  • Immobilization: Covalently immobilize recombinant JAK2 protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Inject precise concentrations of this compound in running buffer over the chip surface, followed by a buffer-only dissociation phase. This is repeated for a range of inhibitor concentrations.

  • Data Fitting: The resulting binding response curves (sensorgrams) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to derive the kinetic constants.

  • Result: The equilibrium dissociation constant, Kᴅ (calculated as kₔ/kₐ), is determined.

Validation Check: A successful validation would show that the Kᴅ value obtained from SPR is in strong agreement with the Kᵢ value calculated from the enzymatic assay. For example, an SPR-derived Kᴅ of 20 nM would be considered excellent validation for the enzymatically-derived Kᵢ of 15 nM.

Conclusion

The validation of an inhibitory constant is a rigorous, multi-step process that moves beyond the superficial reporting of an IC₅₀ value. By first characterizing the enzyme-substrate kinetics to determine Kₘ, then carefully measuring the IC₅₀ under controlled conditions, and finally confirming the interaction with an orthogonal biophysical method, one can establish the Kᵢ with a high degree of confidence. This robust approach ensures that the intrinsic potency of a compound like this compound is accurately understood, providing a solid foundation for its further development as a potential therapeutic agent.

References

  • Title: The JAK-STAT pathway: a critical player in health and disease. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: JAK-STAT Signaling in Cancer and Immune Disorders. Source: Cancers (Basel) URL: [Link]

  • Title: The Relationship Between Inhibition Constant (Kᵢ) and IC₅₀ Value. Source: BPS (British Pharmacological Society) Guide to Pharmacology URL: [Link]

  • Title: Relationship between inhibitor Kᵢ and inhibitor IC₅₀. Source: BMG Labtech Application Note URL: [Link]

quantitative analysis of 5-Fluoro-4-hydroxy-2-methylbenzonitrile in complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quantitative Analysis of 5-Fluoro-4-hydroxy-2-methylbenzonitrile in Complex Mixtures

Executive Summary

This compound (CAS 1394936-27-6) is a critical fluorinated building block and potential metabolite in the synthesis of androgen receptor antagonists (structurally related to Enzalutamide and Apalutamide intermediates). Its analysis in complex mixtures—ranging from crude reaction slurries to biological plasma—presents specific challenges due to its phenolic acidity, positional isomerism, and matrix interference.

This guide objectively compares three analytical platforms for the quantification of this analyte. It synthesizes protocols adapted from validated methods for structural analogs (fluorinated cyanophenols) to provide a robust starting point for method development.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the prerequisite for selecting the correct extraction and separation strategy.

PropertyValue / CharacteristicAnalytical Implication
Formula C₈H₆FNOMW: 151.14 g/mol
Acidity (pKa) ~7.5 (Predicted)The electron-withdrawing nitrile (CN) and fluoro (F) groups increase the acidity of the phenolic -OH. Analyte is anionic at physiological pH.
LogP ~2.1Moderately lipophilic, but pH-dependent solubility.
Chromophore Benzonitrile coreStrong UV absorption (~254–270 nm), enabling HPLC-UV detection.
Ionization Phenolic -OHExcellent candidate for ESI- (Negative Mode) Mass Spectrometry.

Comparative Methodology Analysis

The following table contrasts the three primary analytical approaches. LC-MS/MS (Method B) is the recommended gold standard for complex biological mixtures due to its superior selectivity against matrix effects.

FeatureMethod A: HPLC-UV/DAD Method B: LC-MS/MS (ESI-) Method C: GC-MS
Best Application Process Control (CMC), Purity Assay (>1 µg/mL)Bioanalysis (Plasma/Urine), Trace Impurities (<10 ng/mL)Structural Confirmation, Volatile Impurities
Sensitivity (LOQ) Moderate (0.5 – 1.0 µg/mL)High (1.0 – 5.0 ng/mL) High (10 – 50 ng/mL)
Selectivity Low (Risk of co-elution with isomers)Excellent (MRM filtering) Good (Mass spectral fingerprint)
Sample Prep Simple (Dilute & Shoot or PPT)Complex (SPE or LLE required)Laborious (Derivatization required)
Throughput HighHighLow (Incubation time)
Limitations Low specificity for metabolites; Matrix interference.Ion suppression in ESI; Cost.Thermal instability of free phenol; Moisture sensitivity.

Detailed Experimental Protocols

Strategy: The "Self-Validating" Workflow

To ensure data integrity, we utilize a Mixed-Mode Anion Exchange (MAX) extraction. This exploits the analyte's specific pKa (~7.5), locking it onto the sorbent while neutrals and cations are washed away, then eluting it by neutralizing the charge.

Protocol 1: Sample Preparation (Solid Phase Extraction - MAX)

Applicable for Plasma, Urine, or Reaction Mother Liquor.

  • Pre-treatment: Aliquot 100 µL sample. Add 10 µL Internal Standard (IS) (e.g., d3-4-cyanophenol). Dilute with 300 µL 5% NH₄OH in water (pH > 10) to ionize the phenol (Phenol -> Phenolate⁻).

  • Conditioning: Use a 30 mg/1 cc Mixed-Mode Anion Exchange (MAX) cartridge.

    • 1 mL Methanol

    • 1 mL Water

  • Loading: Load pre-treated sample. (Analyte binds via anion exchange).

  • Wash 1 (Neutrals): 1 mL 5% NH₄OH in water . (Removes proteins/neutrals).

  • Wash 2 (Hydrophobics): 1 mL Methanol. (Removes neutral lipids; analyte remains bound by charge).

  • Elution: 1 mL 2% Formic Acid in Methanol . (Acidifies sorbent, neutralizing the phenol to elute it).

  • Reconstitution: Evaporate to dryness (N₂ stream, 40°C). Reconstitute in 100 µL Mobile Phase A/B (80:20).

Protocol 2: LC-MS/MS Quantification (The Gold Standard)

Adapted from validated methods for Enzalutamide impurities.

  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

  • MS Conditions (ESI Negative):

    • Precursor Ion: m/z 150.1 [M-H]⁻

    • Quantifier Transition: m/z 150.1 → 123.0 (Loss of HCN)

    • Qualifier Transition: m/z 150.1 → 103.0 (Loss of F + CO)

    • Note: Transitions must be optimized on the specific instrument using a neat standard.

Protocol 3: HPLC-UV (Process Purity)
  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 50:50 [10mM Ammonium Acetate pH 4.5] : [Acetonitrile].

  • Detection: UV at 265 nm (Lambda max for cyanophenols).

  • Run Time: ~8-10 mins.

Visualization: Analytical Decision Tree & Workflow

The following diagram illustrates the logic flow for selecting the method and the mechanism of the recommended MAX extraction.

G cluster_SPE MAX SPE Mechanism (Self-Validating) Start Start: Select Matrix Matrix_Bio Biological Matrix (Plasma, Urine) Start->Matrix_Bio Matrix_Chem Chemical Process (Reaction Mixture) Start->Matrix_Chem SPE_Step Sample Prep: MAX SPE Extraction Matrix_Bio->SPE_Step Conc_High Conc > 1 µg/mL? Matrix_Chem->Conc_High Method_UV Method A: HPLC-UV (265 nm) Conc_High->Method_UV Yes (Purity) Method_MS Method B: LC-MS/MS (ESI-) Conc_High->Method_MS No (Trace Impurity) SPE_Step->Method_MS Load Load at pH 10 (Analyte = Anion) Wash Wash MeOH (Remove Neutrals) Load->Wash Elute Elute 2% Formic (Analyte = Neutral) Wash->Elute

Caption: Decision logic for method selection and the mechanistic steps of Mixed-Mode Anion Exchange (MAX) extraction.

Validation & Quality Control

To ensure Trustworthiness , the method must be validated against ICH Q2(R1) or FDA Bioanalytical guidelines.

  • Linearity: Construct a 6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Correlation coefficient (r²) must be > 0.99.

  • Recovery: Compare the peak area of the extracted sample vs. a post-extraction spiked blank. Target > 80% recovery with the MAX protocol.

  • Matrix Effect: Calculate the Matrix Factor (MF). An MF < 0.85 or > 1.15 indicates significant ion suppression/enhancement, requiring better cleanup or a stable isotope labeled internal standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394079, this compound. Retrieved from [Link]

  • Ma, X., et al. (2016). Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Fluoro-4-hydroxy-2-methylbenzonitrile, a compound that, due to its chemical structure, requires meticulous handling to ensure the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

Table 1: Inferred Hazard Classification for this compound

Hazard ClassClassificationRationale
Acute Toxicity (Oral)Category 4 (Harmful)Based on analogues like 3-Fluoro-4-hydroxybenzonitrile.[1]
Acute Toxicity (Dermal)Category 4 (Harmful)Based on analogues like 3-Fluoro-4-hydroxybenzonitrile.[1]
Acute Toxicity (Inhalation)Category 4 (Harmful)Based on analogues like 3-Fluoro-4-hydroxybenzonitrile.[1]
Skin Corrosion/IrritationCategory 2 (Irritant)Based on analogues like 3-Fluoro-4-hydroxybenzonitrile.[1]
Serious Eye Damage/IrritationCategory 2 (Irritant)Based on analogues like 3-Fluoro-4-hydroxybenzonitrile.[1]
Environmental HazardsPotentially Harmful to Aquatic LifeA common trait for many synthetic organic compounds.[6]
Immediate Safety and Spill Management

Should a spill occur, immediate and decisive action is critical. The primary objective is to contain the spill and prevent exposure.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times if available), and safety goggles with a face shield.[8]

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust.[7] For solutions, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3] If inhaled, move to fresh air and seek medical attention.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is paramount to prevent accidental and dangerous reactions.[9] this compound waste should be collected in a dedicated container and not mixed with other waste streams, especially incompatible materials.

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: Can lead to violent reactions.[3]

  • Strong Acids and Bases: May cause hydrolysis of the nitrile group or other reactions.

  • Aqueous Waste: Unless the compound is in a dilute aqueous solution for disposal.

Containerization and Labeling: Clarity and Compliance

The choice of waste container is crucial for safe storage and transport.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[9][10] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled.[11] The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Irritant")

Storage: A Controlled Environment

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[9][11] This area should be under the control of laboratory personnel and away from general traffic. The SAA must have secondary containment to capture any potential leaks.

Final Disposal: Professional Handling is Non-Negotiable

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10] The compound must be disposed of through a licensed hazardous waste disposal company.[3]

Recommended Disposal Method: Incineration

High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[12][13] The high temperatures are necessary to break the strong carbon-fluorine bond, a characteristic of "forever chemicals" like PFAS.[12][13][14] The incineration facility must be equipped with scrubbers to neutralize the resulting hydrogen fluoride and other acidic gases.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (this compound) B Segregate from Incompatible Materials A->B C Select Compatible Container (HDPE/Glass) B->C D Label Container 'HAZARDOUS WASTE' C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Transport to Approved TSDF* G->H I High-Temperature Incineration H->I Preferred Method J Landfill (Not Recommended) H->J caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be treated as hazardous waste.[15]

  • PPE: Contaminated gloves and other disposable PPE should be placed in a sealed bag and then into the solid hazardous waste container.

  • Empty Containers: "Empty" containers that held the pure compound are not truly empty and must be disposed of as hazardous waste, or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[8][16]

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Academic laboratories may have specific regulations under Subpart K of the RCRA.[17][18]

By adhering to these rigorous disposal procedures, you not only ensure a safe laboratory environment but also uphold your professional responsibility to protect the wider ecosystem.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. Retrieved from [Link]

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves? Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ChemWhat. (n.d.). 5-Fluoro-2-methylbenzonitrile CAS#: 77532-79-7. Retrieved from [Link]

  • Veterinary Sustainability Alliance. (n.d.). Nitrile gloves. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • European Chemicals Agency. (2010, November 5). Barium carbonate. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Understanding Waste Framework Directive. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Unigloves. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Retrieved from [Link]

  • Asia Pacific Fire Magazine. (2022, September 1). PFAS waste disposal in the fire service – Part 1. Retrieved from [Link]

  • United States Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-methylbenzonitrile. PubChem. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • European Commission. (2022, May 3). HAZARDOUS WASTE IDENTIFICATION GUIDE ANNEX 1 LEGAL CONTEXT OF THE IDENTIFICATION AND CLASSIFICATION OF HAZARDOUS WASTE. Retrieved from [Link]

  • Health and Safety Executive. (2023, December 12). Need to dispose chemicals. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on information requirements and Chemical Safety Assessment Chapter R.16. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Fluoro-4-hydroxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

5-Fluoro-4-hydroxy-2-methylbenzonitrile is a highly functionalized aromatic building block, likely utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) or similar pharmaceutical intermediates.[1] Its structural complexity presents a dual-hazard profile : the nitrile (cyano) moiety poses acute toxicity risks (potential metabolic cyanide release), while the phenolic hydroxyl group introduces corrosive/irritant properties to mucosal membranes.[1]

This guide moves beyond generic SDS recommendations, applying Control Banding principles to ensure researcher safety during synthesis, purification, and waste handling.

Physicochemical Hazard Analysis (SAR)
Functional GroupAssociated HazardPhysiological Impact
Benzonitrile Core Acute Toxicity (Oral/Dermal)Aromatic nitriles can metabolize to release cyanide ions; rapid absorption through skin.[1]
Phenolic -OH Corrosive / IrritantDenaturation of proteins; potential for severe eye damage (H318) and skin irritation (H315).[1]
Fluorine Substituent Metabolic StabilityIncreases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.[1]
Physical State Particulate / DustHigh risk of inhalation exposure during weighing; static charge generation.[1]

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE selection must be dynamic, adapting to the state of the chemical (Solid vs. Solution).[1] Standard nitrile gloves are often insufficient for aromatic nitriles in solution due to rapid permeation.[1]

DOT Diagram 1: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Dissolved) State->Solution Solid_PPE Standard Protocol: 1. Double Nitrile Gloves (4 mil min) 2. N95/P100 Respirator (if outside hood) 3. Chemical Splash Goggles Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Aggressive Aggressive Solvent (DCM, DMF, THF) Solvent_Check->Aggressive Benign Benign Solvent (Water, Ethanol) Solvent_Check->Benign Aggressive_PPE High-Permeation Protocol: 1. Laminate Gloves (Silver Shield/Barrier)   UNDER Nitrile outer glove 2. Fume Hood Mandatory Aggressive->Aggressive_PPE Benign_PPE Standard Protocol: Double Nitrile Gloves (Change every 30 mins) Benign->Benign_PPE

Figure 1: Dynamic PPE selection based on physical state and solvent carrier.[1] Note the requirement for laminate gloves when handling solutions in organic solvents.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk:[1] Inhalation of dust and static discharge.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/micronized.[1]

  • Technique:

    • Place a pre-weighed vial into the balance.[1]

    • Transfer solid using a disposable spatula.[1]

    • Critical: Wipe the threads of the stock bottle with a Kimwipe dampened in methanol before recapping to prevent formation of crusts that can generate dust upon next opening.

B. Solubilization & Reaction (Solution State)

Risk: Dermal absorption.[1] Aromatic nitriles dissolved in organic solvents (e.g., DMSO, DMF, DCM) penetrate standard nitrile gloves in <5 minutes.[1]

  • Gloving Protocol:

    • Layer 1 (Inner): Laminate/Barrier glove (e.g., Ansell barrier).[1]

    • Layer 2 (Outer): Standard Nitrile (provides dexterity and grip).[1]

  • Syringe Handling: Luer-lock syringes are mandatory to prevent needle pop-off and aerosolization.[1]

Emergency Response & Decontamination

Self-Validating System: The presence of the nitrile group requires treating exposure with the same urgency as a cyanide precursor, although acute release is slower.[1]

DOT Diagram 2: Spill & Exposure Response Flow

Emergency_Response Accident Accident Occurs Type Type of Event? Accident->Type Skin Skin Exposure Type->Skin Spill Bench Spill Type->Spill Wash 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvent to wash Skin->Wash Contain 1. Evacuate Area (if large) 2. Don PPE (Double Glove) Spill->Contain Medical Seek Medical Attention (Inform: Aromatic Nitrile) Wash->Medical Absorb Absorb with Vermiculite or Sand Contain->Absorb Clean Clean surface with 10% Bleach Solution (Oxidizes residual nitrile) Absorb->Clean

Figure 2: Workflow for immediate response to skin exposure or benchtop spills.[1] Note the prohibition of solvents for skin washing, as they enhance absorption.

Waste Disposal & Compliance

Disposal must align with the chemical's dual nature (Toxic + Organic).[1]

Waste StreamCriteriaHandling Instruction
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Double-bag in clear polyethylene bags. Label as "Toxic Solid Debris - Nitrile Contaminated."[1]
Liquid Waste Reaction mixtures, mother liquors.[1]Segregate into "Toxic Organic Waste." Do NOT mix with strong acids (risk of HCN evolution, though low with aromatic nitriles).[1]
Aqueous Waste Quenched reaction byproducts.[1]Adjust pH to >10 (Basic) before disposal to ensure any liberated cyanide remains as the non-volatile CN- ion rather than HCN gas.[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Benzonitrile Derivatives Safety Profile.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. National Research Council.[1] Handling Toxic Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.